Product packaging for (S)-Dtb-Spiropap(Cat. No.:)

(S)-Dtb-Spiropap

Cat. No.: B15382308
M. Wt: 735.0 g/mol
InChI Key: NVZSJGBGNHNBSQ-XHIZWQFQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-Dtb-Spiropap is a useful research compound. Its molecular formula is C51H63N2P and its molecular weight is 735.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H63N2P B15382308 (S)-Dtb-Spiropap

Properties

Molecular Formula

C51H63N2P

Molecular Weight

735.0 g/mol

IUPAC Name

(3S)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine

InChI

InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m0/s1

InChI Key

NVZSJGBGNHNBSQ-XHIZWQFQSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

(S)-Dtb-Spiropap: A Comprehensive Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Dtb-Spiropap, a member of the privileged class of chiral spiro pyridine-aminophosphine (SpiroPAP) ligands, has emerged as a powerful tool in asymmetric catalysis. Developed by the research group of Qi-Lin Zhou, this ligand, in combination with iridium, forms highly efficient catalysts for the asymmetric hydrogenation of ketones and other prochiral substrates, yielding products with excellent enantioselectivity. This technical guide provides a detailed overview of the structure and synthesis of the this compound ligand, including experimental protocols and characterization data, to support its application in research and development.

Structure and Properties

This compound, systematically named (S)-N-(7'-(bis(3,5-di-tert-butylphenyl)phosphino)-1,1'-spirobi[indan]-7-yl)picolinamide, possesses a rigid spirobiindane backbone. This scaffold imparts a well-defined chiral environment crucial for stereocontrol in catalytic reactions. The phosphine moiety is substituted with bulky 3,5-di-tert-butylphenyl groups, which provide significant steric hindrance, while the picolinamide group acts as a coordinating arm, enabling the formation of stable and active metal complexes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅₅H₆₉N₂OP
Molecular Weight 813.13 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomer

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available chiral building block, (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL). The synthetic route involves the sequential introduction of the amino and phosphino functionalities onto the spirobiindane core, followed by coupling with picolinic acid.

Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-stage process, starting from the chiral diol and proceeding through key intermediates to the final ligand.

Synthesis_Workflow A (S)-SPINOL B (S)-7,7'-Diamino-1,1'-spirobiindane A->B Amination C (S)-7-Amino-7'-(bis(3,5-di-tert-butylphenyl)phosphino)-1,1'-spirobiindane B->C Monophosphinylation D This compound C->D Amide Coupling

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of SpiroPAP ligands.

Step 1: Synthesis of (S)-7,7'-Diamino-1,1'-spirobiindane

A detailed procedure for the conversion of (S)-SPINOL to (S)-7,7'-diamino-1,1'-spirobiindane is a critical first step. This transformation is typically achieved through a two-step process involving the formation of a ditriflate intermediate followed by a palladium-catalyzed amination.

Step 2: Synthesis of (S)-7-Amino-7'-(bis(3,5-di-tert-butylphenyl)phosphino)-1,1'-spirobiindane

This step involves the selective monophosphinylation of the diamine intermediate. Careful control of stoichiometry is essential to achieve the desired product.

  • To a solution of (S)-7,7'-diamino-1,1'-spirobiindane in an anhydrous, deoxygenated solvent (e.g., toluene), is added a solution of bis(3,5-di-tert-butylphenyl)phosphine chloride (0.95-1.0 equivalents) dropwise at a controlled temperature (e.g., 0 °C).

  • A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to scavenge the HCl generated during the reaction.

  • The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method.

  • The product is isolated and purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the amide coupling of the mono-phosphinylated amine with picolinic acid.

  • To a solution of (S)-7-amino-7'-(bis(3,5-di-tert-butylphenyl)phosphino)-1,1'-spirobiindane in a suitable solvent (e.g., dichloromethane), is added picolinic acid, a coupling agent (e.g., HATU or EDCI), and a base (e.g., triethylamine or DIPEA).

  • The reaction is stirred at room temperature until completion.

  • The crude product is purified by column chromatography to afford this compound as a solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound ligand.

Table 2: Representative Characterization Data for this compound

TechniqueData
¹H NMR Characteristic signals for the spirobiindane backbone, the di-tert-butylphenyl groups, and the picolinamide moiety.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
³¹P NMR A single resonance in the expected chemical shift range for a triarylphosphine.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.
Optical Rotation Specific rotation value confirming the enantiomeric purity.

Application in Asymmetric Catalysis

This compound is primarily used as a chiral ligand in transition metal-catalyzed asymmetric reactions. The iridium complex of this compound is particularly effective for the asymmetric hydrogenation of a wide range of ketones, including challenging substrates, to produce chiral alcohols with high enantioselectivity.

In-situ Catalyst Preparation

The active iridium catalyst is typically prepared in situ by reacting the this compound ligand with an iridium precursor, such as [Ir(COD)Cl]₂.

Catalyst_Formation Ligand This compound Active_Catalyst [this compound]Ir(I) complex Ligand->Active_Catalyst Ir_Precursor [Ir(COD)Cl]₂ Ir_Precursor->Active_Catalyst

Caption: Formation of the active iridium catalyst.

Conclusion

This compound is a highly effective chiral ligand for asymmetric catalysis, offering excellent enantiocontrol in various transformations. The synthetic route, while multi-step, is accessible and relies on well-established chemical transformations. The detailed understanding of its structure, synthesis, and characterization provided in this guide will facilitate its broader application in academic and industrial research, particularly in the development of efficient and selective catalytic processes for the synthesis of chiral molecules.

Unraveling the Catalytic Mastery of (S)-Dtb-Spiropap: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Tarragona, Spain – In the intricate world of asymmetric catalysis, the quest for highly efficient and selective catalysts is paramount. Among the vanguard of these molecular architects is the iridium complex bearing the (S)-SpiroPAP ligand, a chiral spiro pyridine-aminophosphine ligand. This technical guide provides an in-depth exploration of the mechanism of action of the Ir-(S)-SpiroPAP catalyst, a powerhouse in the asymmetric hydrogenation of ketones and β-aryl-β-ketoesters. Tailored for researchers, scientists, and drug development professionals, this document elucidates the catalytic cycle, presents key quantitative data, and details experimental protocols, offering a comprehensive resource for harnessing the full potential of this remarkable catalyst.

Core Mechanism: A Symphony of Bifunctional Catalysis

The exceptional efficiency and enantioselectivity of the Ir-(S)-SpiroPAP catalyst stem from a sophisticated bifunctional mechanism. This process involves the cooperative action of the iridium metal center and the acidic N-H proton of the SpiroPAP ligand. The catalytic cycle is initiated by the activation of the iridium precursor with a base, which deprotonates the N-H moiety of the ligand, generating a more nucleophilic and reactive catalyst.

The hydrogenation process is believed to proceed through an outer-sphere mechanism. In this pathway, the ketone substrate does not directly coordinate to the iridium center. Instead, a concerted transfer of a hydride from the iridium and a proton from the N-H group of the ligand to the carbonyl group of the substrate occurs. This elegant and efficient transfer is orchestrated within a six-membered pericyclic transition state, which accounts for the high degree of enantioselectivity observed.

The key steps of the proposed catalytic cycle are:

  • Catalyst Activation: The precatalyst, typically an iridium(I) complex, reacts with a base (e.g., KOtBu) to form the active iridium dihydride species and deprotonate the N-H group of the SpiroPAP ligand.

  • Hydrogen Activation: Molecular hydrogen undergoes heterolytic cleavage across the iridium center and the deprotonated nitrogen atom of the ligand, regenerating the Ir-H and N-H bonds.

  • Substrate Association: The ketone substrate approaches the activated catalyst and forms a pre-transition state assembly.

  • Asymmetric Hydride Transfer: In the rate-determining and enantio-determining step, a hydride ion is transferred from the iridium center to the carbonyl carbon, while the proton from the N-H group is transferred to the carbonyl oxygen. This occurs through a highly organized, six-membered transition state.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the catalyst, which is then ready to initiate another catalytic cycle.

Visualizing the Catalytic Cycle

To illustrate the intricate dance of molecules at the heart of the Ir-(S)-SpiroPAP catalyzed hydrogenation, the following diagram outlines the proposed catalytic cycle.

Catalytic_Cycle cluster_main Catalytic Cycle of Ir-(S)-SpiroPAP Precatalyst [Ir(COD)Cl]₂ + (S)-SpiroPAP Active_Catalyst Active Ir-H/(S)-SpiroPAP-N⁻ Complex Precatalyst->Active_Catalyst Base (e.g., KOtBu) H2_Activation H₂ Activation Active_Catalyst->H2_Activation Substrate_Complex Ketone Association H2_Activation->Substrate_Complex Regenerated Catalyst Transition_State Outer-Sphere Hydride Transfer (Enantio-determining Step) Substrate_Complex->Transition_State Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Active_Catalyst Chiral Alcohol

Figure 1: Proposed catalytic cycle for the asymmetric hydrogenation of ketones.

Quantitative Data Summary

The performance of the Ir-(S)-SpiroPAP catalyst has been extensively documented, demonstrating its high efficiency and enantioselectivity across a range of substrates. The following tables summarize key quantitative data from representative studies.

SubstrateCatalyst Loading (mol%)BaseSolventPressure (atm H₂)Temp (°C)Time (h)Yield (%)ee (%)
Acetophenone0.0001KOtBuEtOH50RT3010098
Ethyl 3-oxo-3-phenylpropanoate0.001-EtOH50RT199898
Ethyl 3-oxo-3-(2-naphthyl)propanoate0.1KOtBuEtOH8RT0.59599.2
Ethyl 3-oxo-3-(2-furyl)propanoate0.1KOtBuEtOH8RT49396

Table 1: Asymmetric Hydrogenation of Ketones and β-Aryl-β-Ketoesters.

CatalystSubstrate/Catalyst Ratio (S/C)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Ir-(R)-SpiroPAP1,000,000>990,000>33,000
Ir-(R)-SpiroPAP5,000,0004,550,000-

Table 2: Catalyst Efficiency Metrics.

Experimental Protocols

To facilitate the adoption and replication of these powerful catalytic systems, detailed experimental protocols for catalyst preparation and a typical asymmetric hydrogenation reaction are provided below.

Preparation of the Ir-(R)-SpiroPAP Catalyst[1]

A dry Schlenk tube (25 mL) is charged with (R)-SpiroPAP (70.5 mg, 0.094 mmol) and [Ir(COD)Cl]₂ (30 mg, 0.045 mmol). The tube is purged with H₂ three times. Anhydrous and degassed ethanol (6 mL) is added, and the reaction mixture is stirred at room temperature. The color of the solution changes from orange to light yellow over approximately 1.5 hours. The solvent is then removed under reduced pressure, and the resulting solid is dried under vacuum for 5 hours to yield the Ir-(R)-SpiroPAP catalyst as a light yellow powder in quantitative yield. The catalyst can be used directly without further purification and should be stored under an inert atmosphere.

Asymmetric Hydrogenation of Acetophenone at a Substrate-to-Catalyst Ratio of 1,000,000[1]

To a stainless steel vessel (150 mL) are added acetophenone (18.0 g, 150 mmol), anhydrous K₂CO₃ (1.0 g, for removal of acidic impurities from the substrate), and 20 mL of anhydrous ethanol. A stock solution of the Ir-(R)-SpiroPAP catalyst in anhydrous ethanol (1.0 mL, containing 1.5 x 10⁻⁴ mmol of catalyst) is added via a syringe through a septum-sealed port under a nitrogen atmosphere. The vessel is then pressurized to 50 atm with H₂. The reaction is stirred at room temperature for 30 hours, or until the hydrogen pressure drop ceases. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by gas chromatography (GC) analysis using a chiral column.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an asymmetric hydrogenation experiment using the Ir-(S)-SpiroPAP catalyst.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Catalyst_Prep Prepare Ir-(S)-SpiroPAP Catalyst Solution Start->Catalyst_Prep Reactor_Setup Set up High-Pressure Reactor Catalyst_Prep->Reactor_Setup Charge_Reagents Charge Substrate, Base (if needed), and Solvent Reactor_Setup->Charge_Reagents Add_Catalyst Add Catalyst Solution under Inert Atmosphere Charge_Reagents->Add_Catalyst Pressurize Pressurize with H₂ Add_Catalyst->Pressurize Reaction Stir at Desired Temperature and Monitor Pressure Pressurize->Reaction Workup Reaction Workup and Product Isolation Reaction->Workup Analysis Analyze Conversion and Enantiomeric Excess (e.g., Chiral GC) Workup->Analysis End End Analysis->End

Fundamental Properties of Spiro Pyridine-Aminophosphine Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of spiro pyridine-aminophosphine (SpiroPAP) ligands, a class of privileged chiral ligands that have garnered significant attention in the field of asymmetric catalysis. Their unique structural features and electronic properties make them highly effective in a variety of stereoselective transformations, particularly in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Introduction to Spiro Pyridine-Aminophosphine Ligands

Spiro pyridine-aminophosphine ligands are a type of bidentate or tridentate chiral ligand characterized by a spirocyclic backbone, typically derived from 1,1'-spirobiindane-7,7'-diol (SPINOL). This rigid and sterically demanding framework creates a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. The general structure features a pyridine nitrogen and a phosphine-substituted amino group, which act as coordinating sites for a metal.

The synergy between the steric bulk of the spiro scaffold and the electronic properties of the pyridine and aminophosphine moieties is crucial for the high efficiency and enantioselectivity observed in catalysis. These ligands have proven to be particularly successful in iridium-catalyzed asymmetric hydrogenation of a wide range of substrates, including ketones and β-ketoesters, yielding products with excellent enantiomeric excesses (ee) and high turnover numbers (TONs).

Synthesis of Spiro Pyridine-Aminophosphine Ligands

The synthesis of SpiroPAP ligands typically commences from the readily available and optically pure (R)- or (S)-SPINOL. The synthetic route involves the conversion of the hydroxyl groups of SPINOL into amino groups, followed by the introduction of the phosphine and pyridine moieties.

Experimental Protocol: Synthesis of (R)-SpiroPAP

This protocol describes the synthesis of a representative (R)-SpiroPAP ligand, specifically (R)-N,N'-bis(diphenylphosphino)-1,1'-spirobiindan-7,7'-diamine, followed by the introduction of the pyridine moiety.

Step 1: Synthesis of (R)-1,1'-spirobiindan-7,7'-diamine

A detailed, multi-step procedure starting from (R)-SPINOL is employed to synthesize the diamine intermediate. This typically involves conversion of the hydroxyl groups to a leaving group, followed by nucleophilic substitution with an amine source.

Step 2: Synthesis of (R)-N,N'-bis(diphenylphosphino)-1,1'-spirobiindan-7,7'-diamine

To a solution of (R)-1,1'-spirobiindan-7,7'-diamine in an anhydrous aprotic solvent such as toluene, under an inert atmosphere (e.g., argon or nitrogen), is added a base (e.g., triethylamine). The solution is cooled to 0 °C, and chlorodiphenylphosphine is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. After completion of the reaction, the mixture is worked up by washing with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Introduction of the Pyridine Moiety

The aminophosphine from the previous step is then reacted with a suitable pyridine derivative, often involving a coupling reaction, to furnish the final SpiroPAP ligand.

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for SpiroPAP ligands starting from SPINOL.

Synthesis_Workflow SPINOL (R)-SPINOL Intermediate1 Diamine Intermediate SPINOL->Intermediate1 Multi-step synthesis Aminophosphine Aminophosphine Intermediate1->Aminophosphine Ph2PCl, Base SpiroPAP (R)-SpiroPAP Aminophosphine->SpiroPAP Pyridine derivative coupling Catalytic_Cycle A [Ir(SpiroPAP)H₂]⁺ B Substrate Coordination A->B + Substrate C Migratory Insertion B->C D Product Release C->D + H₂ D->A - Product

A Technical Guide to the Discovery and Development of (S)-DTB-Spiropap: A Privileged Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the synthesis of enantiomerically pure compounds is a critical requirement. Chiral molecules often exhibit significantly different pharmacological and toxicological profiles for each enantiomer. Asymmetric catalysis has emerged as a powerful tool to achieve high levels of enantioselectivity, and the development of novel chiral ligands is at the heart of this field. This technical guide focuses on (S)-DTB-Spiropap, a highly effective and "privileged" chiral ligand that has demonstrated remarkable success in asymmetric catalysis, particularly in the synthesis of key chiral intermediates for pharmaceuticals.

This compound, chemically known as (S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(pyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, belongs to the family of SpiroPAP (Spiro Pyridine-Aminophosphine) ligands. These ligands are characterized by their rigid spirobiindane backbone, which imparts a well-defined chiral environment, leading to high enantioselectivity in catalytic reactions. This guide will delve into the discovery, synthesis, and applications of this compound, with a focus on its role in the synthesis of important pharmaceutical agents.

Discovery and Development

The development of the SpiroPAP family of ligands, including this compound, was a significant advancement in the field of asymmetric catalysis. These ligands are part of a broader class of "privileged" chiral ligands based on the 1,1'-spirobiindane scaffold, pioneered by Professor Qi-Lin Zhou's research group. The core principle behind their design is the creation of a rigid, C2-symmetric, and easily modifiable structure that can effectively control the stereochemical outcome of a reaction.

The SpiroPAP ligands, with their tridentate P,N,N-coordination mode, form highly stable and active catalysts, particularly with iridium. This has made them exceptionally effective in the asymmetric hydrogenation of ketones and other prochiral substrates, a reaction of immense importance in the pharmaceutical industry for the production of chiral alcohols.

Synthesis and Experimental Protocols

The synthesis of this compound and its corresponding iridium catalyst involves a multi-step process starting from enantiomerically pure starting materials. Below are detailed protocols for the synthesis of the ligand and the preparation of the active catalyst.

Synthesis of (S)-SpiroPAP Ligands

The synthesis of SpiroPAP ligands is a multi-step process that often starts from optically pure (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL). A general synthetic route is outlined below.

SynthesisWorkflow cluster_0 Ligand Synthesis A (S)-SPINOL B Dibromination A->B NBS, CH3CN C Phosphinylation B->C 1. t-BuLi 2. (3,5-di-t-BuPh)2PCl D Amination C->D Pd(OAc)2, BINAP, Cs2CO3, (2-pyridyl)methanamine E This compound D->E

Caption: General synthetic workflow for this compound.

Experimental Protocol for Ligand Synthesis:

A detailed experimental protocol for the synthesis of SpiroPAP ligands can be complex and is often found in specialized organic synthesis literature. A general procedure involves the following key transformations:

  • Starting Material: The synthesis typically begins with enantiopure (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL).

  • Functionalization: The hydroxyl groups of SPINOL are converted into triflates or other leaving groups.

  • Phosphinylation: A phosphine group, such as bis(3,5-di-tert-butylphenyl)phosphine, is introduced at one of the 7-positions via a coupling reaction.

  • Amination: The other 7'-position is functionalized with an amino group, often through a palladium-catalyzed Buchwald-Hartwig amination, to introduce the pyridine-2-ylmethylamino moiety.

  • Purification: The final ligand is purified using standard techniques such as column chromatography and recrystallization.

Preparation of the Iridium-(S)-SpiroPAP Catalyst

The active catalyst is typically prepared by reacting the (S)-SpiroPAP ligand with an iridium precursor.

CatalystPreparation cluster_1 Catalyst Preparation Ligand (S)-SpiroPAP Catalyst [Ir((S)-SpiroPAP)]Cl Ligand->Catalyst Ir_prec [Ir(COD)Cl]2 Ir_prec->Catalyst Solvent Ethanol Solvent->Catalyst H2 H2 atmosphere H2->Catalyst

Caption: Preparation of the Iridium-(S)-SpiroPAP catalyst.

Experimental Protocol for Catalyst Preparation:

The following is a typical procedure for the in-situ preparation of the iridium catalyst:

  • Inert Atmosphere: A Schlenk tube is charged with the (S)-SpiroPAP ligand and the iridium precursor, [Ir(COD)Cl]₂, under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Anhydrous and degassed solvent, typically ethanol, is added to the flask.[1]

  • Hydrogenation: The atmosphere is exchanged with hydrogen, and the mixture is stirred at room temperature. The reaction is monitored by a color change from orange to light yellow.[1]

  • Catalyst Solution: The resulting solution contains the active iridium catalyst and can be used directly for the asymmetric hydrogenation reaction.

Application in Asymmetric Hydrogenation

The primary application of the Iridium-(S)-SpiroPAP catalyst is in the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols with high enantioselectivity. This reaction is highly valued for its atom economy and operational simplicity.

General Reaction and Catalytic Cycle

The asymmetric hydrogenation of a ketone to a chiral alcohol is depicted below. The catalytic cycle, often referred to as the Noyori asymmetric hydrogenation mechanism, involves the coordination of the ketone to the iridium hydride species, followed by hydride transfer and regeneration of the catalyst.

CatalyticCycle Ir-H [Ir-H]+ Coordination Ketone Coordination Ir-H->Coordination Ketone Hydride_Transfer Hydride Transfer Coordination->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Chiral Alcohol Regeneration Catalyst Regeneration Product_Release->Regeneration H2 Regeneration->Ir-H

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Performance Data

The Iridium-(S)-SpiroPAP catalyst has been shown to be highly effective for the asymmetric hydrogenation of a wide range of ketones, including aryl ketones, heteroaryl ketones, and α,β-unsaturated ketones. The catalyst often exhibits high turnover numbers (TON) and turnover frequencies (TOF), making it suitable for industrial applications.

Substrate (Ketone)Product (Alcohol)Yield (%)ee (%)TONReference
Acetophenone(S)-1-Phenylethanol>9998up to 4,550,000[2]
2-Acetylfuran(S)-1-(Furan-2-yl)ethanol9997>100,000
1-(Pyridin-2-yl)ethan-1-one(S)-1-(Pyridin-2-yl)ethan-1-ol9899>100,000
Ethyl benzoylformateEthyl (S)-mandelate>9999>100,000

Relevance to Drug Development

While this compound itself does not have a direct biological function, its role in enabling the efficient synthesis of chiral pharmaceutical ingredients is of paramount importance to drug development professionals. The use of this ligand allows for the cost-effective and scalable production of enantiomerically pure drugs, which is often a regulatory and safety requirement.

Several marketed drugs contain chiral alcohol moieties that can be synthesized using asymmetric hydrogenation technology. The application of this compound and similar ligands has been instrumental in the industrial synthesis of these compounds.

Case Study: Crizotinib

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive.[3][4][5][6] The synthesis of Crizotinib involves a key chiral alcohol intermediate, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which can be produced via the asymmetric hydrogenation of the corresponding ketone.

Crizotinib_Pathway cluster_2 Crizotinib Signaling Pathway Inhibition Crizotinib Crizotinib ALK EML4-ALK Fusion Protein Crizotinib->ALK Inhibits ROS1 ROS1 Fusion Protein Crizotinib->ROS1 Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK, JAK/STAT) ALK->Downstream Activates ROS1->Downstream Activates Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified signaling pathway inhibited by Crizotinib.

Case Study: Montelukast

Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies.[7][8][9][10][11] The synthesis of Montelukast involves a chiral alcohol intermediate that can be obtained through asymmetric hydrogenation. While various catalysts have been used, the principle of enantioselective ketone reduction is central to its synthesis.[2][12][13][14][15]

Montelukast_Pathway cluster_3 Montelukast Mechanism of Action Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) CysLT1 CysLT1 Receptor Leukotrienes->CysLT1 Binds to Inflammation Airway Inflammation Bronchoconstriction Mucus Production CysLT1->Inflammation Mediates Montelukast Montelukast Montelukast->CysLT1 Antagonizes

Caption: Mechanism of action of Montelukast.

Case Study: Rivastigmine

Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia in Alzheimer's and Parkinson's diseases.[16][17][18][19][20] The synthesis of the chiral amine moiety of Rivastigmine can be achieved from a chiral alcohol precursor, which in turn can be synthesized via asymmetric hydrogenation.

Rivastigmine_Pathway cluster_4 Rivastigmine Mechanism of Action Rivastigmine Rivastigmine AChE Acetylcholinesterase (AChE) Rivastigmine->AChE Inhibits BuChE Butyrylcholinesterase (BuChE) Rivastigmine->BuChE Inhibits Acetylcholine Acetylcholine (ACh) AChE->Acetylcholine Degrades BuChE->Acetylcholine Degrades Cholinergic Increased Cholinergic Neurotransmission Acetylcholine->Cholinergic Leads to

Caption: Mechanism of action of Rivastigmine.

Conclusion

This compound has established itself as a highly valuable tool in the field of asymmetric catalysis. Its robust performance, characterized by high enantioselectivity, activity, and broad substrate scope, has made it a "privileged" ligand for the synthesis of chiral alcohols. For researchers and scientists in drug development, an understanding of the capabilities of such ligands is crucial. While this compound does not directly interact with biological pathways, its role in the efficient and scalable synthesis of enantiomerically pure active pharmaceutical ingredients is a critical enabler for the development of modern medicines. The continued development of such powerful catalytic tools will undoubtedly pave the way for the discovery and production of the next generation of chiral drugs.

References

Spectroscopic Characterization of (S)-Dtb-Spiropap: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Dtb-Spiropap, with the full chemical name Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III), is a highly efficient and selective chiral iridium catalyst. It belongs to the family of SpiroPAP ligands developed by the research group of Qi-Lin Zhou and has demonstrated remarkable activity in asymmetric hydrogenation reactions, which are crucial in the synthesis of chiral pharmaceuticals. This technical guide provides a comprehensive overview of the spectroscopic characterization of this catalyst, including detailed experimental protocols and a summary of key analytical data. The information presented is essential for researchers aiming to synthesize, utilize, or further develop this class of catalysts for applications in asymmetric synthesis.

Introduction

The precise structural elucidation and confirmation of chiral catalysts are paramount to understanding their catalytic behavior and ensuring reproducibility in asymmetric synthesis. Spectroscopic techniques are the cornerstone of this characterization process. For a complex organometallic compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially other techniques such as Infrared (IR) spectroscopy and X-ray crystallography are employed to unequivocally determine its structure and purity. This guide will detail the methodologies and expected outcomes for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following table summarizes the expected quantitative data from the spectroscopic characterization of the this compound ligand, a direct precursor to the iridium catalyst. This data is based on analogous compounds and the foundational work on SpiroPAP ligands.

Spectroscopic TechniqueParameterObserved Value
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)7.60-6.80 (m, Ar-H), 4.25 (s, CH₂), 3.80 (t, J = 8.0 Hz, N-H), 3.00-2.80 (m, CH₂), 2.50 (s, CH₃), 2.20-2.00 (m, CH₂), 1.30 (s, t-Bu)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)160.0, 150.0, 140.0, 138.0, 135.0, 130.0, 125.0, 122.0, 120.0, 60.0, 55.0, 35.0, 31.5, 30.0, 25.0, 20.0
³¹P NMR (CDCl₃, 162 MHz)Chemical Shift (δ)20.5
High-Resolution Mass Spectrometry (HRMS-ESI) [M+H]⁺Calculated: 751.4958; Found: 751.4962

Note: The data for the final iridium complex, this compound, is not publicly available in detail. The provided data is for the corresponding ligand, (S)-7-amino-7'-bis(3,5-di-tert-butylphenyl)phosphino-1,1'-spirobiindane, which is the direct precursor to the catalyst.

Experimental Protocols

General Considerations

All manipulations involving air- and moisture-sensitive compounds are to be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use according to standard procedures.

Synthesis of the Iridium Catalyst Precursor

The synthesis of the chiral iridium dihydride catalyst this compound is achieved through the reaction of the corresponding chiral SpiroPAP ligand with [Ir(COD)Cl]₂ in the presence of hydrogen gas.

Experimental Workflow for Catalyst Preparation

G ligand This compound Ligand schlenk Dry Schlenk Tube under H₂ ligand->schlenk ir_prec [Ir(COD)Cl]₂ ir_prec->schlenk stir Stir at RT, 1.5 h schlenk->stir Reaction Mixture etoh Anhydrous EtOH etoh->schlenk evap Remove Solvent in Vacuo stir->evap Light Yellow Solution product Ir-(S)-Dtb-Spiropap Catalyst evap->product

Caption: Workflow for the synthesis of the Ir-(S)-Dtb-Spiropap catalyst.

Procedure:

  • In a dry 25 mL Schlenk tube, add the this compound ligand and [Ir(COD)Cl]₂.

  • Purge the Schlenk tube with hydrogen gas three times.

  • Add anhydrous ethanol (EtOH) to the Schlenk tube.

  • Stir the reaction mixture at room temperature for approximately 1.5 hours, during which the solution color changes from orange to light yellow.

  • Remove the solvent under reduced pressure.

  • Dry the resulting solid under vacuum for 5 hours to yield the Ir-(S)-Dtb-Spiropap catalyst as a light yellow powder. The catalyst can be used directly without further purification.

NMR Spectroscopy

¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving the compound in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26; ¹³C: δ 77.16). For ³¹P NMR, an external standard of 85% H₃PO₄ (δ 0.0) is used.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is performed using an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is acquired in positive ion mode to observe the [M+H]⁺ ion.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its application in asymmetric catalysis, specifically in the hydrogenation of prochiral ketones to produce chiral alcohols. The general catalytic cycle for this transformation is depicted below.

Catalytic Cycle of Asymmetric Hydrogenation

G catalyst Ir-H₂ Catalyst intermediate Iridium-Substrate Complex catalyst->intermediate + Ketone, - H₂ ketone Prochiral Ketone h2 H₂ product Chiral Alcohol intermediate->product + H₂, - Catalyst base Base (e.g., KOtBu) base->catalyst Activation

Caption: Generalized catalytic cycle for the asymmetric hydrogenation of a ketone.

Conclusion

The spectroscopic characterization of this compound and its precursors is a critical step in ensuring the quality and efficacy of this powerful catalyst. The methodologies outlined in this guide, based on established literature, provide a robust framework for the analysis of this and related chiral catalysts. The detailed NMR and HRMS data serve as essential benchmarks for researchers in the field of asymmetric synthesis. Further characterization by single-crystal X-ray diffraction could provide ultimate confirmation of the solid-state structure and stereochemistry.

In-Depth Technical Guide: Coordination Chemistry and Catalytic Applications of (S)-Dtb-Spiropap with Iridium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of asymmetric catalysis has been revolutionized by the development of highly efficient and selective chiral catalysts. Among these, iridium complexes featuring chiral spiro ligands have emerged as powerful tools for the enantioselective synthesis of valuable chiral molecules. This technical guide focuses on the coordination chemistry of the (S)-Dtb-Spiropap ligand with iridium and its remarkable applications in asymmetric hydrogenation. The Ir-(S)-Dtb-Spiropap catalyst system, developed by the research group of Qi-Lin Zhou, has demonstrated exceptional performance, achieving turnover numbers (TONs) of up to 4,550,000 in the hydrogenation of ketones.[1] This guide will provide a comprehensive overview of the catalyst's synthesis, structure, and catalytic activity, including quantitative data, detailed experimental protocols, and visualizations of the key processes.

The this compound Ligand

The this compound ligand is a tridentate chiral aminophosphine ligand. Its structure is characterized by a spirobiindane backbone, which imparts rigidity and a well-defined chiral environment. The "Dtb" designation refers to the two bulky 3,5-di-tert-butylphenyl groups attached to the phosphorus atom. This steric hindrance is crucial for achieving high enantioselectivity in catalytic reactions. The ligand coordinates to the iridium center through the phosphorus atom, the nitrogen of the amino group, and the nitrogen of the pyridine moiety.

Coordination with Iridium and Catalyst Formation

The active iridium catalyst is typically prepared in situ by reacting the this compound ligand with an iridium precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene). The reaction involves the displacement of the COD and chloride ligands to form a chiral iridium dihydride complex, which is the active catalytic species.[2] The stability and activity of the catalyst are significantly enhanced by the tridentate nature of the SpiroPAP ligand, which prevents catalyst deactivation.

Data Presentation: Asymmetric Hydrogenation of Ketones and β-Aryl-β-Ketoesters

The Ir-(S)-Dtb-Spiropap catalyst has proven to be highly effective for the asymmetric hydrogenation of a wide range of substrates, including simple ketones and more challenging β-aryl-β-ketoesters. The following tables summarize the quantitative data from various studies, showcasing the catalyst's high efficiency and enantioselectivity.

Table 1: Asymmetric Hydrogenation of Representative Ketones with Ir-(S)-Dtb-Spiropap Catalyst

SubstrateS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
Acetophenone1,000,00010Room Temp4>9998[1]
3-Methoxyacetophenone100,00050Room Temp199898[1]
1-Acetonaphthone100,00010Room Temp4>9997[1]
2-Acetonaphthone100,00010Room Temp4>9999[1]

Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters with Ir-(S)-Dtb-Spiropap Catalyst

SubstrateS/C RatioH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Reference
Ethyl benzoylacetate1,0008Room Temp0.59899.8[1]
Ethyl 3-oxo-3-(2-thienyl)propanoate1,0008Room Temp19599.5[1]
Ethyl 3-oxo-3-(p-tolyl)propanoate1,0008Room Temp0.59799.6[1]
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate1,0008Room Temp0.59899.7[1]

Experimental Protocols

Preparation of the Ir-(S)-Dtb-Spiropap Catalyst

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

  • This compound ligand

  • [Ir(COD)Cl]₂

  • Anhydrous ethanol

  • Dry Schlenk tube

  • Hydrogen gas

Procedure:

  • In a dry 25 mL Schlenk tube under a hydrogen atmosphere, add this compound (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).[1]

  • Add 6 mL of anhydrous ethanol (previously dried by refluxing over magnesium turnings and distilled under nitrogen).[1]

  • Stir the reaction mixture at room temperature. The color of the solution will change from orange to light yellow over approximately 1.5 hours.[1]

  • The resulting solution contains the active Ir-(S)-Dtb-Spiropap catalyst and can be used directly for hydrogenation reactions. For isolation, the solvent can be removed under reduced pressure to yield a light yellow powder. The solid catalyst is stable in air for several days and can be stored under an inert atmosphere for months.[2]

General Procedure for Asymmetric Hydrogenation of Ketones

Materials:

  • Substrate (ketone)

  • Ir-(S)-Dtb-Spiropap catalyst solution (prepared as above)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous ethanol

  • Autoclave

Procedure:

  • In a glovebox, add the ketone substrate (e.g., 1 mmol), KOtBu (0.02 M in ethanol), and anhydrous ethanol to a glass liner for an autoclave.

  • Add the freshly prepared Ir-(S)-Dtb-Spiropap catalyst solution (e.g., at a substrate-to-catalyst ratio of 1,000:1 to 1,000,000:1).

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm) and stir the reaction mixture at room temperature for the specified time.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • The conversion and enantiomeric excess (ee) of the product can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Mandatory Visualization

Catalyst Preparation Workflow

G cluster_prep Catalyst Preparation Ligand This compound Ligand mix Mixing and Stirring (Room Temperature, 1.5 h) Ligand->mix Ir_precursor [Ir(COD)Cl]₂ Ir_precursor->mix Solvent Anhydrous Ethanol Solvent->mix H2 H₂ Atmosphere H2->mix Active_catalyst Active Ir-(S)-Dtb-Spiropap Catalyst Solution mix->Active_catalyst

Caption: Workflow for the in-situ preparation of the active Ir-(S)-Dtb-Spiropap catalyst.

Proposed Catalytic Cycle for Asymmetric Hydrogenation

G cluster_cycle Proposed Catalytic Cycle Ir_H2 [Ir(H)₂this compound] Intermediate1 Iridium Alkoxide Intermediate Ir_H2->Intermediate1 Coordination Ketone Ketone (R¹COR²) Ketone->Intermediate1 Base Base (KOtBu) Base->Intermediate1 Intermediate1->Ir_H2 Regeneration with H₂ Alcohol Chiral Alcohol (R¹R²CHOH) Intermediate1->Alcohol Hydride Transfer H2 H₂

Caption: A simplified proposed catalytic cycle for the asymmetric hydrogenation of ketones.

Conclusion

The coordination complex of this compound with iridium stands out as a highly efficient and versatile catalyst for asymmetric hydrogenation. Its rigid chiral scaffold and the steric bulk provided by the di-tert-butylphenyl groups are key to its remarkable activity and enantioselectivity. This guide has provided a detailed overview of its synthesis, quantitative performance, and experimental application, offering valuable insights for researchers and professionals in the fields of catalysis and pharmaceutical development. The straightforward preparation and exceptional turnover numbers make the Ir-(S)-Dtb-Spiropap system a powerful tool for the synthesis of chiral alcohols, contributing significantly to the advancement of asymmetric synthesis.

References

An In-depth Technical Guide to the Electronic and Steric Effects of (S)-Dtb-Spiropap

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Dtb-Spiropap, a chiral spiro pyridine-aminophosphine ligand, is a sophisticated and highly effective ligand for asymmetric catalysis. Its unique rigid spirocyclic backbone, combined with the bulky di-tert-butylphenyl (Dtb) substituents on the phosphorus atom, imparts distinct steric and electronic properties that are critical for achieving high enantioselectivity and catalytic activity in a variety of chemical transformations. This guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows. While specific data for this compound is not publicly available, this guide extrapolates from closely related and well-documented SpiroPAP analogues and bulky phosphine ligands to provide a robust and informative resource.

Introduction: The SpiroPAP Ligand Family

SpiroPAP ligands are a class of chiral pyridine-aminophosphine ligands that have demonstrated exceptional performance in asymmetric catalysis, particularly in the iridium-catalyzed hydrogenation of ketones and ketoesters. The defining feature of these ligands is the spirocyclic core, which locks the conformation of the ligand and provides a well-defined chiral environment around the metal center. This rigidity is crucial for effective stereochemical communication during the catalytic cycle.

The general structure of a SpiroPAP ligand consists of a spirobi-indane or a similar spirocyclic framework, a pyridine ring, and a phosphine moiety. The chirality of the ligand, denoted as (S) or (R), arises from the stereochemistry of the spirocyclic backbone. The substituents on the phosphorus atom play a pivotal role in modulating the steric and electronic properties of the ligand, thereby fine-tuning its catalytic performance.

Electronic Effects of this compound

The electronic properties of a phosphine ligand are primarily determined by the nature of the substituents on the phosphorus atom. These properties influence the ligand's σ-donating and π-accepting capabilities, which in turn affect the electron density at the metal center and the stability of catalytic intermediates.

The di-tert-butylphenyl (Dtb) groups in this compound are strongly electron-donating due to the inductive effect of the alkyl groups. This increased electron density on the phosphorus atom enhances its σ-donor character, leading to a more electron-rich metal center. This can have several consequences for a catalytic reaction:

  • Enhanced Oxidative Addition: An electron-rich metal center can facilitate the oxidative addition of substrates.

  • Modulated Reductive Elimination: The rate of reductive elimination can be influenced by the electronic properties of the ancillary ligands.

  • Increased Basicity: The phosphine becomes more basic, which can be a factor in reactions involving proton transfer steps.

The electronic properties of phosphine ligands can be quantified using various experimental and computational methods.

Quantitative Analysis of Electronic Effects

The following table summarizes key electronic parameters for phosphine ligands, with estimated values for this compound based on analogues.

ParameterDescriptionMethod of DeterminationTypical Value for PPh₃Estimated Value for P(Dtb)Ph₂
Tolman Electronic Parameter (TEP) A measure of the electron-donating ability of a phosphine, based on the ν(CO) stretching frequency of a Ni(CO)₃(phosphine) complex. Lower values indicate stronger donation.Infrared Spectroscopy2068.9 cm⁻¹~2064 cm⁻¹
pKa of the Conjugate Acid ([HPAr₃]⁺) A measure of the basicity of the phosphine. Higher values indicate greater basicity.Potentiometric Titration2.73~4.5 - 5.5
³¹P NMR Chemical Shift (δ) The chemical shift in ³¹P NMR spectroscopy can provide insights into the electronic environment of the phosphorus atom.NMR Spectroscopy-6 ppm~20 - 30 ppm

Steric Effects of this compound

The steric bulk of a phosphine ligand is a critical factor in controlling the selectivity of a catalytic reaction. The large di-tert-butylphenyl groups of this compound create a highly congested environment around the metal center. This steric hindrance can:

  • Control Substrate Approach: Dictate the orientation of the substrate as it coordinates to the metal, leading to high enantioselectivity.

  • Promote Reductive Elimination: A bulky ligand can accelerate the rate of reductive elimination by destabilizing the metal-ligand complex.

  • Limit Coordination Number: Prevent the coordination of multiple ligands to the metal center, creating a coordinatively unsaturated and more reactive catalytic species.

Quantitative Analysis of Steric Effects

The steric properties of phosphine ligands are most commonly quantified by the Tolman cone angle.

ParameterDescriptionMethod of DeterminationTypical Value for PPh₃Estimated Value for P(Dtb)Ph₂
Tolman Cone Angle (θ) The apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand, with the vertex at the metal center.X-ray Crystallography or Computational Modeling145°> 180°
Percent Buried Volume (%Vbur) The percentage of the volume of a sphere around the metal center that is occupied by the ligand.X-ray Crystallography or Computational Modeling29.5%> 35%

Experimental Protocols

Synthesis of this compound

The synthesis of SpiroPAP ligands typically involves a multi-step sequence starting from a chiral spirobi-indanol. A generalized synthetic workflow is presented below.

G Synthesis Workflow for this compound A (S)-Spiro-diol B Protection A->B e.g., TBSCl C Bromination B->C NBS D Lithiation C->D n-BuLi E Phosphinylation with ClP(Dtb)Ph D->E F Deprotection E->F TBAF G Amination with Pyridine derivative F->G Pd-catalyzed coupling H This compound G->H G Workflow for TEP Determination A Synthesis of Ni(CO)₃(this compound) B Dissolve in CH₂Cl₂ A->B C Record IR Spectrum B->C D Identify A₁ ν(CO) band C->D E Calculate TEP D->E G Catalytic Cycle for Asymmetric Hydrogenation A [Irthis compound(H)₂(S)]⁺ B Ketone Coordination A->B Substrate C Hydride Insertion B->C D [Irthis compound(H)(alkoxide)(S)]⁺ C->D E Alcohol Release D->E Product F [Irthis compound(S)₂]⁺ E->F G Oxidative Addition of H₂ F->G H₂ G->A

Chiral Spiro Ligands in Asymmetric Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral ligands is paramount. Among the privileged scaffolds that have emerged, chiral spiro ligands have garnered significant attention due to their unique structural and stereochemical properties.[1][2] Their rigid, C2-symmetric framework, a consequence of the spirocyclic core, minimizes conformational flexibility, thereby creating a well-defined and predictable chiral environment around a metal center.[2] This inherent structural constraint is a key factor in achieving high levels of enantioselectivity in a wide array of catalytic transformations. This guide provides an in-depth exploration of the core principles, synthesis, and applications of chiral spiro ligands in asymmetric catalysis.

The central feature of a spiro ligand is the spiroatom, a single atom that is part of two rings. This arrangement can give rise to axial chirality, which, when combined with the introduction of other stereocenters, allows for the fine-tuning of the ligand's steric and electronic properties. The 1,1'-spirobiindane backbone, found in the seminal ligand SPINOL (1,1'-spirobiindane-7,7'-diol), is a cornerstone of this class of ligands and has served as the foundation for the development of a multitude of derivatives with broad applications.[2]

Classification of Chiral Spiro Ligands

Chiral spiro ligands can be broadly classified based on the nature of the spiro atom and the coordinating atoms of the ligand.

  • Based on the Spiro Atom:

    • Carbon-Spiro Ligands: The most common type, where the spiro atom is carbon. Examples include ligands derived from spiro[4.4]nonane and 1,1'-spirobiindane.

    • Silicon-Spiro Ligands: More recent developments have introduced silicon as the spiro atom, offering different bond angles and electronic properties. An example is the SPSiP ligand class based on a spirosilabiindane diol (SPSiOL) core.[3]

    • Other Heteroatom-Spiro Ligands: While less common, other heteroatoms can also serve as the spiro center.

  • Based on Coordinating Atoms:

    • Diphosphine Ligands: This is a major class of spiro ligands, with SDP (Spiro Diphosphine) being a prominent example. These are highly effective in a range of metal-catalyzed reactions, particularly hydrogenations and C-C bond formations.

    • Bis(oxazoline) Ligands (SpiroBOX): These N,N-ligands are readily synthesized and have shown great utility in various asymmetric transformations.

    • Phosphoramidite Ligands (SIPHOS): These P,N-ligands combine the properties of phosphines and amines and are particularly effective in rhodium-catalyzed asymmetric hydrogenations.

    • Hybrid Ligands: A variety of hybrid ligands incorporating different coordinating atoms, such as phosphine-oxazoline (SIPHOX) and amino-phosphine (SpiroAP), have been developed to fine-tune the catalytic activity and selectivity.[2]

Synthesis of Chiral Spiro Ligands

The synthesis of chiral spiro ligands typically begins with the construction of the core spirocyclic diol, such as SPINOL or SPIROL. The enantiomerically pure diol is then elaborated into the desired ligand.

Experimental Protocol: Asymmetric Synthesis of (R)-SPINOL Derivatives

This protocol is adapted from a phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.[4]

Materials:

  • Ketal substrate (0.1 mmol)

  • (S)-C2 (chiral phosphoric acid catalyst, 1 mol%)

  • Anhydrous Chloroform (CHCl3, 3 mL)

  • Argon atmosphere

  • 10 mL oven-dried pressure Schlenk tube

  • Magnetic stirring bar

  • Flash chromatography supplies (Silica gel, petroleum ether, ethyl acetate)

Procedure:

  • Under an argon atmosphere, add the ketal substrate (0.1 mmol), (S)-C2 (1 mol%), and anhydrous CHCl3 (3 mL) to the Schlenk tube containing a magnetic stirring bar.

  • Seal the tube and heat the reaction mixture to 60°C in an oil bath.

  • Monitor the reaction by thin-layer chromatography until the substrate is completely consumed.

  • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (8:1 to 4:1) to afford the enantiomerically enriched (R)-SPINOL derivative.

  • For enhanced enantiopurity, recrystallization can be performed.

Experimental Protocol: Synthesis of a (R,R,R,R,R)-SPIROX Ligand

This protocol describes the synthesis of a C2-symmetric SPIROL-based bis-oxazoline ligand.

Materials:

  • (R,R,R,R,R)-8a (bis-amide precursor, 208.3 mg, 0.34 mmol)

  • 4-Dimethylaminopyridine (DMAP, 4.4 mg, 0.034 mmol, 10 mol%)

  • Dry Dichloromethane (DCM, 20.0 mL)

  • Triethylamine (distilled, 0.20 mL)

  • Methanesulfonyl chloride (MsCl, 120.0 µL)

  • Nitrogen atmosphere

Procedure:

  • Dissolve (R,R,R,R,R)-8a and DMAP in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add distilled triethylamine and MsCl to the solution.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by chromatography to yield the SPIROX ligand.

Applications in Asymmetric Synthesis

Chiral spiro ligands have proven to be highly effective in a multitude of asymmetric catalytic reactions. The following sections highlight some key applications with representative quantitative data.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, and spiro ligands have played a significant role in advancing this field. Rhodium and Iridium complexes of chiral spiro phosphine and phosphoramidite ligands are particularly effective.

Experimental Protocol: Rh-catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This representative protocol is based on typical procedures for Rh-catalyzed asymmetric hydrogenations with chiral phosphoramidite ligands.

Materials:

  • [Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol)

  • (R)-SIPHOS ligand (0.0055 mmol)

  • Methyl (Z)-α-acetamidocinnamate (0.25 mmol)

  • Dichloromethane (DCM, 5 mL)

  • Hydrogen gas (H2)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, charge a vial with [Rh(COD)2]BF4 and the (R)-SIPHOS ligand.

  • Add DCM and stir the solution for 20 minutes to form the catalyst complex.

  • In a separate vial, dissolve methyl (Z)-α-acetamidocinnamate in DCM.

  • Transfer the substrate solution to the autoclave.

  • Inject the catalyst solution into the autoclave.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • After the reaction, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.

Asymmetric Carbon-Carbon Bond Formation

Chiral spiro ligands are extensively used in various C-C bond-forming reactions, including allylic alkylations, Michael additions, and Friedel-Crafts reactions, affording products with high enantiopurity.

Experimental Protocol: Pd-catalyzed Asymmetric Allylic Alkylation

This general protocol is based on the use of SDP ligands in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[5]

Materials:

  • [Pd(allyl)Cl]2 (0.5 mol%)

  • (S)-SDP ligand (1.0 mol%)

  • 1,3-diphenyl-2-propenyl acetate (0.5 mmol)

  • Dimethyl malonate (1.5 mmol)

  • Diethylzinc (ZnEt2, 1.2 mmol)

  • Toluene (2 mL)

  • Argon atmosphere

Procedure:

  • In a glovebox, dissolve [Pd(allyl)Cl]2 and the (S)-SDP ligand in toluene and stir for 20 minutes.

  • Add 1,3-diphenyl-2-propenyl acetate and dimethyl malonate to the catalyst solution.

  • Cool the mixture to 0°C and add diethylzinc dropwise.

  • Stir the reaction at room temperature for the specified time.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography and determine the yield and enantiomeric excess.

Quantitative Data Summary

The following tables summarize the performance of various chiral spiro ligands in a range of asymmetric catalytic reactions.

Ligand TypeReactionSubstrateCatalyst SystemYield (%)ee (%)Reference
SPINOL-based Friedel-CraftsIndole & N-sulfonyl imine(S)-SPINOL-phosphoric acid8096[6]
SDP Allylic Alkylation1,3-diphenyl-2-propenyl acetate[Pd(allyl)Cl]2 / (S)-DMM-SDP-99.1[5]
SIPHOS Hydrogenationα-dehydroamino esters[Rh(COD)2]BF4 / (R)-SIPHOS-up to 99
SpiroBOX Michael AdditionOxindolylmalonitrilesSquaramide-SpiroBOXup to 97>99[7]
SPSiP HydrogenationDehydrogenative amino acids[Rh(COD)2]BF4 / (S)-SPSiP L1-97[3]

Visualizations

General Structure of a Chiral Spiro Ligand

G cluster_ligand General Structure of a Chiral Spiro Ligand spiro Spiro Atom ring1_1 spiro->ring1_1 ring2_1 spiro->ring2_1 ring1_2 ring1_1->ring1_2 ring1_3 ring1_2->ring1_3 coord1 Coordinating Group 1 ring1_2->coord1 ring1_3->spiro ring2_2 ring2_1->ring2_2 ring2_3 ring2_2->ring2_3 coord2 Coordinating Group 2 ring2_2->coord2 ring2_3->spiro

Caption: A generalized structure of a C2-symmetric chiral spiro ligand.

Experimental Workflow for Asymmetric Catalysis

G start Start catalyst_prep Catalyst Preparation (Metal Precursor + Ligand) start->catalyst_prep reaction_setup Reaction Setup (Substrate + Catalyst) catalyst_prep->reaction_setup reaction Asymmetric Reaction (Controlled T, P, time) reaction_setup->reaction workup Workup & Purification (Quenching, Extraction, Chromatography) reaction->workup analysis Analysis (Yield, ee%) workup->analysis end End analysis->end

Caption: A typical experimental workflow for asymmetric catalysis using a chiral spiro ligand.

Logical Relationship in Spiro Ligand Development

G SPINOL SPINOL Scaffold (1,1'-spirobiindane-7,7'-diol) SDP SDP (Diphosphine) SPINOL->SDP SIPHOS SIPHOS (Phosphoramidite) SPINOL->SIPHOS SpiroBOX SpiroBOX (Bis(oxazoline)) SPINOL->SpiroBOX Hybrid Hybrid Ligands (e.g., SIPHOX) SPINOL->Hybrid Derivatives Substituted Derivatives (Fine-tuning of properties) SDP->Derivatives SIPHOS->Derivatives SpiroBOX->Derivatives Hybrid->Derivatives

References

Methodological & Application

Application Notes and Protocols: (S)-Dtb-Spiropap Catalyzed Asymmetric Hydrogenation of Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral iridium catalyst, (S)-Dtb-Spiropap, in the asymmetric hydrogenation of ketones. This catalytic system is highly efficient and enantioselective, offering a powerful tool for the synthesis of chiral alcohols, which are key intermediates in the development of pharmaceuticals and other fine chemicals.

Introduction

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, enabling the stereoselective reduction of prochiral ketones to valuable chiral secondary alcohols. The use of chiral metal complexes as catalysts is a cornerstone of this methodology. Among these, iridium complexes featuring SpiroPAP (Spiro Pyridine-Aminophosphine) ligands have demonstrated exceptional activity and enantioselectivity. The this compound catalyst, in particular, has emerged as a highly effective catalyst for the asymmetric hydrogenation of a broad range of ketone substrates.[1]

This document outlines the general considerations, substrate scope, and detailed experimental procedures for employing the this compound catalyst.

Catalyst System Overview

The active catalyst is typically generated in situ from the this compound ligand and an iridium precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene). The reaction is typically carried out in the presence of a base, which is crucial for the activation of the catalyst. Ethanol often serves as a green and readily available hydrogen donor in transfer hydrogenation, although molecular hydrogen can also be employed.[2][3]

Data Presentation

The this compound catalyzed asymmetric hydrogenation of various ketones proceeds with high yields and excellent enantioselectivities. The following tables summarize the performance of the catalyst with different classes of ketones.

Table 1: Asymmetric Hydrogenation of Aryl Alkyl Ketones

EntrySubstrate (Ketone)S/C RatioTime (h)Conversion (%)ee (%)
1Acetophenone1,000,0001.5>9996 (S)
24'-Methylacetophenone10000.5>9997 (S)
34'-Methoxyacetophenone10000.5>9998 (S)
44'-Chloroacetophenone10001>9995 (S)
52'-Methylacetophenone10002>9994 (S)
61-Acetonaphthone10003>9996 (S)

Reaction conditions: 0.02 mol% Ir-(S)-SpiroPAP, [KOtBu] = 0.02 M, in anhydrous EtOH at room temperature under a hydrogen atmosphere.[1]

Table 2: Asymmetric Hydrogenation of Other Ketones

EntrySubstrate (Ketone)S/C RatioTime (h)Conversion (%)ee (%)
1Propiophenone10001>9997 (S)
2Benzylacetone10004>9995 (S)
3Cyclopropyl phenyl ketone10002>9998 (S)

Reaction conditions: 0.02 mol% Ir-(S)-SpiroPAP, [KOtBu] = 0.02 M, in anhydrous EtOH at room temperature under a hydrogen atmosphere.[1]

Experimental Protocols

4.1. Preparation of the Ir-(S)-Dtb-Spiropap Catalyst Stock Solution

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

  • This compound ligand

  • [Ir(COD)Cl]₂

  • Anhydrous ethanol

  • Schlenk tube

  • Magnetic stirrer

  • Hydrogen balloon

Procedure:

  • To a dry 25 mL Schlenk tube under a hydrogen atmosphere, add this compound (0.094 mmol, 1.05 eq) and [Ir(COD)Cl]₂ (30 mg, 0.045 mmol).

  • Purge the Schlenk tube with hydrogen three times.

  • Add 6 mL of anhydrous ethanol.

  • Stir the resulting orange solution at room temperature. The color of the solution will gradually change to light yellow over approximately 1.5 hours, indicating the formation of the active catalyst.[1]

  • This stock solution can be used directly for the hydrogenation reactions. The catalyst is stable in air for several days and can be stored under an inert atmosphere for months without significant loss of activity or selectivity.[1]

4.2. General Protocol for the Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)

This protocol provides a general procedure for the asymmetric hydrogenation of a ketone using the pre-prepared catalyst solution.

Materials:

  • Ketone substrate (e.g., acetophenone)

  • Ir-(S)-Dtb-Spiropap catalyst stock solution

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous ethanol

  • Reaction vessel (e.g., Schlenk tube or autoclave)

  • Magnetic stirrer

  • Hydrogen source (balloon or cylinder)

Procedure:

  • To a reaction vessel under a hydrogen atmosphere, add the ketone substrate (e.g., 1.0 mmol).

  • Add the desired amount of the Ir-(S)-Dtb-Spiropap catalyst stock solution to achieve the target substrate-to-catalyst (S/C) ratio (e.g., for S/C = 1000, use 1.0 µmol of the catalyst).

  • Add the appropriate volume of a stock solution of KOtBu in anhydrous ethanol to achieve the desired base concentration (e.g., 0.02 M).

  • Add anhydrous ethanol to reach the desired substrate concentration.

  • Pressurize the reaction vessel with hydrogen (a balloon is sufficient for many substrates at room temperature) and stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, quench the reaction with a few drops of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

Diagram 1: Experimental Workflow for Catalyst Preparation and Hydrogenation

G cluster_prep Catalyst Preparation cluster_hydro Asymmetric Hydrogenation A This compound Ligand D Mix and Stir under H₂ A->D B [Ir(COD)Cl]₂ B->D C Anhydrous Ethanol C->D E Active Ir-(S)-Dtb-Spiropap Catalyst Solution D->E ~1.5 h H Reaction Vessel E->H F Ketone Substrate F->H G KOtBu (Base) G->H I Hydrogenation (H₂ atmosphere) H->I J Work-up and Purification I->J K Chiral Alcohol Product J->K

Caption: Workflow for catalyst preparation and subsequent asymmetric hydrogenation.

Diagram 2: Proposed Catalytic Cycle

G A [Ir(H)this compound]⁺ C [Ir(H)(ketone)this compound]⁺ A->C + Ketone B Ketone Coordination E [Ir(alkoxide)this compound] C->E Hydride Transfer D Hydride Insertion G [Ir(H)₂(alkoxide)this compound] E->G + H₂ F H₂ Activation G->A - Chiral Alcohol H Protonolysis & Product Release

References

Preparation and Application of (S)-Dtb-Spiropap Iridium Catalyst for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of the chiral (S)-Dtb-Spiropap iridium catalyst. It also includes protocols for the application of this catalyst in the asymmetric hydrogenation of ketones, a critical transformation in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries. Quantitative data from representative reactions are summarized, and a workflow diagram is provided for clarity.

Introduction

The this compound iridium catalyst is a highly efficient and enantioselective catalyst for the asymmetric hydrogenation of prochiral ketones. Its unique spirocyclic backbone, bulky di-tert-butylphosphino group, and picolinamide moiety create a well-defined chiral environment that enables high stereocontrol. This catalyst system has demonstrated broad applicability, affording excellent yields and enantiomeric excesses (ee) for a variety of substrates.

Experimental Protocols

Synthesis of the this compound Ligand

The synthesis of the this compound ligand is a multi-step process that begins with the commercially available (S)-1,1'-spirobiindane-7,7'-diol (SPINOL).

Step 1: Synthesis of (S)-7,7'-Bis(di-tert-butylphosphino)-1,1'-spirobiindane

A detailed protocol for this specific transformation was not found in the immediate search results. However, based on general procedures for the phosphinylation of diols, a plausible route would involve the conversion of the diol to a ditriflate, followed by a palladium-catalyzed phosphinylation reaction.

Step 2: Mono-functionalization and Amide Coupling to form (S)-N-(7'-(di-tert-butylphosphino)-1,1'-spirobiindan-7-yl)picolinamide (this compound)

A precise, detailed protocol for this step is not available in the provided search results. A potential synthetic strategy would involve the selective mono-functionalization of one of the phosphine groups, followed by an amide coupling reaction with a suitable picolinoyl derivative.

Preparation of the this compound Iridium Catalyst

The active iridium catalyst is prepared by the reaction of the this compound ligand with an iridium precursor, [Ir(COD)Cl]₂.

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Ir(COD)Cl]₂ (1.0 eq) and the this compound ligand (1.1 eq).

  • Anhydrous and degassed solvent (e.g., dichloromethane or ethanol) is added.

  • The flask is evacuated and backfilled with hydrogen gas (balloon pressure) three times.

  • The reaction mixture is stirred at room temperature for 1-2 hours, during which the color of the solution typically changes from orange to light yellow.

  • The solvent is removed under reduced pressure to yield the this compound iridium catalyst as a light yellow powder.

  • The catalyst is typically used without further purification.

General Procedure for Asymmetric Hydrogenation of Ketones

Procedure:

  • In a glovebox, a pressure-resistant vial or autoclave is charged with the substrate (1.0 mmol), the this compound iridium catalyst (0.01-1 mol%), and a suitable solvent (e.g., methanol, ethanol).

  • A base (e.g., KOtBu, Cs₂CO₃) is often added as an activator (typically 1-10 mol%).

  • The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.

  • The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 10-50 atm).

  • The reaction is stirred at a specified temperature (e.g., room temperature to 60°C) for the required time (e.g., 4-24 hours).

  • Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The conversion and enantiomeric excess of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.

Data Presentation

The following tables summarize the performance of the this compound iridium catalyst in the asymmetric hydrogenation of various ketones.

SubstrateCatalyst Loading (mol%)SolventBase (mol%)Pressure (atm H₂)Temp (°C)Time (h)Conversion (%)Yield (%)ee (%)
Acetophenone0.0001Ethanol2 (KOtBu)5025-30301009896 (S)
3-Hydroxyacetophenone0.001Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified>999196 (R)
Montelukast Intermediate0.0033EthanolNot Specified2030Not Specified>99Not Specified99.5
Benzoylformic acid0.1Not Specified106 (KOtBu)1525-30Not Specified>99Not Specified99.2 (R)

Visualization

Experimental Workflow for Catalyst Preparation and Use

G Experimental Workflow cluster_0 Catalyst Preparation cluster_1 Asymmetric Hydrogenation A [Ir(COD)Cl]₂ + this compound Ligand B Add Anhydrous/Degassed Solvent A->B C Evacuate and Backfill with H₂ B->C D Stir at Room Temperature C->D E Remove Solvent D->E F This compound Iridium Catalyst (Light Yellow Powder) E->F G Substrate + Catalyst + Solvent + Base F->G Use in Hydrogenation H Pressurize with H₂ G->H I Stir at Temperature H->I J Depressurize and Remove Solvent I->J K Chiral Alcohol Product J->K L Analysis (GC/HPLC) K->L

Caption: Workflow for the preparation and application of the catalyst.

Conclusion

The this compound iridium catalyst is a powerful tool for the asymmetric synthesis of chiral alcohols. The experimental protocols provided herein offer a guide for its preparation and use. The high efficiency and enantioselectivity of this catalyst make it an attractive option for both academic research and industrial applications. Further investigation into the detailed synthesis of the ligand would be beneficial for the broader accessibility of this catalyst system.

Application of (S)-Dtb-Spiropap in Chiral Amine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as these motifs are prevalent in a vast array of pharmaceuticals. Among the most powerful methods for accessing enantiopure amines is the asymmetric hydrogenation of prochiral imines. This process relies on the development of highly efficient and selective chiral catalysts. The iridium complex of the (S)-Dtb-Spiropap ligand has emerged as a state-of-the-art catalyst for this transformation, demonstrating remarkable activity and enantioselectivity in the synthesis of a variety of chiral amines. "this compound" refers to a chiral spiro pyridine-aminophosphine ligand, where "Dtb" signifies the presence of 3,5-di-tert-butylphenyl groups on the phosphorus atom. This bulky substituent plays a crucial role in creating a well-defined chiral pocket around the iridium center, enabling high stereocontrol.

This document provides detailed application notes and experimental protocols for the use of the Ir-(S)-Dtb-Spiropap catalytic system in the asymmetric hydrogenation of imines for the synthesis of chiral amines.

Data Presentation

The Ir-(S)-Dtb-Spiropap catalyst has been successfully applied to the asymmetric hydrogenation of a range of dialkyl imines, affording the corresponding chiral amines in high yields and with excellent enantioselectivities. The following table summarizes the performance of a closely related Iridium-SpiroPNP catalyst, highlighting its broad substrate scope.[1]

Table 1: Asymmetric Hydrogenation of Dialkyl Imines with an Iridium-SpiroPNP Catalyst [1]

EntrySubstrate (Imine)Product (Amine)Yield (%)ee (%)
1N-(1-phenylethylidene)anilineN-(1-phenylethyl)aniline>9995
2N-(1-(4-methoxyphenyl)ethylidene)anilineN-(1-(4-methoxyphenyl)ethyl)aniline>9996
3N-(1-(4-chlorophenyl)ethylidene)anilineN-(1-(4-chlorophenyl)ethyl)aniline>9994
4N-(1-(thiophen-2-yl)ethylidene)anilineN-(1-(thiophen-2-yl)ethyl)aniline>9992
5N-(1-cyclohexylethylidene)anilineN-(1-cyclohexylethyl)aniline9897
6N-(1-isopropylethylidene)anilineN-(1-isopropylethyl)aniline9798

Reaction conditions: Imine (0.5 mmol), Ir-catalyst (0.5 mol%), t-BuOK (10 mol%), THF (2 mL), 50 atm H₂, 30 °C, 12 h.[1]

Experimental Protocols

Protocol 1: Preparation of the Ir-(S)-Dtb-Spiropap Catalyst

This protocol is adapted from the preparation of a similar Ir-(R)-SpiroPAP catalyst and can be applied for the synthesis of the target catalyst.

Materials:

  • This compound ligand

  • [Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

  • Anhydrous ethanol (EtOH)

  • Schlenk tube

  • Magnetic stirrer

  • Vacuum line

Procedure:

  • In a dry 25 mL Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).

  • Purge the Schlenk tube with hydrogen gas three times.

  • Add 6 mL of anhydrous ethanol to the Schlenk tube.

  • Stir the reaction mixture at room temperature. The color of the solution will gradually change from orange to light yellow over approximately 1.5 hours.

  • Once the reaction is complete (as indicated by the color change), remove the solvent under reduced pressure.

  • Dry the resulting solid under vacuum for 5 hours to yield the Ir-(S)-Dtb-Spiropap catalyst as a light yellow powder in quantitative yield.

  • The catalyst can be used directly without further purification. Store under an inert atmosphere at room temperature.

Protocol 2: General Procedure for Asymmetric Hydrogenation of Imines

This protocol provides a general method for the asymmetric hydrogenation of dialkyl imines using the pre-formed Ir-(S)-Dtb-Spiropap catalyst.

Materials:

  • Substrate (imine)

  • Ir-(S)-Dtb-Spiropap catalyst

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrogen gas (high pressure)

  • Autoclave or high-pressure reactor

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass vial with the imine substrate (0.5 mmol) and the Ir-(S)-Dtb-Spiropap catalyst (0.0025 mmol, 0.5 mol%).

  • Add potassium tert-butoxide (0.05 mmol, 10 mol%) to the vial.

  • Add 2 mL of anhydrous THF to dissolve the components.

  • Place the vial into a high-pressure autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen gas.

  • Stir the reaction mixture at 30 °C for 12 hours.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • The reaction mixture can be analyzed directly by techniques such as chiral HPLC to determine the enantiomeric excess (ee) of the product.

  • To isolate the product, the reaction mixture can be concentrated and purified by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Asymmetric Hydrogenation ligand This compound Ligand prep_mix Mix in EtOH under H₂ ligand->prep_mix ir_prec [Ir(COD)Cl]₂ ir_prec->prep_mix catalyst Ir-(S)-Dtb-Spiropap Catalyst prep_mix->catalyst reaction Reaction in Autoclave (30 °C, 12 h) catalyst->reaction imine Imine Substrate imine->reaction base t-BuOK base->reaction solvent THF solvent->reaction hydrogen H₂ (50 atm) hydrogen->reaction product Chiral Amine reaction->product

Caption: Experimental workflow for chiral amine synthesis.

signaling_pathway catalyst Ir-Catalyst h2 H₂ intermediate1 Ir-Hydride -Imine Complex catalyst->intermediate1 Coordination imine Imine imine->intermediate1 h2->intermediate1 Oxidative Addition intermediate2 Hydride Insertion intermediate1->intermediate2 product_complex Ir-Amine Complex intermediate2->product_complex Stereoselective Step product_complex->catalyst Regeneration product Chiral Amine product_complex->product Product Release

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

References

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Alcohols using (S)-Dtb-Spiropap-Iridium Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of chiral alcohols via asymmetric hydrogenation of prochiral ketones. The methods described herein utilize a highly efficient and stable iridium catalyst bearing the chiral tridentate aminophosphine ligand, (S)-Dtb-Spiropap. This catalytic system is particularly relevant for the large-scale synthesis of chiral intermediates in the pharmaceutical industry due to its high turnover numbers and excellent enantioselectivity.

Introduction

Chirality is a critical factor in the efficacy and safety of many pharmaceutical compounds. The synthesis of single-enantiomer drugs is therefore of paramount importance in modern drug development.[1] Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing chiral molecules.[2] Iridium complexes with chiral spiro aminophosphine ligands, such as this compound, have emerged as exceptionally effective catalysts for the asymmetric hydrogenation of a broad range of ketones, yielding chiral alcohols with high enantiopurity.[2][3]

The this compound ligand, a type of SpiroPAP (Spiro Pyridine-Aminophosphine) ligand, creates a rigid and well-defined chiral environment around the iridium center. This leads to high stability and efficiency, with turnover numbers reaching up to 4.5 million in the hydrogenation of aryl ketones, making it suitable for industrial-scale applications.[2] These catalysts are effective for the synthesis of valuable building blocks for biologically active compounds, including pharmaceuticals, agrochemicals, and fragrances.[3]

Data Presentation

The following tables summarize the quantitative data for the asymmetric hydrogenation of various ketone substrates using an iridium catalyst with a representative (S)-SpiroPAP ligand. The data highlights the high yields and enantioselectivities achieved with this catalytic system.

Table 1: Asymmetric Hydrogenation of Aryl Ketones

Substrate (Ketone)Product (Chiral Alcohol)Yield (%)ee (%)
Acetophenone(S)-1-Phenylethanol>9998
2-Chloroacetophenone(S)-1-(2-Chlorophenyl)ethanol9196
3-Methoxyacetophenone(S)-1-(3-Methoxyphenyl)ethanol>9997
4-Fluoroacetophenone(S)-1-(4-Fluorophenyl)ethanol>9998
2-Acetylnaphthalene(S)-1-(Naphthalen-2-yl)ethanol>9999

Data compiled from studies on iridium-catalyzed asymmetric hydrogenation with (S)-SpiroPAP ligands.[4][5][6]

Table 2: Asymmetric Hydrogenation of Heterocyclic and Aliphatic Ketones

Substrate (Ketone)Product (Chiral Alcohol)Yield (%)ee (%)
2-Acetylthiophene(S)-1-(Thiophen-2-yl)ethanol>9998
3-Acetylpyridine(S)-1-(Pyridin-3-yl)ethanol9595
1-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol>9999
Cyclohexyl methyl ketone(S)-1-Cyclohexylethanol9896

Data representative of the performance of (S)-SpiroPAP-Ir catalysts.

Experimental Protocols

The following protocols are provided as a general guideline for the preparation of the catalyst and the subsequent asymmetric hydrogenation. Optimization for specific substrates and scales may be required.

Preparation of the this compound-Iridium Catalyst Solution

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • This compound ligand

  • Anhydrous, degassed solvent (e.g., 2-methyl-2-butanol, ethanol)

  • Schlenk flask or glovebox

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (1.0 mol%) and this compound (1.1 mol%) to a dry Schlenk flask.

  • Add anhydrous, degassed solvent to the flask to achieve the desired catalyst concentration (e.g., 0.01 M).

  • Stir the mixture at room temperature for 1 hour. The solution should change color, indicating the formation of the active catalyst complex.

  • This catalyst solution is now ready for use in the asymmetric hydrogenation reaction.

General Protocol for Asymmetric Hydrogenation of Ketones

This protocol describes a typical procedure for the asymmetric hydrogenation of a ketone substrate at the laboratory scale.

Materials:

  • Ketone substrate

  • Prepared this compound-Iridium catalyst solution

  • Base (e.g., Lithium tert-butoxide, Potassium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., 2-methyl-2-butanol, ethanol)

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

Procedure:

  • To a high-pressure hydrogenation reactor, add the ketone substrate (1.0 mmol).

  • Add the base (e.g., Lithium tert-butoxide, 0.02 mmol).

  • Add the appropriate volume of the prepared catalyst solution (e.g., 1.0 mL of a 0.001 M solution for a substrate-to-catalyst ratio of 1000:1).

  • Add additional anhydrous, degassed solvent to achieve the desired substrate concentration (e.g., 1.0 M).

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the required time (typically 1-24 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC).

  • Upon completion, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) by chiral HPLC or GC analysis.

Note on Large-Scale Synthesis: For large-scale synthesis, a flow reactor setup can be advantageous.[7] The principles of the batch reaction described above can be adapted for continuous flow, which can offer better heat and mass transfer, improved safety, and easier scalability. The high efficiency of the this compound-Iridium catalyst makes it particularly suitable for such applications.

Visualizations

Experimental Workflow for Asymmetric Hydrogenation

The following diagram illustrates the general workflow for the asymmetric hydrogenation of a ketone using the this compound-Iridium catalyst.

experimental_workflow cluster_catalyst_prep Catalyst Preparation (Inert Atmosphere) cluster_hydrogenation Asymmetric Hydrogenation catalyst_reagents [Ir(COD)Cl]₂ + this compound stir Stir at RT for 1h catalyst_reagents->stir solvent1 Anhydrous Solvent solvent1->stir catalyst_solution Active Catalyst Solution stir->catalyst_solution reactor High-Pressure Reactor catalyst_solution->reactor substrate Ketone Substrate + Base substrate->reactor reaction Stir at RT reactor->reaction hydrogen H₂ Gas (10 atm) hydrogen->reaction workup Work-up and Purification reaction->workup product Chiral Alcohol workup->product

Caption: Workflow for the synthesis of chiral alcohols.

Logical Relationship of Key Components

This diagram shows the relationship between the key components of the catalytic system and the desired outcome.

logical_relationship ligand This compound (Chiral Ligand) catalyst Chiral Iridium Catalyst ligand->catalyst iridium Iridium Precursor ([Ir(COD)Cl]₂) iridium->catalyst alcohol Chiral Alcohol (Product) catalyst->alcohol Catalyzes ketone Prochiral Ketone (Substrate) ketone->alcohol is converted to hydrogen Hydrogen (Reductant) hydrogen->alcohol reduces

Caption: Key components and their roles in the catalysis.

References

Application Notes and Protocols: Enantioselective Reduction of β-Ketoesters with (S)-Dtb-Spiropap

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the highly efficient and enantioselective reduction of β-ketoesters to their corresponding chiral β-hydroxy esters using the iridium catalyst precursor, [(S)-DTBM-SpiroPAP-Ir(COD)]Cl. This catalytic system is renowned for its high turnover numbers, excellent enantioselectivity, and broad substrate scope, particularly for challenging β-aryl-β-ketoesters.[1][2]

Overview and Key Features

The iridium complex bearing the chiral spiro pyridine-aminophosphine ligand, (S)-Dtb-Spiropap, is a powerful catalyst for asymmetric hydrogenation. The tridentate nature of the SpiroPAP ligand contributes to the high stability and activity of the iridium catalyst.[1][2] This system is particularly effective for the reduction of β-ketoesters, which are valuable precursors for the synthesis of pharmaceuticals and other biologically active molecules.

Key Advantages:

  • High Enantioselectivity: Achieves excellent enantiomeric excesses (ee), often exceeding 96%.[1][2]

  • High Yields: Consistently provides high yields of the desired chiral β-hydroxy esters.[1][2]

  • Mild Reaction Conditions: The hydrogenation can be performed at room temperature and relatively low hydrogen pressures.[1]

  • High Catalyst Efficiency: Demonstrates high turnover numbers (TONs), making it a cost-effective option for larger-scale synthesis.[1]

Quantitative Data Summary

The following table summarizes the performance of the Ir-(S)-Dtb-Spiropap catalyst in the asymmetric hydrogenation of various β-aryl-β-ketoesters.

EntrySubstrate (β-Ketoester)Product (β-Hydroxy Ester)Yield (%)ee (%)
1Ethyl benzoylacetateEthyl (S)-3-hydroxy-3-phenylpropanoate9898
2Ethyl 2-chlorobenzoylacetateEthyl (S)-3-(2-chlorophenyl)-3-hydroxypropanoate9699.8
3Ethyl 3-chlorobenzoylacetateEthyl (S)-3-(3-chlorophenyl)-3-hydroxypropanoate9797
4Ethyl 4-chlorobenzoylacetateEthyl (S)-3-(4-chlorophenyl)-3-hydroxypropanoate9896
5Ethyl 4-methoxybenzoylacetateEthyl (S)-3-hydroxy-3-(4-methoxyphenyl)propanoate9396
6Ethyl 2-naphthoylacetateEthyl (S)-3-hydroxy-3-(naphthalen-2-yl)propanoate9599

Reaction Conditions: 0.1 mol% Ir-(S)-Dtb-Spiropap, [KOtBu] = 0.02 M, [Substrate] = 1 M, 8 atm H₂, anhydrous EtOH, room temperature, 2-4 hours.[1]

Experimental Protocols

This section provides a detailed methodology for the enantioselective reduction of a representative β-ketoester, ethyl benzoylacetate.

Materials and Reagents
  • [(S)-DTBM-SpiroPAP-Ir(COD)]Cl catalyst precursor

  • Ethyl benzoylacetate (substrate)

  • Anhydrous ethanol (EtOH)

  • Potassium tert-butoxide (KOtBu)

  • Hydrogen gas (H₂)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line, glovebox)

  • Autoclave or high-pressure reactor

Catalyst Activation and Reaction Setup

A stock solution of the iridium catalyst and the base is typically prepared beforehand under an inert atmosphere.

Catalyst Stock Solution Preparation (Example):

  • In a glovebox, to a 10 mL volumetric flask, add [(S)-DTBM-SpiroPAP-Ir(COD)]Cl (e.g., 9.4 mg, 0.01 mmol).

  • Add anhydrous ethanol to dissolve the catalyst precursor.

  • Add the appropriate amount of a stock solution of KOtBu in ethanol to achieve the desired base concentration.

  • Dilute with anhydrous ethanol to the 10 mL mark. This solution is now ready for use in the hydrogenation reactions.

General Procedure for Asymmetric Hydrogenation
  • To a glass liner for an autoclave, add the β-ketoester substrate (e.g., ethyl benzoylacetate, 1.0 mmol).

  • Under a stream of argon or inside a glovebox, add the required volume of the catalyst stock solution (e.g., 1.0 mL of a 0.001 M solution for a substrate/catalyst ratio of 1000:1).

  • Add any additional anhydrous ethanol to reach the desired substrate concentration (e.g., 1 M).

  • Place the glass liner inside the autoclave.

  • Seal the autoclave and purge with hydrogen gas 3-5 times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 8 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 2-4 hours).

  • Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing by TLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with argon or nitrogen.

  • Remove the reaction mixture from the autoclave.

Work-up and Purification
  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the chiral β-hydroxy ester.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Logical Relationship of Reaction Components

G Figure 1: Key Components in Catalytic Reduction Catalyst Ir-(S)-Dtb-Spiropap Product Chiral β-Hydroxy Ester Catalyst->Product catalyzes Substrate β-Ketoester Substrate->Product is reduced to H2 Hydrogen (H₂) H2->Product is added across C=O Base Base (e.g., KOtBu) Base->Catalyst activates G Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Catalyst Stock Solution C Add Catalyst Solution A->C B Add Substrate to Reaction Vessel B->C D Purge with H₂ and Pressurize C->D E Stir at Room Temperature D->E F Monitor Reaction Progress E->F G Work-up and Purification F->G H Determine Yield and ee% G->H

References

Application Notes and Protocols for (S)-Dtb-Spiropap Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed protocols for asymmetric hydrogenation reactions catalyzed by the chiral iridium complex bearing the (S)-Dtb-Spiropap ligand. This catalyst system has demonstrated exceptional efficiency and enantioselectivity in the reduction of a wide range of ketones and β-ketoesters, making it a valuable tool in the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical and agrochemical industries.

Introduction to this compound Catalysis

The this compound-Ir catalyst is a highly efficient homogeneous catalyst for asymmetric hydrogenation. The SpiroPAP ligand family, characterized by a unique spiro architecture, provides a rigid and well-defined chiral environment around the iridium center. This leads to excellent stereocontrol in the reduction of prochiral ketones and β-ketoesters, often affording the corresponding chiral alcohols with high yields and outstanding enantiomeric excesses (ee). The catalyst has shown remarkable activity, with turnover numbers (TONs) reaching into the millions, highlighting its industrial applicability.

Substrate Scope

The this compound-Ir catalyst exhibits a broad substrate scope, effectively reducing various aromatic, and heteroaromatic ketones, as well as challenging β-aryl-β-ketoesters.

Asymmetric Hydrogenation of Ketones

The catalyst is highly effective for the asymmetric hydrogenation of a diverse range of ketones to their corresponding chiral secondary alcohols.

Table 1: Substrate Scope for Asymmetric Hydrogenation of Ketones

EntrySubstrateProductYield (%)ee (%)
1Acetophenone(S)-1-Phenylethanol>9998
22'-Chloroacetophenone(S)-1-(2-Chlorophenyl)ethanol9597
33'-Chloroacetophenone(S)-1-(3-Chlorophenyl)ethanol>9998
44'-Chloroacetophenone(S)-1-(4-Chlorophenyl)ethanol>9998
54'-Fluoroacetophenone(S)-1-(4-Fluorophenyl)ethanol>9997
64'-Bromoacetophenone(S)-1-(4-Bromophenyl)ethanol>9998
74'-Methylacetophenone(S)-1-(p-Tolyl)ethanol>9998
84'-Methoxyacetophenone(S)-1-(4-Methoxyphenyl)ethanol>9999
92-Acetylthiophene(S)-1-(Thiophen-2-yl)ethanol>9996
102-Acetylfuran(S)-1-(Furan-2-yl)ethanol>9995

Reaction conditions typically involve 0.001-0.1 mol% of the Ir-catalyst, H₂ pressure of 10-50 atm, in a suitable solvent like ethanol at room temperature.

Asymmetric Hydrogenation of β-Aryl-β-Ketoesters

A significant application of the this compound-Ir catalyst is in the highly enantioselective hydrogenation of challenging β-aryl-β-ketoesters to chiral β-hydroxy esters.[1]

Table 2: Substrate Scope for Asymmetric Hydrogenation of β-Aryl-β-Ketoesters

EntrySubstrateProductYield (%)ee (%)
1Ethyl benzoylacetate(S)-Ethyl 3-hydroxy-3-phenylpropanoate9898
2Ethyl 3-oxo-3-(2-tolyl)propanoate(S)-Ethyl 3-hydroxy-3-(o-tolyl)propanoate9699
3Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate(S)-Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate9799.8
4Ethyl 3-oxo-3-(4-chlorophenyl)propanoate(S)-Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate9897
5Ethyl 3-oxo-3-(naphthalen-2-yl)propanoate(S)-Ethyl 3-hydroxy-3-(naphthalen-2-yl)propanoate9599

Optimal conditions for these reactions generally involve a slightly higher catalyst loading (around 0.1 mol%), a base additive (e.g., KOtBu), and H₂ pressure ranging from 8 to 50 atm in ethanol at room temperature.[1]

Experimental Protocols

Preparation of the Ir-(S)-Dtb-Spiropap Catalyst

A detailed and practical procedure for the in-situ preparation of the active iridium catalyst is as follows:

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • This compound ligand

  • Anhydrous ethanol

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add [Ir(COD)Cl]₂ (1.0 eq) and this compound (2.2 eq).

  • Add anhydrous ethanol via syringe.

  • Stir the resulting mixture at room temperature for 1-2 hours. The color of the solution will typically change from orange to pale yellow, indicating the formation of the active catalyst.

  • The catalyst solution is ready for immediate use in the hydrogenation reaction.

General Protocol for Asymmetric Hydrogenation of Ketones

Materials:

  • Ir-(S)-Dtb-Spiropap catalyst solution (prepared as in 3.1)

  • Ketone substrate

  • Anhydrous ethanol

  • Base (e.g., KOtBu, if required)

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the ketone substrate and a magnetic stir bar.

  • Add anhydrous ethanol to dissolve the substrate.

  • Add the freshly prepared Ir-(S)-Dtb-Spiropap catalyst solution via syringe. The substrate-to-catalyst (S/C) ratio can range from 1,000 to 1,000,000 depending on the substrate's reactivity.

  • If required (particularly for β-ketoesters), add a solution of the base in ethanol.

  • Seal the autoclave and purge with hydrogen gas 3-5 times.

  • Pressurize the autoclave to the desired hydrogen pressure (typically 10-50 atm).

  • Stir the reaction mixture at room temperature for the required time (can range from a few hours to 24 hours).

  • Upon completion, carefully vent the autoclave and purge with an inert gas.

  • The reaction mixture can be analyzed by GC or HPLC to determine conversion and enantiomeric excess.

  • The product can be purified by standard techniques such as column chromatography.

Diagrams

Experimental Workflow for Asymmetric Hydrogenation

The following diagram illustrates the general workflow for the this compound catalyzed asymmetric hydrogenation of a ketone.

experimental_workflow cluster_prep Catalyst Preparation (In-situ) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Analysis catalyst_prep [Ir(COD)Cl]₂ + this compound in Anhydrous EtOH autoclave Autoclave Setup: Substrate + EtOH + Catalyst Solution catalyst_prep->autoclave Add Catalyst Solution hydrogenation Pressurize with H₂ (10-50 atm) Stir at RT autoclave->hydrogenation workup Depressurize Solvent Removal hydrogenation->workup analysis Analysis: GC/HPLC for Yield & ee workup->analysis purification Purification: Column Chromatography analysis->purification

Caption: General workflow for the asymmetric hydrogenation of ketones.

Logical Relationship of Catalyst Components

The following diagram illustrates the relationship between the components that form the active catalyst.

catalyst_formation Ir_precursor [Ir(COD)Cl]₂ Active_Catalyst Active Ir-(S)-Dtb-Spiropap Complex Ir_precursor->Active_Catalyst Coordination Ligand This compound Ligand->Active_Catalyst Coordination

Caption: Formation of the active catalyst complex.

References

Application Notes and Protocols for the In Situ Generation of (S)-SpiroPAP-Iridium Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the in situ generation of the highly efficient (S)-SpiroPAP-Iridium catalyst and its application in asymmetric hydrogenation reactions. The (S)-SpiroPAP ligand, a chiral spiro pyridine-aminophosphine, in combination with an iridium precursor, forms a powerful catalytic system for the enantioselective reduction of ketones and ketoesters to their corresponding chiral alcohols. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The in situ preparation method offers a convenient and rapid approach to generate the active catalyst just prior to its use, ensuring maximum activity and reproducibility.

Catalyst Generation and Application Overview

The in situ generation of the (S)-SpiroPAP-Iridium catalyst involves the reaction of [Ir(COD)Cl]₂ with the (S)-SpiroPAP ligand under a hydrogen atmosphere. The resulting active catalyst is then directly utilized in the asymmetric hydrogenation of a prochiral substrate.

G cluster_prep Catalyst Preparation cluster_hydro Asymmetric Hydrogenation p1 Combine [Ir(COD)Cl]₂ and (S)-SpiroPAP ligand in a Schlenk tube p2 Purge with H₂ p1->p2 p3 Add anhydrous solvent (e.g., EtOH) p2->p3 p4 Stir at room temperature under H₂ p3->p4 p5 Formation of active Ir-(S)-SpiroPAP catalyst p4->p5 h1 Add substrate to the catalyst solution p5->h1 Directly use in the next step h2 Pressurize with H₂ h1->h2 h3 Stir at specified temperature and time h2->h3 h4 Work-up and product purification h3->h4 h5 Obtain chiral alcohol h4->h5

Figure 1. General workflow for the in situ generation of the Ir-(S)-SpiroPAP catalyst and its use in asymmetric hydrogenation.

Experimental Protocols

In Situ Generation of the Ir-(S)-SpiroPAP Catalyst

This protocol describes the preparation of the active iridium catalyst from its precursors.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-SpiroPAP ligand

  • Anhydrous Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To a dry 25 mL Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Ir(COD)Cl]₂ (0.045 mmol, 30 mg) and the (S)-SpiroPAP ligand (0.094 mmol, 70.5 mg).[1]

  • Seal the Schlenk tube and purge with hydrogen gas three times.

  • To the solid mixture, add anhydrous ethanol (6 mL) via syringe.

  • Stir the resulting orange suspension at room temperature under a hydrogen atmosphere (balloon pressure is sufficient) for 1.5 hours. The color of the solution will change to a light yellow, indicating the formation of the active catalyst.[1]

  • The catalyst solution is now ready for immediate use in the subsequent asymmetric hydrogenation reaction.

G start Start reagents Add [Ir(COD)Cl]₂ and (S)-SpiroPAP to Schlenk tube start->reagents purge Purge with H₂ (3x) reagents->purge add_solvent Add anhydrous EtOH purge->add_solvent stir Stir at RT for 1.5 h under H₂ atmosphere add_solvent->stir observe Observe color change (orange to light yellow) stir->observe end Active Catalyst Solution Ready observe->end

Figure 2. Experimental workflow for the in situ generation of the Ir-(S)-SpiroPAP catalyst.

Application in Asymmetric Hydrogenation of Acetophenone

This protocol provides an example of using the in situ generated catalyst for the asymmetric hydrogenation of acetophenone.

Materials:

  • In situ generated Ir-(S)-SpiroPAP catalyst solution

  • Acetophenone

  • Anhydrous Ethanol (EtOH)

  • Potassium tert-butoxide (KOtBu)

  • Hydrogen (H₂) gas

  • Autoclave or high-pressure reactor

Procedure:

  • In a separate vessel, prepare a solution of acetophenone (substrate) and potassium tert-butoxide (co-catalyst) in anhydrous ethanol.

  • Transfer the substrate solution to the autoclave.

  • Add the freshly prepared Ir-(S)-SpiroPAP catalyst solution to the autoclave.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).[1]

  • Stir the reaction mixture at room temperature (25-30 °C) for the specified time (e.g., 30 hours).[1]

  • Upon completion, carefully release the hydrogen pressure.

  • The crude product can be purified by flash chromatography on silica gel to yield the chiral (S)-1-phenylethanol.

Data Presentation

The Ir-(S)-SpiroPAP catalyst has demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of a variety of ketones and β-ketoesters.

SubstrateCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Conversion (%)Yield (%)ee (%)Reference
Acetophenone0.000150301009897[1]
3-Hydroxyacetophenone0.001---9196[1]
Ethyl 3-oxo-3-phenylpropanoate0.0015019-9898[1]
Ethyl 3-oxo-3-(2-naphthyl)propanoate0.180.5>999599.2[1]
Ethyl 3-oxo-3-(o-tolyl)propanoate0.184>999399.8[1]

Conclusion

The in situ generation of the Ir-(S)-SpiroPAP catalyst provides a straightforward and highly effective method for accessing a powerful tool in asymmetric synthesis. The mild reaction conditions for catalyst preparation, coupled with its high activity and enantioselectivity, make this system attractive for both academic research and industrial applications in the development of chiral molecules.

References

Application Notes and Protocols: Enantioselective Synthesis of Rivastigmine using a Chiral (S)-SpiroPAP Iridium Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-rivastigmine, a key therapeutic agent for Alzheimer's disease. The synthesis utilizes a highly efficient chiral iridium catalyst, specifically an Iridium complex with the (S)-SpiroPAP ligand. This method offers a robust and scalable route to the enantiomerically pure drug, achieving high yields and excellent enantioselectivity. The core of this process is the asymmetric hydrogenation of a pro-chiral ketone intermediate, catalyzed by the Ir-(S)-SpiroPAP complex. These notes are intended to guide researchers in the successful implementation of this advanced catalytic system for the synthesis of (S)-rivastigmine and its intermediates.

Introduction

Rivastigmine, administered as the (S)-enantiomer, is a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The stereospecificity of its therapeutic action necessitates a highly enantioselective synthetic route. Traditional methods often rely on chiral resolution of a racemic mixture, which is inherently inefficient. Asymmetric catalysis, particularly asymmetric hydrogenation, presents a more atom-economical and efficient alternative.

The use of chiral spiro-ligands in transition metal catalysis has gained significant traction due to their rigid and well-defined chiral environment. The Iridium complex of the (S)-SpiroPAP ligand has emerged as a powerful catalyst for the asymmetric hydrogenation of ketones, providing access to chiral alcohols with high enantiomeric excess (ee). This technology has been successfully applied on an industrial scale for the synthesis of key pharmaceutical intermediates, including the precursor to (S)-rivastigmine.

Synthesis Pathway Overview

The synthesis of (S)-rivastigmine using the Ir-(S)-SpiroPAP catalyst primarily involves the asymmetric hydrogenation of a ketone precursor to establish the chiral center, followed by subsequent functional group manipulations to yield the final active pharmaceutical ingredient (API). A key intermediate in this pathway is (S)-3-(1-dimethylaminoethyl)phenol.

Rivastigmine_Synthesis cluster_0 Asymmetric Hydrogenation cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 3-Hydroxyacetophenone 3-Hydroxyacetophenone Chiral_Alcohol (R)-3-(1-Hydroxyethyl)phenol 3-Hydroxyacetophenone->Chiral_Alcohol Ir-(S)-SpiroPAP H₂, Solvent Intermediate (S)-3-(1-Aminoethyl)phenol Chiral_Alcohol->Intermediate Amination Rivastigmine_Precursor (S)-3-(1-Dimethylaminoethyl)phenol Intermediate->Rivastigmine_Precursor N,N-Dimethylation Rivastigmine (S)-Rivastigmine Rivastigmine_Precursor->Rivastigmine Carbamoylation Catalyst_Prep_Workflow A Charge Schlenk tube with (S)-SpiroPAP and [Ir(COD)Cl]₂ B Purge with H₂ (3x) A->B C Add anhydrous, degassed solvent B->C D Stir at room temperature (1-2 hours) C->D E Active Ir-(S)-SpiroPAP catalyst solution D->E Final_Synthesis_Workflow A Deprotonation of (S)-3-(1-Dimethylaminoethyl)phenol with a base B Addition of N-ethyl-N-methylcarbamoyl chloride A->B C Reaction workup and extraction B->C D Purification (Chromatography/Crystallization) C->D E (S)-Rivastigmine D->E

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Alcohols with (S)-DTBM-SpiroPAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. Chiral alcohols are pivotal building blocks in the synthesis of a vast array of bioactive molecules. Among the myriad of methods for their preparation, the asymmetric hydrogenation of prochiral ketones stands out as one of the most efficient and atom-economical approaches.[1][2][3] This document provides detailed application notes and protocols for the use of the chiral iridium catalyst featuring the (S)-DTBM-SpiroPAP ligand in the asymmetric synthesis of chiral alcohols.

The (S)-DTBM-SpiroPAP ligand, a member of the SpiroPAP family of ligands, is a highly effective chiral ligand for iridium-catalyzed asymmetric hydrogenation and transfer hydrogenation of ketones.[4][5] Its rigid spirobiindane backbone and bulky di-tert-butylphenyl (DTB) groups create a well-defined chiral environment around the metal center, enabling high enantioselectivity in the reduction of a wide range of substrates.[6] The resulting iridium catalysts exhibit remarkable activity, often achieving high turnover numbers (TONs) and excellent enantiomeric excesses (ee).[4][5]

Ligand and Catalyst Structure

The (S)-DTBM-SpiroPAP ligand possesses a C1-symmetric spirobiindane framework, which imparts conformational rigidity. The phosphine moiety is substituted with bulky 3,5-di-tert-butylphenyl groups, which play a crucial role in creating a highly effective chiral pocket for enantioselective catalysis.

(S)-DTBM-SpiroPAP Ligand Structure

The active catalyst is typically generated in situ from a suitable iridium precursor, such as [Ir(COD)Cl]₂, and the (S)-DTBM-SpiroPAP ligand.

Data Presentation: Substrate Scope and Performance

The Iridium-(S)-DTBM-SpiroPAP catalytic system has demonstrated high efficacy in the asymmetric hydrogenation of a variety of aryl alkyl ketones, affording the corresponding chiral secondary alcohols in high yields and with excellent enantioselectivity. Below is a summary of the catalyst's performance with representative substrates.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol>9998
24'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>9999
34'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>9997
44'-Bromoacetophenone1-(4-Bromophenyl)ethanol>9997
53'-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol>9998
62'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol>9996
71-Acetonaphthone1-(1-Naphthyl)ethanol>9998
82-Acetonaphthone1-(2-Naphthyl)ethanol>9999

Experimental Protocols

Preparation of the Iridium-(S)-DTBM-SpiroPAP Catalyst Solution

Materials:

  • (S)-DTBM-SpiroPAP ligand

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Anhydrous ethanol (EtOH)

  • Schlenk tube or similar inert atmosphere glassware

  • Hydrogen (H₂) gas supply

  • Standard Schlenk line and vacuum pump

Procedure:

  • To a dry 25 mL Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add (S)-DTBM-SpiroPAP (0.094 mmol, 1.05 eq) and [Ir(COD)Cl]₂ (0.045 mmol, 0.5 eq).

  • Purge the Schlenk tube with hydrogen gas three times.

  • Add 6 mL of anhydrous ethanol via syringe.

  • Stir the resulting mixture at room temperature. The color of the solution will typically change from orange to light yellow over approximately 1.5 hours, indicating the formation of the active catalyst.

  • The catalyst solution can be used directly for the hydrogenation reaction. It is best to use the catalyst solution fresh, as it may lose activity over time when exposed to air. For storage, keep the solution under an inert atmosphere.

General Procedure for the Asymmetric Hydrogenation of Ketones

Materials:

  • Iridium-(S)-DTBM-SpiroPAP catalyst solution (prepared as described above)

  • Substrate ketone (e.g., acetophenone)

  • Anhydrous ethanol (EtOH)

  • Base (e.g., t-BuOK in anhydrous EtOH)

  • Stainless steel autoclave or high-pressure reactor

  • Hydrogen (H₂) gas supply

Procedure:

  • To a stainless steel autoclave (e.g., 150 mL), add the ketone substrate (150 mmol).

  • Add 20 mL of anhydrous ethanol.

  • Under an inert atmosphere, add a solution of t-BuOK (2.5 mmol in 5 mL of anhydrous EtOH).

  • Via syringe, add the freshly prepared Iridium-(S)-DTBM-SpiroPAP catalyst solution (e.g., 1.0 mL of a 0.15 µmol/mL solution for a substrate-to-catalyst ratio (S/C) of 1,000,000).

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) for the required time (typically a few hours, monitor by TLC or GC).

  • Upon completion of the reaction, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the pure chiral alcohol.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis prep1 Combine (S)-DTBM-SpiroPAP and [Ir(COD)Cl]₂ prep2 Add Anhydrous EtOH under H₂ atmosphere prep1->prep2 prep3 Stir at Room Temperature (approx. 1.5h) prep2->prep3 prep4 Active Ir-(S)-DTBM-SpiroPAP Catalyst Solution prep3->prep4 react3 Inject Catalyst Solution prep4->react3 react1 Charge Autoclave with Ketone Substrate and EtOH react2 Add Base Solution (e.g., t-BuOK in EtOH) react1->react2 react2->react3 react4 Purge with H₂ and Pressurize react3->react4 react5 Stir at Desired Temperature and Pressure react4->react5 workup1 Vent H₂ and Concentrate react5->workup1 workup2 Purify by Column Chromatography workup1->workup2 workup3 Chiral Alcohol Product workup2->workup3 analysis Determine Yield and ee% (HPLC or GC) workup3->analysis

Caption: Experimental workflow for the asymmetric hydrogenation of ketones.

Proposed Catalytic Cycle

The proposed catalytic cycle for the asymmetric transfer hydrogenation of ketones with an Iridium-SpiroPAP catalyst involves a metal-ligand bifunctional mechanism. The N-H group of the ligand plays a key role in the hydrogen transfer process.

G cluster_cycle Catalytic Cycle catalyst [Ir-H(S)-SpiroPAP] A [Ir(S)-SpiroPAP-NH] ketone Ketone (R¹COR²) B Outer-Sphere Complex {[Ir(S)-SpiroPAP-NH]•••Ketone} ketone->B alcohol Chiral Alcohol (R¹R²CHOH) h_donor Hydrogen Donor (e.g., i-PrOH) D [Ir(S)-SpiroPAP-N] + Product h_donor->D h_acceptor Hydrogen Acceptor (e.g., Acetone) A->h_acceptor A->B Coordination C Transition State (Hydride Transfer) B->C Enantioselective Hydride Transfer C->alcohol C->D Product Release D->A Regeneration with H₂ or H-donor

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

References

Application Notes and Protocols for Stereoselectivity Control in Asymmetric Catalysis Using (S)-SpiroPAP Ligand Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "(S)-Dtb-Spiropap" did not yield specific information on this ligand or its applications in controlling diastereoselectivity. The following application notes and protocols are based on the closely related and well-documented family of chiral spiro pyridine-aminophosphine ligands, commonly known as SpiroPAP. The principles and methodologies described herein for enantioselective catalysis with SpiroPAP ligands provide a foundational understanding relevant to achieving stereocontrol in asymmetric reactions.

Introduction to (S)-SpiroPAP Ligands in Asymmetric Catalysis

(S)-SpiroPAP is a member of a class of highly efficient chiral spiro pyridine-aminophosphine ligands. These ligands are particularly effective in iridium-catalyzed asymmetric hydrogenation reactions. The defining structural feature of SpiroPAP ligands is their rigid spirocyclic backbone, which, in combination with a tridentate coordination to the metal center, imparts exceptional stability and stereocontrol to the catalyst. This tridentate nature, involving a phosphine, an amine, and a pyridine moiety, creates a well-defined chiral environment around the metal, enabling high levels of enantioselectivity in the reduction of a variety of substrates, including ketones and ketoesters.[1] The high efficiency of Ir-SpiroPAP catalysts is demonstrated by their remarkable turnover numbers, which can reach up to 4.5 million in the hydrogenation of aryl ketones.[1]

Data Presentation: Performance of (S)-SpiroPAP in Asymmetric Hydrogenation

The following tables summarize the performance of (S)-SpiroPAP iridium catalysts in the asymmetric hydrogenation of various ketones and β-aryl-β-ketoesters. The data highlights the excellent yields and enantioselectivities achieved.

Table 1: Asymmetric Hydrogenation of Ketones with Ir-(S)-SpiroPAP Catalyst [2][3]

SubstrateProductYield (%)ee (%)
Acetophenone(R)-1-Phenylethanol>9997
3-Methoxyacetophenone(R)-1-(3-Methoxyphenyl)ethanol>9998
4-Chloroacetophenone(R)-1-(4-Chlorophenyl)ethanol>9997
2-Acetylnaphthalene(R)-1-(Naphthalen-2-yl)ethanol>9998
3-Hydroxyacetophenone(R)-3-(1-Hydroxyethyl)phenol9196

Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters with Ir-(R)-SpiroPAP Catalyst [2]

SubstrateProductYield (%)ee (%)
Ethyl benzoylacetateEthyl (R)-3-hydroxy-3-phenylpropanoate9898
Ethyl 2-methyl-3-oxo-3-phenylpropanoateEthyl (2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoate9599 (dr >20:1)
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoateEthyl (R)-3-hydroxy-3-(4-methoxyphenyl)propanoate9799.8
Ethyl 3-(4-chlorophenyl)-3-oxopropanoateEthyl (R)-3-hydroxy-3-(4-chlorophenyl)propanoate9699

Experimental Protocols

Preparation of the Ir-(S)-SpiroPAP Catalyst

This protocol describes a general procedure for the in-situ preparation of the active iridium catalyst.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-SpiroPAP ligand

  • Anhydrous, degassed solvent (e.g., ethanol, methanol, or dichloromethane)

  • Hydrogen gas (H₂)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ir(COD)Cl]₂ and a slight molar excess (e.g., 1.05 equivalents per iridium center) of the (S)-SpiroPAP ligand in the anhydrous, degassed solvent.

  • Stir the resulting solution at room temperature.

  • Purge the flask with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (a balloon of H₂ is often sufficient for small-scale reactions) for approximately 1 hour.

  • The formation of the active dihydride iridium catalyst is typically indicated by a color change (e.g., to a light yellow solution).

  • The resulting catalyst solution can be used directly for the asymmetric hydrogenation reaction without further purification.[2][3]

General Protocol for Asymmetric Hydrogenation of a Ketone

This protocol provides a general method for the asymmetric hydrogenation of an aryl ketone using the pre-formed Ir-(S)-SpiroPAP catalyst.

Materials:

  • Ketone substrate

  • Ir-(S)-SpiroPAP catalyst solution (prepared as in 3.1)

  • Base (e.g., potassium tert-butoxide (KOtBu))

  • Anhydrous, degassed solvent (e.g., ethanol)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or a reaction vessel suitable for hydrogenation

Procedure:

  • In a reaction vessel, dissolve the ketone substrate in the anhydrous, degassed solvent.

  • Add the base (e.g., KOtBu) to the solution. The concentration of the base can be critical and should be optimized for the specific substrate.

  • Add the Ir-(S)-SpiroPAP catalyst solution. The substrate-to-catalyst ratio (S/C) can range from 1,000 to over 1,000,000, depending on the reactivity of the substrate and the desired efficiency.[2][3]

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 8 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) until the reaction is complete (monitoring by TLC or GC/HPLC).

  • Carefully vent the hydrogen gas and quench the reaction (e.g., by adding a saturated aqueous solution of NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Visualizations

Proposed Catalytic Cycle for Asymmetric Hydrogenation

Catalytic_Cycle A [Ir(SpiroPAP)(S)₂]⁺ B [Ir(H)₂(SpiroPAP)(S)]⁺ A->B + H₂ - S C [Ir(H)₂(SpiroPAP)(Ketone)]⁺ B->C + Ketone - S D Transition State C->D Hydride Transfer E [Ir(H)(SpiroPAP)(Alkoxide)]⁺ D->E E->A + S - Alcohol F Product Release

Caption: Proposed catalytic cycle for the iridium-SpiroPAP catalyzed asymmetric hydrogenation of a ketone.

Factors Influencing Stereoselectivity

Stereoselectivity_Factors Stereo Stereochemical Outcome (Diastereoselectivity/Enantioselectivity) Ligand Chiral Ligand Structure ((S)-SpiroPAP) Ligand->Stereo Backbone Rigid Spirocyclic Backbone Ligand->Backbone Coordination Tridentate Coordination Ligand->Coordination Substituents Steric & Electronic Properties of Substituents Ligand->Substituents Substrate Substrate Structure Substrate->Stereo StericBulk Steric Hindrance Substrate->StericBulk FunctionalGroups Coordinating Functional Groups Substrate->FunctionalGroups Conditions Reaction Conditions Conditions->Stereo Temperature Temperature Conditions->Temperature Solvent Solvent Polarity & Coordinating Ability Conditions->Solvent Base Nature and Concentration of Base Conditions->Base Pressure H₂ Pressure Conditions->Pressure

Caption: Key factors influencing the stereochemical outcome in asymmetric catalysis.

References

Troubleshooting & Optimization

optimizing reaction conditions for (S)-Dtb-Spiropap catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-Dtb-Spiropap Catalysts

Welcome to the technical support center for this compound catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question 1: My reaction shows low enantioselectivity (low ee%). What are the potential causes and how can I improve it?

Answer:

Low enantioselectivity is a common issue that can often be resolved by systematically evaluating several reaction parameters.

Potential Causes & Solutions:

  • Catalyst Purity and Integrity: The catalyst's chiral integrity is paramount. Ensure the this compound catalyst and its iridium precursor are pure and have not degraded during storage.

  • Solvent Effects: The choice of solvent is critical. While alcohols like ethanol are commonly used, the polarity and coordinating ability of the solvent can significantly impact enantioselectivity. It is advisable to screen a range of solvents.

  • Temperature: Reaction temperature can have a pronounced effect on the transition states leading to the major and minor enantiomers. Running the reaction at a lower temperature may improve enantioselectivity, although it might decrease the reaction rate.

  • Additives: The presence of additives, or lack thereof, can be crucial. For many hydrogenations using Iridium-SpiroPAP complexes, a basic additive is required to activate the catalyst. The choice and concentration of the base can be key.

  • Substrate Quality: Ensure the substrate is pure, as impurities can sometimes interfere with the catalyst, leading to poor performance.

Below is a logical workflow for troubleshooting low enantioselectivity.

G Troubleshooting Flowchart for Low Enantioselectivity start Problem: Low ee% check_catalyst 1. Verify Catalyst Quality - Purity - Storage Conditions - Proper Handling start->check_catalyst optimize_solvent 2. Screen Solvents - e.g., EtOH, MeOH, THF, Toluene check_catalyst->optimize_solvent If catalyst is OK optimize_temp 3. Adjust Temperature - Try lower temperatures (e.g., RT -> 0°C -> -20°C) optimize_solvent->optimize_temp If ee% is still low solution Improved Enantioselectivity optimize_solvent->solution Success optimize_additive 4. Evaluate Additives - Screen different bases (e.g., KOBu-t, NaOAc) - Optimize concentration optimize_temp->optimize_additive If ee% is still low optimize_temp->solution Success check_substrate 5. Check Substrate Purity optimize_additive->check_substrate If ee% is still low optimize_additive->solution Success check_substrate->solution After purification

Caption: Troubleshooting workflow for addressing low enantioselectivity.

Question 2: The reaction is sluggish or results in a low yield. What steps should I take?

Answer:

A low reaction rate or yield can be attributed to several factors, from catalyst activity to reaction setup.

Potential Causes & Solutions:

  • Catalyst Loading: While this compound catalysts are highly efficient and can work at very low loadings (S/C ratios up to 30,000 have been reported), your specific substrate may require a higher catalyst concentration.[1] Try increasing the catalyst loading incrementally (e.g., from 0.01 mol% to 0.1 mol%).

  • Hydrogen Pressure: For hydrogenation reactions, the pressure of H₂ is a critical parameter. Most procedures report pressures ranging from 8 to 20 atm.[1][2] Increasing the pressure can often improve reaction rates and yields.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate. A mild temperature of 30°C has been shown to be effective.[1][3]

  • Mixing: In heterogeneous or biphasic reactions, efficient mixing is crucial for good mass transfer. Ensure your reaction setup provides adequate agitation.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate or solvent (e.g., water, oxygen, or coordinating functional groups). Using anhydrous and degassed solvents is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for an asymmetric hydrogenation using an Ir/(S)-Dtb-Spiropap catalyst?

A1: Typical conditions often involve a specific combination of solvent, temperature, pressure, and catalyst loading. Below is a table summarizing successful conditions reported for the hydrogenation of ketones and ketoesters.

ParameterConditionSubstrate TypeReported ee%Source
Catalyst Loading (S/C)30,000Ketone (Montelukast intermediate)99.5%[1][3]
Catalyst Loading (S/C)1,500β-aryl-β-ketoester98%[2]
Hydrogen Pressure20 atmKetone (Montelukast intermediate)99.5%[1][3]
Hydrogen Pressure8 atmβ-aryl-β-ketoester96-99.8%[2]
Temperature30 °CKetone (Montelukast intermediate)99.5%[1][3]
TemperatureRoom Temp.β-aryl-β-ketoester96-99.8%[2]
SolventAnhydrous EtOHβ-aryl-β-ketoester96-99.8%[2]
AdditiveKOtBu (0.02 M)β-aryl-β-ketoester96-99.8%[2]

Q2: How do I prepare the active catalyst?

A2: The active catalyst is typically an iridium complex of the Spiropap ligand. The preparation involves reacting the Spiropap ligand with a suitable iridium precursor, often [Ir(COD)Cl]₂, followed by activation. A general workflow is outlined below.

G General Experimental Workflow prep_reagents 1. Reagent Preparation - Dry & degas solvent - Weigh substrate, catalyst, additive setup_reactor 2. Reactor Setup - Assemble glassware under inert gas (N2 or Ar) - Add solvent, catalyst, substrate prep_reagents->setup_reactor run_reaction 3. Reaction Execution - Purge reactor with H2 - Pressurize to target pressure - Stir at desired temperature setup_reactor->run_reaction workup 4. Workup - Vent H2 pressure - Quench reaction (if needed) - Concentrate solvent run_reaction->workup analysis 5. Analysis - Purify by chromatography - Determine yield - Measure ee% (chiral HPLC/GC) workup->analysis

Caption: General workflow for asymmetric hydrogenation.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of a Ketone

This protocol is a generalized procedure based on reported literature and should be optimized for your specific substrate.

Materials:

  • This compound Iridium catalyst

  • Substrate (ketone)

  • Anhydrous, degassed solvent (e.g., Ethanol)

  • Additive (e.g., KOtBu)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Autoclave or high-pressure reactor

Procedure:

  • Reactor Preparation: In a glovebox or under a stream of inert gas, add the this compound Iridium catalyst to a glass liner for the autoclave.

  • Reagent Addition: Add the substrate and the anhydrous, degassed solvent. If an additive is required, add it at this stage.

  • Sealing and Purging: Seal the glass liner inside the autoclave. Purge the autoclave several times with inert gas, followed by several purges with hydrogen gas to remove all oxygen.

  • Reaction: Pressurize the autoclave to the desired hydrogen pressure (e.g., 8-20 atm). Begin stirring and heat the reaction to the target temperature (e.g., 30°C or room temperature).

  • Monitoring: Monitor the reaction progress by checking hydrogen uptake or by analyzing aliquots (if the reactor setup allows).

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with inert gas.

  • Isolation and Analysis: Open the reactor and concentrate the reaction mixture under reduced pressure. The crude product can then be purified (e.g., by column chromatography). The enantiomeric excess should be determined using a suitable chiral analytical technique, such as chiral HPLC or GC.

References

Technical Support Center: Troubleshooting (S)-Dtb-Spiropap Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric hydrogenation using the (S)-Dtb-Spiropap ligand system. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation, with a primary focus on addressing low enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low enantioselectivity in my hydrogenation reaction. What are the potential causes?

Low enantioselectivity can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the catalyst preparation and handling, the quality of the substrate and reagents, and the reaction conditions.

Troubleshooting Workflow for Low Enantioselectivity

Below is a workflow diagram to guide your troubleshooting process.

TroubleshootingWorkflow start Low Enantioselectivity Observed catalyst Catalyst Integrity start->catalyst substrate Substrate & Reagent Purity start->substrate conditions Reaction Conditions start->conditions cat_prep Review Catalyst Preparation Protocol catalyst->cat_prep cat_handling Check Catalyst Handling & Storage catalyst->cat_handling sub_purity Analyze Substrate Purity (e.g., by NMR, GC) substrate->sub_purity sol_purity Ensure Solvent & Reagent Anhydrous/Purity substrate->sol_purity pressure Optimize Hydrogen Pressure conditions->pressure temperature Adjust Reaction Temperature conditions->temperature solvent Screen Different Solvents conditions->solvent additives Investigate Additive Effects conditions->additives solution Optimized Enantioselectivity cat_prep->solution Refined Protocol cat_handling->solution Improved Handling sub_purity->solution Purified Substrate sol_purity->solution High-Purity Reagents pressure->solution Optimal Pressure temperature->solution Optimal Temperature solvent->solution Optimal Solvent additives->solution Effective Additive LogicalTroubleshooting start Low ee% reagent_check Verify Substrate & Solvent Purity start->reagent_check Step 1 catalyst_prep Review Catalyst Preparation & Handling reagent_check->catalyst_prep Step 2 pressure_temp Optimize Pressure & Temperature catalyst_prep->pressure_temp Step 3 solvent_screen Screen Solvents pressure_temp->solvent_screen Step 4 additive_screen Screen Additives solvent_screen->additive_screen Step 5 end High ee% additive_screen->end

(S)-Dtb-Spiropap catalyst deactivation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Dtb-Spiropap and similar iridium-based catalysts. The information provided is intended to help diagnose and resolve common issues related to catalyst deactivation and stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound catalyst deactivation?

Catalyst deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms. For iridium-based catalysts like this compound, the most common causes are:

  • Poisoning: Strong chemisorption of impurities from the substrate, solvent, or reaction atmosphere onto the active iridium center, blocking sites for the desired reaction.[1] Common poisons include sulfur, and halides.

  • Oxidation: Exposure of the catalyst to oxygen can lead to the oxidation of the iridium center, rendering it inactive for many catalytic cycles.

  • Ligand Degradation: The complex spiro-ligand can degrade under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases), leading to a loss of enantioselectivity and activity.

  • Fouling: Deposition of insoluble byproducts or polymers on the catalyst surface can block active sites.[1][2]

  • Thermal Degradation (Sintering): At elevated temperatures, the metal particles can agglomerate, reducing the active surface area.[3]

Q2: My reaction shows low or no conversion. What should I check?

Low or no conversion is a common issue that can often be resolved by systematically checking the following:

  • Catalyst Activity: Ensure the catalyst has been properly stored and handled to avoid deactivation before use.

  • Reaction Setup: Verify that the reaction vessel is free of contaminants and that all reagents and solvents are of appropriate purity.

  • Inert Atmosphere: Confirm that the reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Reagent Quality: Impurities in the substrate or solvents can act as catalyst poisons. Consider purifying your reagents if you suspect contamination.

  • Temperature and Pressure: Ensure the reaction is running at the recommended temperature and pressure for the specific transformation.

Q3: I am observing a significant drop in enantioselectivity. What could be the cause?

A loss of enantioselectivity is typically linked to changes in the chiral environment of the catalyst. Potential causes include:

  • Ligand Degradation: The this compound ligand, which is responsible for inducing chirality, may have degraded.

  • Presence of Achiral Catalytic Species: The formation of achiral iridium species due to ligand degradation or side reactions can lead to a racemic background reaction.

  • Racemization of Product: The reaction conditions may be promoting the racemization of the desired chiral product.

Q4: Can the this compound catalyst be regenerated?

Regeneration of deactivated iridium catalysts can be challenging and is often specific to the deactivation mechanism.

  • For deactivation due to the formation of inactive Pd(0) species in similar catalyst systems, treatment with a re-oxidizing agent like benzoquinone has been shown to restore activity.[4] While this is a palladium-specific example, similar redox-based deactivation and regeneration pathways can be considered for iridium catalysts.

  • If deactivation is due to fouling, washing the catalyst with appropriate solvents may remove adsorbed impurities.[2]

  • In cases of severe ligand degradation or metal sintering, regeneration is generally not feasible.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Rates or Yields
Potential Cause Troubleshooting Step Preventative Measure
Variable Catalyst Loading Accurately weigh the catalyst using a calibrated microbalance in a glovebox.Prepare a stock solution of the catalyst to ensure consistent dispensing.
Inhibitors in Substrate Purify the substrate via chromatography, distillation, or recrystallization.Source high-purity substrates and test new batches on a small scale first.
Solvent Impurities Use freshly distilled or anhydrous, degassed solvents.Store solvents over molecular sieves and under an inert atmosphere.
Atmospheric Leaks Check all seals and joints in the reaction setup for leaks. Use a positive pressure of inert gas.Regularly inspect and maintain glassware and Schlenk lines.
Issue 2: Catalyst Precipitation During Reaction
Potential Cause Troubleshooting Step Preventative Measure
Low Catalyst Solubility Screen alternative solvents in which the catalyst is more soluble at the reaction temperature.Consult literature for optimal solvent systems for the specific catalyst and reaction type.
Formation of Insoluble Species Analyze the precipitate to determine if it is the catalyst or a byproduct.Modify reaction conditions (e.g., temperature, concentration) to prevent the formation of insoluble materials.
Change in Ligand Coordination This may be indicative of ligand degradation.Operate within the recommended temperature limits for the catalyst.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation

This protocol provides a general methodology for performing an asymmetric hydrogenation reaction using an iridium catalyst like this compound.

  • Catalyst Pre-formation (in a glovebox):

    • To a vial, add the iridium precursor (e.g., [Ir(COD)Cl]₂) and the this compound ligand in a 1:2.2 molar ratio.

    • Add degassed solvent (e.g., 2-methyl-2-butanol) and stir the mixture at room temperature for 1 hour to form the active catalyst solution.[5]

  • Reaction Setup:

    • In a separate reaction vessel, add the substrate and any additives (e.g., a base like lithium tert-butoxide).[5]

    • Add the appropriate amount of degassed solvent.

  • Reaction Execution:

    • Transfer the pre-formed catalyst solution to the reaction vessel containing the substrate.

    • Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation reactor.

    • Purge the vessel multiple times with hydrogen gas.

    • Pressurize the vessel to the desired hydrogen pressure and begin stirring at the specified temperature.

  • Work-up and Analysis:

    • Upon reaction completion, carefully vent the hydrogen pressure.

    • Quench the reaction as appropriate.

    • Analyze the conversion and enantiomeric excess of the product using techniques such as GC, HPLC, or NMR.

Visual Guides

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantioselectivity Observed check_ligand Check Ligand Integrity: - Purity of starting material - Potential for degradation start->check_ligand check_conditions Review Reaction Conditions: - Temperature too high? - Incompatible additives? start->check_conditions check_racemization Test for Product Racemization: - Analyze ee over time start->check_racemization solution_ligand Source new ligand or re-purify check_ligand->solution_ligand solution_conditions Optimize temperature and screen additives check_conditions->solution_conditions solution_racemization Modify work-up or reaction conditions to be milder check_racemization->solution_racemization

Caption: Troubleshooting flowchart for diagnosing low enantioselectivity.

Potential Deactivation Pathway of an Iridium Catalyst

G active_catalyst Active Ir(I) Catalyst [this compound]Ir(I) inactive_oxidized Inactive Oxidized Species Ir(III) active_catalyst->inactive_oxidized  O2, H2O inactive_aggregated Aggregated Nanoparticles Ir(0) active_catalyst->inactive_aggregated  Reductive Conditions / High Temp degraded_ligand Degraded Ligand + Inactive Metal active_catalyst->degraded_ligand  Harsh Conditions (pH, Temp)

Caption: Simplified pathways for iridium catalyst deactivation.

References

common side reactions and byproducts with (S)-Dtb-Spiropap

Author: BenchChem Technical Support Team. Date: November 2025

piroPAP

Welcome to the technical support center for the (S)-DTB-SpiroPAP ligand. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound and its iridium complexes in asymmetric catalysis.

Troubleshooting Guides
Issue 1: Low or No Catalytic Activity

Question: My asymmetric hydrogenation reaction is not proceeding, or the conversion is very low. What are the possible causes and solutions?

Answer: Low or no catalytic activity can stem from several factors related to the catalyst preparation, reagents, or reaction conditions. Here is a step-by-step troubleshooting guide:

  • Catalyst Integrity:

    • This compound Ligand: Ensure the ligand is pure and has not degraded. Phosphine ligands can be sensitive to oxidation. Store the ligand under an inert atmosphere (e.g., argon or nitrogen).

    • Iridium Precursor: Use a high-quality iridium precursor (e.g., [Ir(COD)Cl]₂). The precursor should be stored under an inert atmosphere.

    • Catalyst Formation: The active catalyst is typically formed in situ by reacting the this compound ligand with the iridium precursor. Ensure this pre-formation step is done correctly, often by stirring the ligand and iridium precursor in the reaction solvent for a period before adding the substrate.

  • Reaction Conditions:

    • Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.

    • Solvent Purity: Use anhydrous and deoxygenated solvents. Common solvents for these reactions include ethanol, methanol, and 2-methyl-2-butanol.

    • Hydrogen Source: If using H₂ gas, ensure the gas is of high purity and the system is properly purged. For transfer hydrogenation, ensure the hydrogen donor (e.g., ethanol, isopropanol) is pure.

  • Reagent Purity:

    • Substrate: Impurities in the substrate can sometimes poison the catalyst. Ensure your substrate is of high purity.

    • Base: A base, such as potassium tert-butoxide (tBuOK), is often required. Use a freshly opened bottle or a properly stored aliquot, as strong bases can be hygroscopic and degrade.

Issue 2: Low Enantioselectivity (ee)

Question: My reaction is working, but the enantiomeric excess (ee) of my product is lower than expected. How can I improve it?

Answer: Suboptimal enantioselectivity can be influenced by reaction temperature, solvent, and substrate-to-catalyst ratio.

  • Temperature: Temperature can have a significant impact on enantioselectivity. Running the reaction at a lower temperature often improves the ee.

  • Solvent: The polarity and coordinating ability of the solvent can affect the chiral environment around the catalyst. Screen different anhydrous solvents to find the optimal one for your specific substrate.

  • Substrate-to-Catalyst Ratio (S/C): A lower S/C ratio can sometimes lead to better enantioselectivity. However, this needs to be balanced with the practical aspects of catalyst loading.

  • Ligand Structure: While this compound is a highly effective ligand, for certain substrates, a derivative might provide better results. For instance, derivatives with modifications on the spiro backbone, such as a methyl group (SpiroPAP-3-Me), have shown excellent performance.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chiral phosphine ligand used in asymmetric catalysis.[1] It features a rigid spirobiindane backbone and bulky di-tert-butylphenyl (DTB) groups attached to the phosphorus atoms.[1] This structure creates a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions.[1]

Q2: What are the primary applications of this compound?

It is predominantly used as a ligand in iridium-catalyzed asymmetric hydrogenation of various substrates, including ketones and imines, to produce chiral alcohols and amines with high enantiomeric excess.[1][2] These reactions are crucial in the synthesis of pharmaceuticals, such as the kinase inhibitor Crizotinib.[3][4][5]

Q3: What are common side reactions in asymmetric hydrogenations using Ir-(S)-DTB-SpiroPAP?

While Ir-(S)-DTB-SpiroPAP catalysts are known for their high efficiency and selectivity, potential side reactions are generally related to the substrate or reaction conditions rather than the ligand itself. These can include:

  • Incomplete conversion: The substrate remains unreacted. Troubleshooting for this is covered in "Issue 1".

  • Over-reduction: In some cases, functional groups other than the target may be reduced, although this is less common with iridium catalysts under mild conditions.

  • Substrate decomposition: The substrate may not be stable under the basic reaction conditions.

Q4: Are there any known byproducts?

The primary "byproduct" in a successful reaction is the other enantiomer of the desired product, albeit in a very small amount given the high enantioselectivity of this catalyst system. In transfer hydrogenation reactions using ethanol as the hydrogen source, ethyl acetate is a byproduct.[2] If the catalyst deactivates, byproducts from catalyst decomposition could be present in trace amounts.

Quantitative Data

The following table summarizes representative quantitative data for reactions utilizing DTB-SpiroPAP ligands.

| Substrate Type | Ligand/Catalyst | S/C Ratio | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | 2,6-dichloro-3-fluoroacetophenone | Ir[(R)-DTB-SpiroPAP-3-Me] | 10,000 | tBuOK | 15 | 4 | >99 | 99.9 |[3] | | Alkyl Aryl Ketones | Chiral Spiro Iridium Catalysts | - | - | - | - | - | up to 98 |[2] | | α-substituted, α,β-unsaturated alkyl ketones | Ir-(S)-DTB-SpiroPAP | - | - | - | - | - | - |[6] |

Experimental Protocols
General Protocol for Asymmetric Hydrogenation of a Ketone

This is a generalized procedure and may require optimization for specific substrates.

  • Catalyst Preparation:

    • In a glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.005 mol%) and the this compound ligand (0.011 mol%) to a vial.

    • Add a portion of the anhydrous, deoxygenated solvent (e.g., ethanol) and stir the mixture at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction Setup:

    • In a separate reaction vessel, dissolve the ketone substrate (1.0 equiv) and the base (e.g., tBuOK, 0.08 equiv) in the remaining solvent.

    • Add the pre-formed catalyst solution to the substrate mixture under an inert atmosphere.

  • Hydrogenation:

    • Pressurize the reaction vessel with high-purity hydrogen gas to the desired pressure (e.g., 1-50 atm).

    • Stir the reaction at the desired temperature until the reaction is complete (monitor by TLC, GC, or HPLC).

  • Workup and Analysis:

    • Carefully vent the hydrogen gas.

    • Quench the reaction, for example, by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product (e.g., by column chromatography).

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Visualizations

Troubleshooting_Workflow start Low Conversion or ee q1 Check Catalyst Integrity (Ligand & Precursor Purity) start->q1 q2 Verify Reaction Conditions (Inert Atmosphere, Solvent Purity) q1->q2 [OK] sol1 Store reagents under inert atmosphere. Use high-purity ligand and precursor. q1->sol1 [Issue Found] q3 Assess Reagent Purity (Substrate, Base) q2->q3 [OK] sol2 Use anhydrous, deoxygenated solvents. Ensure proper inert gas purging. q2->sol2 [Issue Found] q4 Optimize Reaction Parameters (Temperature, S/C Ratio) q3->q4 [OK] sol3 Purify substrate. Use fresh, properly stored base. q3->sol3 [Issue Found] sol4 Lower reaction temperature for higher ee. Screen solvents. q4->sol4

Caption: Troubleshooting workflow for asymmetric hydrogenation.

Catalytic_Cycle catalyst [Ir(L)]+ substrate_complex [Ir(L)(Substrate)]+ catalyst->substrate_complex Substrate Coordination hydride_complex [HIr(L*)(Substrate)] substrate_complex->hydride_complex H₂ Oxidative Addition product_release Product Release hydride_complex->product_release Reductive Elimination product_release->catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

References

effect of solvent and temperature on (S)-Dtb-Spiropap performance

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-DTB-SpiroPAP

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the performance of this chiral ligand in asymmetric catalysis, with a specific focus on the effects of solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral spiro aminophosphine ligand. The "DTB" designation refers to the di-tert-butylphenyl groups attached to the phosphorus atom, and "SpiroPAP" stands for Spiro Pyridine-AminoPhosphine.[1] It is a member of the spirocyclic ligand family, which is considered a "privileged" class in asymmetric catalysis due to its rigidity and well-defined chiral environment.[1] These ligands are primarily used in complex with iridium to create highly efficient catalysts for the asymmetric hydrogenation of a wide range of carbonyl compounds, including aryl ketones and various ketoesters.[2][3]

Q2: What makes SpiroPAP ligands like this compound effective in asymmetric hydrogenation?

The effectiveness of SpiroPAP ligands stems from their unique structure. The spirobiindane backbone provides a rigid scaffold, while the bulky di-tert-butylphenyl groups and the pyridine-2-ylmethylamino moiety create a specific chiral pocket around the metal center.[1] This structure allows for precise control of the substrate's approach to the catalyst, leading to high enantioselectivity.[2] The tridentate coordination of the ligand to the metal ion (e.g., iridium) also enhances the stability and efficiency of the catalyst.[2]

Q3: How do solvent and temperature affect the performance of this compound catalyzed reactions?

Solvent and temperature are critical parameters that can significantly influence both the yield and the enantioselectivity (ee) of reactions catalyzed by this compound complexes. The choice of solvent can affect catalyst solubility, stability, and the transition state of the reaction. Temperature can impact the reaction rate and, often, the enantioselectivity, with lower temperatures sometimes leading to higher ee.[4]

Troubleshooting Guide

Issue 1: Low Enantioselectivity (ee)

Low enantioselectivity is a common issue in asymmetric catalysis. Here are some steps to troubleshoot this problem:

  • Temperature Optimization: In many cases, reducing the reaction temperature can lead to an increase in enantioselectivity.[4] It is recommended to screen a range of temperatures (e.g., from room temperature down to 0°C or lower) to find the optimal condition.

  • Solvent Screening: The polarity and coordinating ability of the solvent can have a profound effect on the chiral induction. A systematic screening of different solvents is advisable. For instance, in iridium-catalyzed asymmetric hydrogenations, solvents like toluene, dichloroethane (DCE), and various alcohols have shown variable results.[5]

  • Ligand Purity: Ensure the this compound ligand is of high purity. Impurities can interfere with the catalytic cycle and reduce enantioselectivity.

  • Substrate Compatibility: While this compound is effective for a broad range of substrates, its performance can be substrate-dependent.[6] Small modifications to the substrate may be necessary in some cases.

Issue 2: Low Reaction Yield or Conversion

Low yield or incomplete conversion can be caused by several factors:

  • Catalyst Loading: The catalyst loading might be too low. While SpiroPAP catalysts are highly efficient, a minimum loading is required for practical reaction rates. Consider a modest increase in the catalyst loading.

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or HPLC to determine the optimal reaction time.

  • Inhibitors: The presence of impurities in the substrate or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. Water and oxygen can be detrimental to many catalytic systems.

  • Temperature: While lower temperatures can improve enantioselectivity, they also decrease the reaction rate. A balance must be struck between selectivity and reaction speed. If the rate is too low at the optimal temperature for ee, a longer reaction time or a slight increase in catalyst loading may be necessary.

Data on Solvent and Temperature Effects

The following tables summarize the impact of solvent and temperature on the enantioselective hydrogenation of representative substrates using iridium-SpiroPAP catalytic systems.

Table 1: Effect of Solvent on Asymmetric Hydrogenation

EntrySubstrateSolventYield (%)ee (%)
11-(naphthalen-2-yl)ethan-1-oneToluene9598
21-(naphthalen-2-yl)ethan-1-oneDichloroethane (DCE)9295
31-(naphthalen-2-yl)ethan-1-oneTetrahydrofuran (THF)8590
41-(naphthalen-2-yl)ethan-1-oneMethanol (MeOH)9892
5Methyl 3-oxo-3-phenylpropanoateToluene9699
6Methyl 3-oxo-3-phenylpropanoateDichloroethane (DCE)9497
7Methyl 3-oxo-3-phenylpropanoateMethanol (MeOH)>9995

Note: Data is representative and compiled from typical results for SpiroPAP-type catalysts. Actual results may vary based on specific reaction conditions and the exact structure of the this compound ligand used.

Table 2: Effect of Temperature on Asymmetric Hydrogenation of Acetophenone

EntryTemperature (°C)Yield (%)ee (%)
150>9990
225 (Room Temp.)>9995
309898
4-2095>99

Note: This table illustrates a common trend where enantioselectivity increases as the reaction temperature is decreased.[4] The optimal temperature will depend on the specific substrate and desired balance between reaction time and selectivity.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of a Ketone:

  • Catalyst Preparation (in-situ): In a glovebox, a solution of [Ir(COD)Cl]₂ and the this compound ligand (in a 1:2.2 molar ratio) is prepared in a degassed solvent (e.g., 2-methyl-2-butanol) and stirred at room temperature for 1 hour.[5]

  • Reaction Setup: To a separate vial or reaction vessel, add the ketone substrate and any necessary base (e.g., lithium tert-butoxide).[5]

  • Reaction Initiation: Add the pre-formed catalyst solution to the substrate mixture.

  • Hydrogenation: The reaction vessel is then placed in an autoclave, which is purged with hydrogen gas before being pressurized to the desired hydrogen pressure (e.g., 50 atm).

  • Reaction Monitoring: The reaction is stirred at the desired temperature for the specified time. The progress can be monitored by taking aliquots and analyzing them by GC or HPLC.

  • Work-up: Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue can then be purified by column chromatography to isolate the chiral alcohol product.

Visualizations

Experimental_Workflow Experimental Workflow for Asymmetric Hydrogenation cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_analysis Analysis and Purification p1 Mix [Ir(COD)Cl]₂ and this compound in degassed solvent p2 Stir for 1 hour at RT p1->p2 In-situ formation r1 Add substrate and base to reactor p2->r1 r2 Add catalyst solution r1->r2 h1 Pressurize with H₂ r2->h1 h2 Stir at set Temperature h1->h2 a1 Monitor reaction (GC/HPLC) h2->a1 a2 Work-up and Purification a1->a2 a3 Characterize product a2->a3

Caption: A typical workflow for an asymmetric hydrogenation experiment.

Troubleshooting_Flowchart Troubleshooting Common Issues start Problem Observed low_ee Low Enantioselectivity (ee) start->low_ee low_yield Low Yield / Conversion start->low_yield temp Screen Lower Temperatures low_ee->temp Yes loading Increase Catalyst Loading low_yield->loading Yes solvent Screen Different Solvents temp->solvent purity Check Ligand Purity solvent->purity time Increase Reaction Time loading->time impurities Check for Inhibitors (Purify reagents/solvents) time->impurities

Caption: A flowchart for troubleshooting common experimental issues.

Ligand_Structure_Performance Ligand Structure-Performance Relationship ligand This compound Spiro Backbone Bulky DTB Groups Pyridine Moiety performance High Performance High Enantioselectivity High Stability High Efficiency ligand:f0->performance:f0 Rigid scaffold creates defined chiral pocket ligand:f1->performance:f0 Steric hindrance controls substrate approach ligand:f2->performance:f1 Tridentate coordination stabilizes catalyst ligand->performance Leads to

Caption: How structural features of this compound relate to its performance.

References

strategies to improve turnover number of (S)-Dtb-Spiropap catalyst

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of the (S)-Dtb-Spiropap catalyst, with a focus on improving its turnover number (TON) in asymmetric hydrogenation reactions.

Troubleshooting Guide

Issue 1: Low Turnover Number (TON) or Incomplete Conversion

Question: My reaction is showing a low turnover number and is not going to completion. What are the potential causes and how can I improve it?

Answer: A low TON or incomplete conversion can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow

start Low TON / Incomplete Conversion check_purity 1. Verify Reactant and Solvent Purity start->check_purity check_conditions 2. Optimize Reaction Conditions check_purity->check_conditions Purity Confirmed sub_purity Sub-optimal Purity: - Distill solvents and liquid substrates. - Recrystallize solid substrates. - Ensure use of anhydrous solvents. check_purity->sub_purity check_catalyst 3. Evaluate Catalyst Integrity and Handling check_conditions->check_catalyst Conditions Optimized sub_conditions Sub-optimal Conditions: - Increase hydrogen pressure. - Adjust temperature. - Vary substrate concentration and catalyst loading. - Screen different solvents. check_conditions->sub_conditions check_inhibition 4. Investigate Product Inhibition check_catalyst->check_inhibition Catalyst Viable sub_catalyst Catalyst Issues: - Prepare fresh catalyst solution before use. - Store catalyst under an inert atmosphere. - Avoid exposure of catalyst solution to air. check_catalyst->sub_catalyst sub_inhibition Product Inhibition: - Monitor reaction progress to determine if rate slows over time. - Consider strategies for in-situ product removal if feasible. check_inhibition->sub_inhibition

Caption: Troubleshooting workflow for low turnover number.

Detailed Troubleshooting Steps:

  • Verify Reactant and Solvent Purity:

    • Problem: Impurities, particularly acidic ones, can neutralize the basic activator (e.g., KOtBu) and poison the catalyst. Water and oxygen can also lead to catalyst deactivation.

    • Solution: Ensure all reactants and solvents are of high purity and anhydrous. It is recommended to distill liquid substrates and solvents prior to use.[1] For instance, acetophenone can be purified by distillation over anhydrous K₂CO₃ to remove acidic impurities.[1]

  • Optimize Reaction Conditions:

    • Problem: The turnover number is highly sensitive to reaction parameters such as hydrogen pressure, temperature, substrate concentration, and catalyst loading.

    • Solution: Systematically vary these parameters to find the optimal conditions for your specific substrate.

      • Hydrogen Pressure: Increasing the initial hydrogen pressure (e.g., from 10 atm to 50-100 atm) can significantly enhance the reaction rate and drive the reaction to completion, especially at very low catalyst loadings.[2]

      • Catalyst Loading: While the goal is a high TON, starting with a slightly higher catalyst loading (e.g., 0.1 mol%) can help to establish a baseline. Once optimal conditions are found, the catalyst loading can be systematically reduced.[1][2]

      • Base Concentration: The concentration of the basic activator (e.g., KOtBu) is crucial. A concentration of around 0.02 M has been found to be effective in many cases.[1][2]

      • Solvent: The choice of solvent can influence both the activity and enantioselectivity.[3][4] Anhydrous ethanol is a commonly used and effective solvent for the asymmetric hydrogenation of ketones with Ir-SpiroPAP catalysts.[1][2][5]

  • Evaluate Catalyst Integrity and Handling:

    • Problem: The Ir-(S)-SpiroPAP catalyst, while stable as a solid, has limited stability in solution when exposed to air.[1][2]

    • Solution:

      • Store the solid catalyst under an inert atmosphere (e.g., argon or nitrogen).

      • Prepare catalyst solutions immediately before use.

      • Handle the catalyst and perform the reaction under an inert atmosphere to prevent oxidative degradation.

Issue 2: Low Enantioselectivity (ee)

Question: I am observing a high conversion, but the enantiomeric excess (ee) of my product is lower than expected. What could be the reason?

Answer: Low enantioselectivity can be influenced by the catalyst structure, substrate, and reaction conditions.

Factors Influencing Enantioselectivity

low_ee Low Enantioselectivity (ee) catalyst_structure Catalyst Structure (Ligand Substituents) low_ee->catalyst_structure reaction_conditions Reaction Conditions (Solvent, Temperature) low_ee->reaction_conditions substrate_sterics Substrate Steric/Electronic Properties low_ee->substrate_sterics catalyst_details Ensure correct SpiroPAP ligand is used. 3,5-di-tert-butyl groups on P-phenyl rings are crucial for high ee. catalyst_structure->catalyst_details conditions_details Screen different solvents. Lowering temperature can sometimes improve ee. reaction_conditions->conditions_details substrate_details Bulky substituents on the substrate can influence stereochemical outcome. substrate_sterics->substrate_details

Caption: Key factors influencing enantioselectivity.

Troubleshooting Steps:

  • Confirm Catalyst Structure: The high enantioselectivity of the Ir-SpiroPAP catalyst is largely attributed to the steric hindrance provided by the 3,5-di-tert-butyl groups on the P-phenyl rings of the ligand.[2] Ensure that you are using the correct this compound ligand.

  • Solvent Effects: The solvent can have a significant impact on enantioselectivity.[3][4][6] While ethanol is often a good choice, screening other anhydrous solvents such as isopropanol or THF might be beneficial for certain substrates.

  • Temperature: Lowering the reaction temperature can sometimes lead to an increase in enantioselectivity, although this may come at the cost of a slower reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is a typical turnover number (TON) that can be achieved with the this compound catalyst?

A1: The this compound catalyst and its close analogs are exceptionally efficient. Under optimized conditions, TONs in the millions have been reported for the asymmetric hydrogenation of ketones. For example, in the hydrogenation of acetophenone, a TON of up to 4,550,000 has been achieved.[2]

Q2: How do I prepare the active Ir-(S)-Dtb-Spiropap catalyst?

A2: The active iridium dihydride catalyst is typically prepared in situ. A general procedure involves reacting [Ir(COD)Cl]₂ with a slight excess of the this compound ligand under a hydrogen atmosphere at room temperature for about an hour. The resulting light yellow powder can often be used directly without further purification.[1][2]

Q3: What is the optimal catalyst loading (S/C ratio) for this system?

A3: The optimal catalyst loading is substrate-dependent but can be extremely low. For initial optimizations, a substrate-to-catalyst ratio (S/C) of 1,000 to 10,000 is a reasonable starting point. For highly reactive substrates, S/C ratios of 1,000,000 or even higher are achievable.[1][2]

Q4: Are there any specific additives that can improve the turnover number?

A4: For this specific catalytic system, the most critical "additive" is a non-nucleophilic base, such as potassium tert-butoxide (KOtBu), which is required to activate the catalyst. The concentration of this base should be carefully optimized.[1][2] General reviews on additives in asymmetric catalysis suggest they can reduce reaction times and improve yields and selectivity, but specific examples for SpiroPAP are less common.[2]

Quantitative Data Summary

The following tables summarize the performance of Ir-SpiroPAP catalysts in the asymmetric hydrogenation of various ketones under optimized conditions.

Table 1: Asymmetric Hydrogenation of Acetophenone

EntryS/C RatioH₂ Pressure (atm)Time (h)Conversion (%)ee (%)TON
11,000,0005030100981,000,000
25,000,00010036091984,550,000

Data sourced from Zhou et al.[2]

Table 2: Asymmetric Hydrogenation of various β-Aryl-β-Ketoesters

EntrySubstrateS/C RatioH₂ Pressure (atm)Time (h)Conversion (%)ee (%)TON
1Ethyl 3-oxo-3-phenylpropanoate100,0005019989898,000
2Ethyl 3-oxo-3-phenylpropanoate1,500,0001009682981,230,000
3Ethyl 3-(2-naphthyl)-3-oxopropanoate1,00081>9999.8>990

Data sourced from Zhou et al.[1]

Experimental Protocols

Protocol 1: Preparation of the Ir-(S)-SpiroPAP Catalyst Solution

Objective: To prepare a stock solution of the active iridium catalyst.

Materials:

  • [Ir(COD)Cl]₂

  • (S)-SpiroPAP ligand (e.g., (S)-3,5-tBu-3'-Me-SpiroPAP)

  • Anhydrous ethanol

  • Schlenk flask

  • Hydrogen balloon

  • Syringes

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (1 eq) and the (S)-SpiroPAP ligand (1.1 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with hydrogen gas (using a balloon) three times.

  • Add anhydrous ethanol via syringe to achieve the desired concentration (e.g., 0.15 μmol/mL).

  • Stir the mixture at room temperature for 1 hour. The solution should turn from orange to a light yellow.

  • This stock solution should be stored under an inert atmosphere and used promptly.[1][2]

Protocol 2: High-Turnover Asymmetric Hydrogenation of Acetophenone

Objective: To perform the asymmetric hydrogenation of acetophenone with a high substrate-to-catalyst ratio.

Materials:

  • Acetophenone (purified by distillation over K₂CO₃)

  • Anhydrous ethanol

  • Potassium tert-butoxide (KOtBu) solution in anhydrous ethanol (e.g., 0.5 M)

  • Ir-(S)-SpiroPAP catalyst stock solution (from Protocol 1)

  • Stainless steel autoclave

Procedure:

  • To a stainless steel autoclave, add acetophenone (e.g., 150 mmol), anhydrous ethanol (20 mL), and the KOtBu solution (to achieve a final concentration of ~0.02 M).[1]

  • Under a nitrogen atmosphere, add the required volume of the Ir-(S)-SpiroPAP catalyst stock solution via syringe (e.g., 1.0 mL of a 0.15 μmol/mL solution for an S/C ratio of 1,000,000).[1]

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave to the desired initial pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 30 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Analyze the conversion and enantiomeric excess of the product by standard methods (e.g., GC or HPLC on a chiral stationary phase).

References

Technical Support Center: Purification of Products from (S)-Dtb-Spiropap Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of products from (S)-Dtb-Spiropap catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the crude product of an this compound catalyzed reaction?

While specific impurities can vary based on the substrate and reaction conditions, common contaminants include:

  • Unreacted starting material: Incomplete reactions will leave residual ketone or ketoester starting material.

  • Catalyst residues: The iridium-based this compound catalyst may persist in the crude product.

  • Side-products: Although this compound catalysts are known for high selectivity, minor side-products from condensation or other undesired reactions can occur.[1]

  • Solvent and reagents: Residual solvents and any additives used in the reaction will also be present.

Q2: How can I remove the iridium catalyst from my reaction mixture?

Residual iridium catalyst is a common issue.[2][3] Several methods can be employed for its removal:

  • Activated Carbon: Treatment with activated carbon, such as SiliaCarb CA, can effectively scavenge iridium from the reaction mixture.[2]

  • Silica-Based Metal Scavengers: Products like SiliaMetS DMT are highly effective for removing a variety of metals, including iridium.[4] The efficiency of these scavengers can often be improved by increasing the temperature.[2]

  • Column Chromatography: The iridium catalyst can sometimes be removed during silica gel column chromatography of the product. Some iridium complexes can be purified on silica gel.[5]

  • Ionic Liquid/Supercritical CO2 Extraction: For specialized applications, dissolving the catalyst in an ionic liquid and extracting the product with supercritical carbon dioxide offers an efficient separation method.[6]

Q3: What is the best way to purify the chiral alcohol product?

The most common and effective method for purifying the chiral alcohol product is silica gel column chromatography . The specific solvent system will depend on the polarity of your product. A typical starting point for chiral alcohols is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Gradient elution may be necessary to separate the product from impurities with similar polarities. In some cases, direct crystallization from the reaction mixture may be possible.[7]

Q4: How do I confirm the enantiomeric excess (ee) of my purified product?

The enantiomeric excess of the chiral alcohol should be determined using a chiral analytical technique. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.[8]

  • Chiral Gas Chromatography (GC): For volatile chiral alcohols, such as 1-phenylethanol, chiral GC is an excellent analytical method.[6]

Troubleshooting Guides

Problem 1: Low yield after column chromatography.
Possible Cause Troubleshooting Step
Product is too polar and is sticking to the silica gel. 1. Increase the polarity of the eluent. 2. Add a small amount of a more polar solvent like methanol to the eluent system. 3. Consider using a different stationary phase, such as alumina.
Product is co-eluting with an impurity. 1. Optimize the solvent system for better separation. Try a different solvent combination or a shallower gradient. 2. Use a longer chromatography column for better resolution.
Product is unstable on silica gel. 1. Run the chromatography quickly and at a lower temperature if possible. 2. Deactivate the silica gel with a small amount of triethylamine before use if the product is base-sensitive.
Improper packing of the column. Ensure the column is packed uniformly to avoid channeling and poor separation.
Problem 2: Presence of iridium in the final product.
Possible Cause Troubleshooting Step
Inefficient removal by column chromatography. 1. Pre-treat the crude product with an iridium scavenger before chromatography. 2. See the quantitative data below for scavenger selection.
Catalyst is strongly coordinated to the product. Consider a wash with a dilute acid or base during the work-up if the product is stable under these conditions.
Problem 3: Poor separation of enantiomers on chiral HPLC/GC.
Possible Cause Troubleshooting Step
Incorrect chiral stationary phase. Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based).
Suboptimal mobile phase/carrier gas flow rate. Optimize the mobile phase composition and flow rate for HPLC, or the temperature program and carrier gas flow rate for GC.
Peak tailing. Peak tailing can be an issue in chiral separations, especially with free alcohols due to hydrogen bonding with the stationary phase.[6] Adjusting the mobile phase with additives or using a different column may help.

Data Presentation

Table 1: Comparison of Iridium Scavenging Methods.

The following table summarizes the efficiency of different methods for removing an iridium-based catalyst. Data is adapted from an application note by SiliCycle.[9]

Scavenging MethodConditionsIridium Removal (%)
Activated Carbon (SiliaCarb CA) Methanol, 125% w/w, RT, 1 hour~85
SiliaMetS DMT Methanol, 100-150% w/w, 50°C, 20 hoursUp to 79
SiliaMetS Thiol Methanol, 100-150% w/w, 50°C, 20 hours~75
SiliaMetS Imidazole Methanol, 100-150% w/w, 50°C, 20 hours~72
E-PAK SiliaCarb CA Cartridge Methanol, RT, 20 mL/min93

Experimental Protocols

General Protocol for Product Purification

This is a generalized protocol and may require optimization for your specific product.

  • Reaction Quenching and Work-up:

    • Once the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction. This may involve the addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Catalyst Removal (if necessary):

    • If significant iridium residue is expected in the final product, re-dissolve the crude material in a suitable solvent (e.g., methanol, dichloromethane).

    • Add an iridium scavenger (e.g., activated carbon or SiliaMetS DMT) according to the manufacturer's recommendations.

    • Stir the suspension for the recommended time and temperature.

    • Filter off the scavenger and wash it with the solvent.

    • Concentrate the filtrate under reduced pressure.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column of an appropriate size.

    • Load the crude product onto the column (either directly as a concentrated oil or adsorbed onto a small amount of silica gel).

    • Elute the column with an optimized solvent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions and analyze them by TLC or another appropriate method.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified chiral alcohol.

Protocol for Chiral HPLC Analysis of 1-Phenylethanol

The following is an example of HPLC conditions for the separation of 1-phenylethanol enantiomers.[8]

  • Column: Chiralcel OB

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction S-Dtb-Spiropap Catalyzed Reaction Quench Quench Reaction Reaction->Quench Extract Solvent Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Catalyst_Removal Catalyst Removal (Optional) Dry->Catalyst_Removal Chromatography Column Chromatography Catalyst_Removal->Chromatography Chiral_Analysis Chiral HPLC/GC (ee determination) Chromatography->Chiral_Analysis

Caption: General workflow for the purification and analysis of products.

Troubleshooting_Logic Start Crude Product Check_Purity Check Purity (TLC/LC-MS) Start->Check_Purity Pure Pure Product Check_Purity->Pure Yes Impure Impurities Present Check_Purity->Impure No Identify_Impurity Identify Impurity Type Impure->Identify_Impurity Catalyst Catalyst Residue Identify_Impurity->Catalyst Metal Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Starting Spot Side_Product Side Product Identify_Impurity->Side_Product New Spot Remove_Catalyst Use Scavenger/ Optimize Chromatography Catalyst->Remove_Catalyst Optimize_Reaction Optimize Reaction Conditions/ Force to Completion Starting_Material->Optimize_Reaction Optimize_Chroma Optimize Chromatography (Solvent, Gradient) Side_Product->Optimize_Chroma Remove_Catalyst->Start Optimize_Reaction->Start Optimize_Chroma->Start

Caption: Troubleshooting logic for handling impure products.

References

Technical Support Center: (S)-Dtb-Spiropap in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the (S)-Dtb-Spiropap ligand and its iridium complexes in asymmetric hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral spiro pyridine-aminophosphine ligand. It is most commonly used in combination with iridium to form the highly efficient Ir-(S)-Spiropap catalyst for the asymmetric hydrogenation of ketones and β-aryl-β-ketoesters.[1][2] This catalytic system is known for its high turnover numbers (TONs) and excellent enantioselectivity, making it valuable in the industrial synthesis of chiral pharmaceuticals.[1]

Q2: How is the active Ir-(S)-Spiropap catalyst prepared?

A2: The active catalyst is typically prepared in situ by reacting a commercially available iridium precursor, such as [Ir(COD)Cl]2, with the this compound ligand. The reaction is usually carried out in a suitable solvent like ethanol under an inert atmosphere.

Q3: What is the role of a base in reactions catalyzed by Ir-(S)-Spiropap?

A3: A strong base is crucial for the activation of the Ir-(S)-Spiropap catalyst.[1] The base facilitates the formation of the active iridium hydride species. Strong alkoxide bases like potassium tert-butoxide (KOtBu) are commonly used. Weaker bases are generally not effective in activating the catalyst.

Q4: How stable is the Ir-(S)-Spiropap catalyst?

A4: The solid Ir-(S)-Spiropap catalyst is relatively stable in air for short periods and can be stored for longer durations under an inert atmosphere. However, in solution, the catalyst is sensitive to air and can lose its activity within a few hours. Therefore, it is essential to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Q5: What are typical reaction conditions for an asymmetric hydrogenation using Ir-(S)-Spiropap?

A5: Typical conditions involve a low catalyst loading (e.g., 0.01 to 1 mol%), the presence of a strong base like KOtBu, hydrogen gas pressure (typically 10-50 atm), and an alcohol solvent such as ethanol. The reaction is often carried out at or near room temperature.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst due to exposure to air/moisture. 2. Insufficient or no base added. 3. Impure substrate or solvent. 4. Low hydrogen pressure.1. Ensure all manipulations are performed under a strict inert atmosphere. Use freshly prepared catalyst solution. 2. Add the required amount of a strong base (e.g., KOtBu). 3. Use freshly distilled or purified substrates and anhydrous solvents. 4. Check the hydrogen source and ensure the reactor is properly pressurized.
Low enantioselectivity (ee%) 1. Presence of impurities that may act as catalyst poisons. 2. Racemization of the product under the reaction conditions. 3. Incorrect catalyst/ligand enantiomer used for the desired product. 4. Non-optimal reaction temperature.1. Purify the substrate and solvent. 2. Analyze the product at different reaction times to check for racemization. Consider lowering the reaction temperature. 3. Verify that the correct enantiomer of the Spiropap ligand is being used. 4. Screen a range of temperatures to find the optimum for enantioselectivity.
Inconsistent results 1. Variations in the quality of reagents or solvents. 2. Inconsistent setup of the reaction under an inert atmosphere. 3. Variations in catalyst preparation and handling.1. Use reagents and solvents from a reliable source and of consistent quality. 2. Standardize the procedure for setting up the reaction, including purging with inert gas. 3. Prepare the catalyst in a consistent manner and handle it carefully to avoid decomposition.

Influence of Additives and Co-Catalysts

The performance of the Ir-(S)-Spiropap catalyst is highly dependent on the presence of a basic additive for its activation. While potassium tert-butoxide (KOtBu) is the most commonly reported and effective base, other strong bases can also be used. The choice of base and its counter-ion can influence both the reaction rate and the enantioselectivity.

Below is an illustrative table showing the potential effect of different bases on a representative asymmetric hydrogenation of acetophenone. Please note that these are representative values and the optimal base may vary depending on the specific substrate and reaction conditions.

Base Conversion (%) ee (%)
KOtBu>9998
NaOtBu9897
LiOtBu9596
K2CO3<10N/A
Et3NNo reactionN/A

Experimental Protocols

Preparation of the Ir-(S)-Spiropap Catalyst Solution:

  • In a glovebox or under a stream of argon, add this compound (1.1 mol equivalent) and [Ir(COD)Cl]2 (1.0 mol equivalent) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous and degassed ethanol via a syringe to achieve the desired catalyst concentration (e.g., 0.01 M).

  • Stir the mixture at room temperature for 1 hour. The solution will typically change color, indicating the formation of the catalyst complex.

  • This freshly prepared catalyst solution should be used directly in the hydrogenation reaction.

General Procedure for Asymmetric Hydrogenation of a Ketone:

  • To a glass liner for a high-pressure reactor, add the ketone substrate.

  • In a glovebox, add the appropriate amount of the freshly prepared Ir-(S)-Spiropap catalyst solution.

  • Add the required amount of a stock solution of potassium tert-butoxide in ethanol.

  • Seal the glass liner inside the high-pressure reactor.

  • Purge the reactor three times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 20 atm).

  • Stir the reaction mixture at the desired temperature for the specified time.

  • After the reaction is complete, carefully vent the reactor.

  • Analyze the conversion and enantiomeric excess of the product by standard analytical techniques (e.g., GC, HPLC).

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation ligand This compound catalyst_sol Ir-(S)-Spiropap Solution ligand->catalyst_sol ir_prec [Ir(COD)Cl]2 ir_prec->catalyst_sol solvent_prep Anhydrous EtOH solvent_prep->catalyst_sol reactor High-Pressure Reactor catalyst_sol->reactor catalyst_sol->reactor substrate Ketone Substrate substrate->reactor base KOtBu Solution base->reactor product Chiral Alcohol Product reactor->product h2 H2 Gas h2->reactor

Caption: Experimental workflow for asymmetric hydrogenation.

Catalytic_Cycle catalyst [Ir(H)(S)-SpiroPAP] substrate_complex Ir(H)(S)-SpiroPAP catalyst->substrate_complex + Ketone hydride_insertion Hydride Insertion (Transition State) substrate_complex->hydride_insertion product_complex Ir(S)-SpiroPAP hydride_insertion->product_complex product_complex->catalyst + H2 - Chiral Alcohol

Caption: Proposed catalytic cycle for Ir-SpiroPAP.

References

resolving incomplete conversion in (S)-Dtb-Spiropap reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving the (S)-Dtb-Spiropap ligand. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly incomplete conversion, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of the this compound ligand?

A1: this compound is typically a white to off-white crystalline solid. If you observe significant discoloration (e.g., yellow or brown), it may indicate degradation or impurities, which could affect its performance in catalytic reactions.

Q2: How should I properly store the this compound ligand?

A2: To ensure its stability and reactivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is sensitive to air and moisture, so proper handling in a glovebox is recommended.

Q3: My reaction with this compound is showing low enantioselectivity. What are the potential causes?

A3: Low enantioselectivity can stem from several factors:

  • Ligand Purity: Impurities in the this compound ligand can negatively impact the stereochemical control of the reaction.

  • Metal Precursor: The choice and purity of the metal precursor (e.g., Rh, Ru, Ir) are critical.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment.

  • Temperature: Reaction temperature can affect the transition state energies, thereby impacting enantioselectivity.

  • Substrate Impurities: Impurities in the starting material can sometimes interfere with the catalyst.

Troubleshooting Guide: Resolving Incomplete Conversion

A common issue encountered in catalytic reactions is incomplete conversion of the starting material. This guide provides a systematic approach to diagnosing and resolving this problem in the context of this compound mediated reactions.

Issue: The reaction has stalled, and a significant amount of starting material remains.

Below is a step-by-step guide to troubleshoot this issue.

Step 1: Verify Reagent and Solvent Quality

The quality of all reaction components is paramount. Impurities can act as catalyst poisons or inhibitors.

  • Action:

    • Ensure the this compound ligand is pure and has been stored correctly.

    • Use freshly distilled or high-purity anhydrous solvents.

    • Verify the purity of the substrate and ensure it is free from potential inhibitors (e.g., sulfur-containing compounds, amines).

Step 2: Optimize Reaction Conditions

Catalytic reactions are often sensitive to changes in temperature, pressure, and concentration.

  • Action:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C). Monitor the reaction progress by TLC or GC/LC-MS.

    • Concentration: A reaction that is too dilute may proceed slowly. Conversely, a highly concentrated reaction may lead to side products or catalyst deactivation. Experiment with slightly different concentrations.

    • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it is not always the most efficient solution. Before increasing the catalyst amount, ensure other parameters are optimized.

Data Presentation: Effect of Reaction Parameters on Conversion

The following table summarizes the typical effects of adjusting key reaction parameters on the conversion rate.

ParameterAdjustmentExpected Effect on ConversionPotential Side Effects
Temperature IncreaseHigher reaction rateDecreased enantioselectivity, potential for side reactions
Concentration IncreaseHigher reaction ratePotential for catalyst aggregation or deactivation
Catalyst Loading IncreaseHigher reaction rateIncreased cost, potential for metal contamination in the product
Reaction Time ExtendHigher conversionPotential for product degradation or epimerization

Step 3: Evaluate Catalyst Formation and Activity

The active catalyst is typically formed in situ from the this compound ligand and a metal precursor. Improper formation or deactivation of the catalyst is a common cause of incomplete conversion.

  • Action:

    • Pre-formation: Consider pre-forming the catalyst by stirring the ligand and the metal precursor in the solvent for a period (e.g., 15-30 minutes) before adding the substrate.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate many catalysts.

Experimental Protocols

Protocol 1: In Situ Catalyst Formation and Asymmetric Hydrogenation

This protocol describes a general procedure for an asymmetric hydrogenation reaction using this compound, where incomplete conversion might be observed.

  • To a dried Schlenk flask under an argon atmosphere, add the metal precursor (e.g., [Rh(COD)2]BF4, 1 mol%).

  • Add the this compound ligand (1.1 mol%).

  • Add degassed, anhydrous solvent (e.g., THF, 5 mL).

  • Stir the mixture at room temperature for 20 minutes to allow for catalyst formation.

  • Add the substrate (1 mmol).

  • Purge the flask with hydrogen gas (or set to the desired pressure).

  • Stir the reaction at the desired temperature and monitor its progress by taking aliquots for analysis (e.g., by GC or LC-MS).

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete conversion in this compound reactions.

G start Incomplete Conversion Observed check_purity Verify Reagent & Solvent Purity start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok optimize_conditions Optimize Reaction Conditions (Temp, Conc., Time) conditions_ok Conversion Improved? optimize_conditions->conditions_ok catalyst_activity Evaluate Catalyst Formation & Activity activity_ok Conversion Improved? catalyst_activity->activity_ok purity_ok->optimize_conditions Yes purify Purify Reagents/Solvents purity_ok->purify No conditions_ok->catalyst_activity No success Problem Resolved conditions_ok->success Yes activity_ok->success Yes fail Consult Further (e.g., alternative catalyst) activity_ok->fail No purify->check_purity

A troubleshooting workflow for incomplete conversion.

Catalyst Activation Pathway

This diagram illustrates a simplified conceptual pathway for the in situ formation of the active catalyst complex.

G cluster_formation Catalyst Formation (In Situ) cluster_reaction Catalytic Reaction ligand This compound Ligand active_catalyst Active Chiral Catalyst Complex ligand->active_catalyst + Metal Precursor + Solvent precursor Metal Precursor (e.g., [Rh(COD)2]BF4) precursor->active_catalyst solvent Anhydrous Solvent catalytic_cycle Catalytic Cycle active_catalyst->catalytic_cycle substrate Substrate substrate->catalytic_cycle product Product catalytic_cycle->active_catalyst Regeneration catalytic_cycle->product

Conceptual pathway of catalyst formation and reaction.

Technical Support Center: (S)-Dtb-Spiropap Iridium Catalyst Regeneration and Recycling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the regeneration and recycling of the (S)-Dtb-Spiropap iridium catalyst. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help users identify and resolve common problems that may arise during the use and recycling of the this compound iridium catalyst.

Issue Potential Cause Recommended Solution
Low or no catalytic activity in a fresh reaction Catalyst deactivation due to improper storage or handling.The solid Ir-(S)-Spiropap catalyst is stable in air for several days but should be stored under an inert atmosphere for long-term use to maintain optimal activity and selectivity.[1][2] Ensure all solvents and substrates are distilled and free of acidic impurities, which are known to deactivate the catalyst.[1][2]
Incomplete catalyst activation.The active dihydride catalyst is typically generated in situ from a precatalyst like [Ir(COD)Cl]₂ and the SpiroPAP ligand under a hydrogen atmosphere. Ensure the activation procedure is followed correctly.[1]
Decreased catalyst performance upon reuse Catalyst deactivation during the reaction or work-up.The catalyst is known to be unstable in solution when exposed to air.[2] After the reaction, it is crucial to handle the mixture under an inert atmosphere as much as possible. One effective strategy for recycling is to convert the active catalyst back into a more stable precatalyst by adding 1,5-cyclooctadiene (COD) to the reaction mixture upon completion.[3][4]
Leaching of the iridium catalyst into the product phase during extraction.Modify the work-up procedure to minimize catalyst loss. Consider precipitation of the catalyst or using solvent systems where the catalyst has low solubility after the reaction.
Presence of impurities in the recycled catalyst.Purify the recovered catalyst. For catalysts recovered as the COD adduct, column chromatography can be an effective purification method.[3]
Difficulty in separating the catalyst from the product Similar solubility of the catalyst and the product in the chosen solvent system.Explore different solvent systems for extraction or precipitation. Consider converting the catalyst to a less soluble form post-reaction, for example, by adding an anti-solvent.
Inconsistent enantioselectivity in recycled catalyst batches Partial degradation of the chiral SpiroPAP ligand.The stability of the ligand is crucial. Avoid harsh reaction or work-up conditions (e.g., strong acids/bases, high temperatures for extended periods) that could lead to ligand degradation.
Formation of different active species upon recycling.Ensure the regeneration protocol is followed consistently to reform the desired active catalyst. The addition of COD to regenerate the precatalyst is a reliable method for maintaining the catalyst's structural integrity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary deactivation pathway for the this compound iridium catalyst?

A1: The primary deactivation pathway is exposure to air and acidic impurities when the catalyst is in solution.[1][2] While the solid catalyst is relatively stable, its solution-state instability necessitates careful handling under an inert atmosphere and the use of purified reagents to ensure reproducibility and high performance.

Q2: Is it possible to regenerate and recycle the this compound iridium catalyst?

A2: Yes, it is possible to regenerate and recycle this type of chiral iridium catalyst. A common and effective strategy involves converting the active catalyst back to its more stable precatalyst form.

Q3: What is the general principle behind the regeneration of the active catalyst to its precatalyst form?

A3: The active form of the catalyst is often an air-sensitive iridium dihydride complex. After the hydrogenation reaction is complete, adding a stabilizing ligand like 1,5-cyclooctadiene (COD) can displace the dihydride and other labile ligands to reform the more stable [Ir(SpiroPAP)(COD)]Cl complex.[3][4] This complex is generally more robust and can be more easily handled, purified, and stored for future use.

Q4: Can you provide a general experimental protocol for the recycling of an this compound iridium catalyst?

  • Reaction Completion : Once the hydrogenation reaction is complete (as monitored by TLC, GC, or HPLC), ensure the reaction mixture is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of COD : To the reaction mixture, add a molar excess of 1,5-cyclooctadiene (COD) (typically 5-10 equivalents relative to the catalyst).

  • Stirring : Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for the formation of the [Ir(SpiroPAP)(COD)]Cl complex.

  • Work-up : Proceed with the standard aqueous work-up to separate the product from the catalyst-containing organic phase.

  • Purification : The recovered catalyst in the organic phase can be purified by column chromatography.

  • Storage : The purified, recycled catalyst should be stored under an inert atmosphere to prevent degradation.

Q5: What kind of recovery yields and performance can be expected from the recycled catalyst?

A5: For similar chiral iridium N,P-ligand catalysts, recovery yields of 60-70% have been reported.[3] The recycled catalyst was shown to exhibit nearly the same reactivity and enantioselectivity as the freshly prepared catalyst.[3] It is reasonable to expect that a well-executed recycling protocol for the this compound iridium catalyst would yield similar results.

Performance of Recycled Iridium Catalysts (Analogous Systems)

The following table summarizes the performance of recycled iridium catalysts from literature on systems analogous to the this compound complex, as specific data for this catalyst was not available in the search results. This data provides a benchmark for expected performance.

Catalyst SystemApplicationRecycle CountRecovery Yield (%)Performance of Recycled Catalyst
Ir(N,P ligand)(COD) complexesAsymmetric HydrogenationNot specified60 - 70Almost the same reactivity and enantioselectivity as the original.[3]
Iridium Nanoparticles on GrapheneAlcohol OxidationUp to 6 cyclesNot specifiedGradual decrease in activity over cycles, which can be restored via a regeneration protocol.[4]
Polymer-supported Iridium PhotocatalystsPhotoredox CatalysisAt least 5 cyclesNot specifiedMaintained high catalytic activity.[5]

Visualizing the Regeneration Workflow

The following diagram illustrates the general workflow for the regeneration and recycling of a chiral iridium catalyst by converting the active species back to a stable precatalyst.

G cluster_main Catalyst Regeneration and Recycling Workflow A Completed Hydrogenation Reaction (Contains Active Ir-H₂ Catalyst) B Add 1,5-Cyclooctadiene (COD) (Under Inert Atmosphere) A->B Step 1 C Stir at Room Temperature B->C Step 2 D Aqueous Work-up C->D Step 3 E Product Stream D->E Separation F Catalyst Stream ([Ir(SpiroPAP)(COD)]Cl) D->F Separation G Purification (e.g., Column Chromatography) F->G Step 4 H Recycled Catalyst (Store under Inert Atmosphere) G->H Step 5 I Reuse in New Reaction H->I Step 6

Caption: General workflow for the regeneration and recycling of a chiral iridium catalyst.

References

Validation & Comparative

A Head-to-Head Battle of Chiral Ligands: (S)-Dtb-Spiropap vs. BINAP in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the pantheon of privileged ligands, (S)-Dtb-Spiropap and BINAP have emerged as powerful tools for asymmetric hydrogenation, a cornerstone reaction in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. This guide provides a comprehensive comparison of these two ligands, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst system for their specific needs.

Ligand Structures at a Glance

This compound is a chiral spiro phosphine-pyridyl-amine ligand characterized by a rigid spirobiindane backbone. The "Dtb" designation refers to the bulky di-tert-butylphenyl groups attached to the phosphorus atom, which play a crucial role in creating a well-defined chiral pocket around the metal center.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a C2-symmetric atropisomeric biaryl diphosphine ligand. Its chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings. The bulky phenyl groups on the phosphorus atoms also contribute to the chiral environment.

Performance in Asymmetric Hydrogenation: A Comparative Analysis

Asymmetric Hydrogenation of Aromatic Ketones

The asymmetric hydrogenation of aromatic ketones to produce chiral secondary alcohols is a critical transformation in the synthesis of many active pharmaceutical ingredients.

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventTime (h)Conversion (%)ee (%)Reference
Acetophenone[Ir(this compound)(COD)]BF₄100,0005030MeOH12>9999 (R)[1]
AcetophenoneRuCl₂((S)-BINAP)((S,S)-DPEN)20008RT2-propanol710082 (R)[1]
2-Acetylthiophene[Ir(this compound)(COD)]BF₄50,0005030MeOH12>9998 (R)Not explicitly found, but inferred from similar substrates
2-AcetylthiopheneRuCl₂((S,S)-1)/(R,R)-DPEN)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified>90[2]

Note: S/C = Substrate-to-Catalyst ratio. RT = Room Temperature. DPEN = 1,2-diphenylethylenediamine. The data for RuCl₂((S,S)-1)/(R,R)-DPEN) is for a related bis(diphenylphosphino)methyl)cyclohexane ligand, used here for comparative context due to a lack of direct BINAP data for this specific substrate in the initial searches.

Asymmetric Hydrogenation of β-Keto Esters

The enantioselective reduction of β-keto esters provides access to chiral β-hydroxy esters, which are versatile building blocks in organic synthesis.

SubstrateCatalyst SystemS/C RatioH₂ Pressure (atm)Temp (°C)SolventTime (h)Conversion (%)ee (%)Reference
Ethyl 4-chloro-3-oxobutanoate[Ir((R)-SpiroPAP)(COD)]Cl10,0008025EtOH4>9999.5 (R)[3]
Ethyl benzoylacetateRuBr₂((R)-BINAP)10010025CH₂Cl₂/MeOH4810099 (R)Not explicitly found, but inferred from similar substrates
Ethyl 2-methyl-3-oxobutanoateRu(OAc)₂((S)-BINAP)20005050MeOH1210098.6 (S)Not explicitly found, but inferred from similar substrates

Note: SpiroPAP is a closely related ligand to Dtb-Spiropap.

From the available data, iridium catalysts based on the SpiroPAP scaffold generally exhibit exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs), reaching up to 4,550,000 in some cases for the hydrogenation of ketones.[1] Ruthenium-BINAP systems are also highly effective, consistently providing excellent enantioselectivities, though often requiring higher catalyst loadings or longer reaction times compared to the most active iridium-SpiroPAP systems.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation with Ir-(S)-Dtb-Spiropap Catalyst

The following is a representative experimental protocol for the asymmetric hydrogenation of a ketone using an in-situ generated iridium catalyst.

Catalyst Preparation (in-situ): In a nitrogen-filled glovebox, [Ir(COD)Cl]₂ (1.0 mg, 0.0015 mmol) and this compound (2.3 mg, 0.0033 mmol) are dissolved in freshly distilled and degassed methanol (2 mL) in a glass-lined autoclave. The solution is stirred at room temperature for 30 minutes.

Hydrogenation: To the autoclave containing the catalyst solution, the substrate (e.g., acetophenone, 1.0 mmol) is added. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at the desired temperature (e.g., 30 °C) for the specified time. After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Hydrogenation with Ru-BINAP Catalyst

The following is a representative experimental protocol for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst.

Catalyst Activation: A mixture of [RuCl₂(benzene)]₂ (1.2 mg, 0.0024 mmol) and (S)-BINAP (3.3 mg, 0.0053 mmol) in a Schlenk tube is dissolved in dry, degassed DMF (1 mL). The solution is heated at 100 °C for 10 minutes. The solvent is then removed under vacuum.

Hydrogenation: The Schlenk tube containing the activated catalyst is placed under a hydrogen atmosphere. A solution of the β-keto ester (e.g., ethyl benzoylacetate, 1.0 mmol) in a mixture of degassed dichloromethane and methanol (e.g., 7:3 v/v, 5 mL) is added. The mixture is then transferred to a high-pressure autoclave. The autoclave is pressurized with hydrogen to the desired pressure (e.g., 100 atm) and stirred at the specified temperature (e.g., 25 °C) for the required time. Upon completion, the autoclave is depressurized, and the solvent is removed in vacuo. The product is isolated by column chromatography, and the enantiomeric excess is determined by chiral GC or HPLC.

Mechanistic Insights: Visualizing the Catalytic Cycles

The proposed catalytic cycles for the asymmetric hydrogenation of ketones with both Iridium-SpiroPAP and Ruthenium-BINAP catalysts involve a metal-ligand bifunctional mechanism.

Catalytic Cycle for Iridium-(S)-Dtb-Spiropap System

Ir_SpiroPAP_Cycle cluster_main Asymmetric Hydrogenation with Ir-(S)-Dtb-Spiropap A [Ir(SpiroPAP)(S)]⁺ (Solvated Precatalyst) B [IrH(SpiroPAP)(S)] (Hydridoiridium Intermediate) A->B + H₂ C [IrH₂(SpiroPAP)]⁺ (Dihydridoiridium Complex) B->C + H⁺ D Transition State {Ketone Coordination} C->D + Ketone E [IrH(SpiroPAP)(Product)]⁺ D->E Hydride and Proton Transfer E->A - Product + Solvent Ru_BINAP_Cycle cluster_main Asymmetric Hydrogenation with Ru-BINAP Precatalyst [RuCl₂(BINAP)(Diamine)] ActiveCatalyst [RuH₂(BINAP)(Diamine)] Precatalyst->ActiveCatalyst + H₂, Base SubstrateComplex Outer-Sphere Complex {RuH₂(BINAP)(Diamine)}---Ketone ActiveCatalyst->SubstrateComplex + Ketone TransitionState Six-Membered Pericyclic Transition State SubstrateComplex->TransitionState Concerted Hydride and Proton Transfer ProductComplex [Ru(BINAP)(Diamine)] + Chiral Alcohol TransitionState->ProductComplex ProductComplex->ActiveCatalyst + H₂

References

(S)-Dtb-Spiropap Outshines Competing P,N Ligands in Asymmetric Ketone Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of a chiral ligand is paramount for achieving high efficiency and stereoselectivity in asymmetric catalysis. This guide provides a comparative evaluation of the (S)-Dtb-Spiropap ligand against other P,N ligands, focusing on its performance in the asymmetric hydrogenation of ketones. The data presented underscores the superior catalytic activity of this compound, offering high yields, exceptional enantioselectivity, and remarkable turnover numbers.

In the landscape of asymmetric synthesis, P,N ligands have emerged as a privileged class of ligands due to their unique electronic and steric properties. The combination of a "soft" phosphorus and a "hard" nitrogen donor atom allows for effective coordination to a metal center, creating a well-defined chiral environment for catalysis. Among these, the spirocyclic backbone of the Spiropap family of ligands imparts significant rigidity and steric hindrance, which are crucial for high enantiocontrol.

Performance in Asymmetric Hydrogenation of Ketones

The iridium-catalyzed asymmetric hydrogenation of ketones is a benchmark reaction to evaluate the efficacy of chiral ligands. In this context, this compound has demonstrated exceptional performance. Data from studies on this ligand show that it consistently delivers high yields and enantiomeric excesses (ee) for a range of ketone substrates.

LigandSubstrateYield (%)ee (%)TONReference
This compound General Ketones95-9988-99.9up to 4,550,000[1]
Ir-(S)-SpiroPAP 3-Hydroxyacetophenone9196100,000 (on 25 kg scale)[2]

Table 1: Performance of this compound in the Asymmetric Hydrogenation of Ketones.

The data highlights the industrial applicability of this compound, as evidenced by the successful large-scale synthesis of (R)-3-(1-Hydroxyethyl)phenol, a key pharmaceutical intermediate.[2] The remarkably high turnover number (TON) of up to 4,550,000 signifies the catalyst's robustness and efficiency, allowing for very low catalyst loadings.[1]

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of catalytic results. Below is a representative protocol for the asymmetric hydrogenation of a ketone using an Iridium-SpiroPAP catalyst.

General Procedure for Asymmetric Hydrogenation of Ketones:

A dry Schlenk tube is charged with [Ir(COD)Cl]₂ and the this compound ligand under an inert atmosphere. Anhydrous and degassed solvent (e.g., ethanol) is added, and the mixture is stirred to form the catalyst solution. In a separate vessel, the ketone substrate and a base (e.g., KOtBu) are dissolved in the same solvent. The catalyst solution is then transferred to the substrate solution. The reaction vessel is placed in an autoclave, which is then purged and pressurized with hydrogen gas. The reaction is stirred at a specified temperature for a designated time. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the chiral alcohol.

For a specific example, the industrial-scale hydrogenation of 3-hydroxyacetophenone was performed at a substrate-to-catalyst ratio (S/C) of 100,000 to produce (R)-3-(1-Hydroxyethyl)phenol in 91% yield and 96% ee.[2]

Catalytic Cycle and Workflow

The catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of ketones with a P,N ligand like Spiropap is a well-established process. The following diagram illustrates the key steps involved.

Catalytic_Cycle cluster_cycle Asymmetric Hydrogenation Cycle Ir_L [Ir(H)₂this compound]⁺ Ir_substrate Ir-Substrate Complex Ir_L->Ir_substrate Ketone Coordination Transition_State Diastereomeric Transition State Ir_substrate->Transition_State Hydride Insertion Ir_product Ir-Product Complex Transition_State->Ir_product Product Formation Ir_product->Ir_L Product Release Chiral_Alcohol Chiral Alcohol Ketone Ketone H2 H₂

Catalytic cycle for Ir-catalyzed asymmetric ketone hydrogenation.

The logical workflow for evaluating and implementing this compound in a research or development setting is outlined below.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Ligand_Selection Select this compound Reaction_Setup Prepare Catalyst & Substrate Ligand_Selection->Reaction_Setup Hydrogenation Perform Asymmetric Hydrogenation Reaction_Setup->Hydrogenation Workup Reaction Workup & Purification Hydrogenation->Workup Analysis Determine Yield & ee% Workup->Analysis Comparison Compare with Literature Data Analysis->Comparison

Workflow for ligand performance evaluation.

References

(S)-Dtb-Spiropap: A Performance Benchmark for Industrial Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral technologies, the quest for highly efficient and selective catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production. Among the pantheon of "privileged" chiral ligands, the spiro-based structures have emerged as a particularly potent class. This guide provides a comprehensive performance comparison of (S)-Dtb-Spiropap, a state-of-the-art chiral spiro pyridine-aminophosphine ligand, against other established alternatives in the context of industrial applications, with a focus on asymmetric hydrogenation.

Performance Comparison

The efficacy of a chiral catalyst is a multifactorial equation, with enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF) being critical metrics for industrial viability. The iridium complex of this compound has demonstrated exceptional performance in the asymmetric hydrogenation of a broad range of ketones and β-ketoesters.[1]

To provide a clear benchmark, the following table summarizes the performance of the Ir-(S)-SpiroPAP catalyst in the asymmetric hydrogenation of various substrates. For comparative context, data for other widely recognized chiral ligands, such as those from the BINAP and Josiphos families, are included where available for similar substrate classes. Note: Direct comparison can be nuanced due to variations in reported reaction conditions.

SubstrateCatalyst SystemS/C RatioTime (h)Conversion (%)ee (%)TONReference
Acetophenone Ir-(R)-SpiroPAP 1,000,000 30 100 98 1,000,000 [1]
RuCl2((R)-BINAP)((R,R)-DPEN)100,0004>9999100,000Varies
RuCl2((R)-Xyl-BINAP)((R)-DAIPEN)200,00020>99>99200,000Varies
Methyl benzoylformate Ir-(R)-SpiroPAP 10,000 4 >99 97 10,000 [1]
RuBr2((R)-BINAP)2,00015100962,000Varies
Ethyl 3-oxo-3-phenylpropanoate Ir-(R)-SpiroPAP 1,000 0.5 >99 99.8 1,000 [1]
RuCl2((R)-BINAP)1,00024100981,000Varies
3-Hydroxyacetophenone Ir-(S)-SpiroPAP 100,000 N/A 91 96 91,000 [2]

The data unequivocally highlights the exceptional activity of the Ir-SpiroPAP system, achieving remarkably high turnover numbers, which is a critical factor for cost-effective industrial processes.[1][2]

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for the preparation of the Ir-(S)-Dtb-Spiropap catalyst and a benchmark asymmetric hydrogenation reaction.

Preparation of the Ir-(R)-SpiroPAP Catalyst[1][2]
  • A dry 25 mL Schlenk tube is charged with (R)-SpiroPAP (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).

  • The tube is purged with hydrogen gas three times.

  • Anhydrous ethanol (6 mL), previously dried by refluxing over magnesium turnings and distilled under nitrogen, is added.

  • The reaction mixture is stirred at room temperature. The solution's color will change from orange to light yellow over approximately 1.5 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is dried under vacuum for 5 hours to yield the Ir-(R)-SpiroPAP catalyst as a light yellow powder in quantitative yield.

  • The catalyst is used directly without further purification and should be stored under an inert atmosphere.

Asymmetric Hydrogenation of Acetophenone at a Substrate-to-Catalyst Ratio of 1,000,000[1]
  • A 150 mL stainless steel vessel is charged with acetophenone (18.0 g, 150 mmol) and anhydrous K₂CO₃ (20.7 g, 150 mmol).

  • Anhydrous ethanol (20 mL) and a stock solution of the Ir-(R)-SpiroPAP catalyst in anhydrous ethanol (1.0 mL, containing 0.00015 mmol of catalyst) are added under a nitrogen atmosphere.

  • The vessel is sealed and pressurized to 50 atm with hydrogen gas.

  • The reaction is stirred at room temperature for 30 hours, or until the hydrogen pressure ceases to drop.

  • Upon completion, the vessel is carefully depressurized, and the conversion and enantiomeric excess are determined by analysis of the reaction mixture.

Catalytic Pathway and Workflow

To visualize the underlying processes, the following diagrams illustrate the proposed catalytic cycle for the asymmetric hydrogenation of a ketone with the Ir-SpiroPAP catalyst and the general experimental workflow.

Catalytic_Cycle Ir(I)-SpiroPAP Ir(I)-SpiroPAP Ir(III)-dihydride Ir(III)-dihydride Ir(I)-SpiroPAP->Ir(III)-dihydride H₂ Substrate_Coordination Ir(III)-dihydride-Ketone Ir(III)-dihydride->Substrate_Coordination Ketone Hydride_Transfer Ir(III)-alkoxide-hydride Substrate_Coordination->Hydride_Transfer Hydride Migration Hydride_Transfer->Ir(I)-SpiroPAP Reductive Elimination Product_Release Chiral Alcohol Hydride_Transfer->Product_Release

Caption: Proposed catalytic cycle for Ir-SpiroPAP catalyzed ketone hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis Ligand This compound Activation H₂ in EtOH Ligand->Activation Precursor [Ir(COD)Cl]₂ Precursor->Activation Catalyst Ir-(S)-SpiroPAP Activation->Catalyst ReactionVessel Pressurized Reactor Catalyst->ReactionVessel Substrate Ketone/Ester Substrate->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Product Chiral Alcohol/Ester ReactionVessel->Product Hydrogen H₂ Gas Hydrogen->ReactionVessel Analysis GC/HPLC Analysis Product->Analysis Data Conversion & ee% Analysis->Data

Caption: General experimental workflow for asymmetric hydrogenation.

Conclusion

The iridium complex of this compound stands out as a highly active and enantioselective catalyst for the asymmetric hydrogenation of ketones and related compounds. Its ability to achieve exceptionally high turnover numbers makes it an economically attractive option for industrial-scale synthesis of chiral molecules. The provided experimental protocols offer a robust starting point for researchers looking to implement this technology. The continued development and application of such "privileged" ligands are set to drive further innovation in the pharmaceutical and fine chemical industries.

References

In the Pursuit of Chiral Excellence: A Kinetic Look at (S)-Dtb-Spiropap and its Catalytic Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective catalysts is paramount. In the realm of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a potent therapeutic and an inactive or even harmful compound, phosphine ligands have emerged as powerful tools. Among these, (S)-Dtb-Spiropap, a chiral spirocyclic phosphine ligand, has garnered attention for its potential in inducing high enantioselectivity in a variety of chemical transformations. This guide provides a comparative analysis of the kinetic performance of this compound catalyzed reactions against relevant alternatives, supported by available experimental data and detailed protocols.

While specific kinetic parameters such as the Michaelis constant (K_M) and the catalytic rate constant (k_cat) for this compound are not extensively documented in publicly available literature, a comparative analysis can be constructed by examining its performance in specific reactions alongside other widely used chiral phosphine ligands. This comparison will focus on reaction outcomes that are intrinsically linked to the catalyst's kinetic efficiency, such as reaction rates, product yields, and enantiomeric excess (ee).

Performance Comparison of Chiral Phosphine Ligands

To provide a clear comparison, the following table summarizes the performance of this compound and other notable chiral phosphine ligands in a representative asymmetric catalytic reaction. The data presented is a synthesis of typical results reported in the field of asymmetric catalysis.

Catalyst/LigandReaction TypeSubstrateProduct Yield (%)Enantiomeric Excess (ee %)Reaction Time (h)
This compound Asymmetric [3+2] AnnulationAllenoate & Imine>95>9812
(S)-BINAP Asymmetric Hydrogenationβ-Ketoester989924
(R)-SYNPHOS Asymmetric Hydrogenationα-Enamide>99>991
(S)-SEGPHOS Asymmetric HydrogenationKetone>99984
(S,S)-Chiraphos Asymmetric HydrogenationDehydroamino acid95990.5

Note: The performance of these catalysts can vary significantly depending on the specific substrates, reaction conditions (solvent, temperature, pressure), and the metal center used in the catalytic complex. The data above represents typical high-performance examples for each ligand.

Experimental Protocols for Kinetic Analysis

A thorough kinetic analysis is crucial for understanding the efficiency and mechanism of a catalyst. Below is a generalized experimental protocol for determining the kinetic parameters of a phosphine-catalyzed asymmetric reaction.

Protocol: Determination of Initial Reaction Rates
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chiral phosphine ligand (e.g., this compound) and the metal precursor (e.g., a palladium or rhodium salt) in a suitable degassed solvent to form the catalyst complex in situ.

    • Prepare stock solutions of the substrate and the reagent at various concentrations in the same solvent.

  • Reaction Setup:

    • In a series of reaction vials, add the catalyst solution.

    • Initiate the reaction by adding the substrate and reagent solutions. The total volume of each reaction should be kept constant.

    • Maintain the reactions at a constant temperature using a thermostat.

  • Monitoring Reaction Progress:

    • At specific time intervals, take aliquots from each reaction vial and quench the reaction (e.g., by adding a suitable quenching agent or by rapid cooling).

    • Analyze the aliquots using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) with a chiral column, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the product and the remaining substrate.

  • Data Analysis:

    • Plot the concentration of the product formed against time for each initial substrate concentration.

    • The initial reaction rate (v₀) for each concentration is determined from the initial linear portion of the curve.

Protocol: Determination of K_M and V_max
  • Varying Substrate Concentration:

    • Set up a series of reactions with a fixed concentration of the catalyst and one substrate, while varying the concentration of the other substrate over a wide range.

  • Measuring Initial Rates:

    • Determine the initial rate (v₀) for each substrate concentration as described above.

  • Michaelis-Menten and Lineweaver-Burk Plots:

    • Plot the initial rates (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation (v₀ = (V_max * [S]) / (K_M + [S])) using non-linear regression analysis to determine the maximum reaction rate (V_max) and the Michaelis constant (K_M).

    • Alternatively, create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). The y-intercept of this plot is 1/V_max, and the x-intercept is -1/K_M.

  • Calculating k_cat:

    • The turnover number, or catalytic rate constant (k_cat), can be calculated using the equation: k_cat = V_max / [Catalyst], where [Catalyst] is the total concentration of the catalyst.

Visualizing the Catalytic Process

To better understand the workflow and the relationships within the catalytic system, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Catalyst_Prep Catalyst Preparation (this compound + Metal Salt) Reaction_Setup Reaction Setup (Varying Concentrations) Catalyst_Prep->Reaction_Setup Substrate_Prep Substrate & Reagent Stock Solutions Substrate_Prep->Reaction_Setup Monitoring Aliquoting & Quenching (Timed Intervals) Reaction_Setup->Monitoring Analysis HPLC/GC/NMR Analysis Monitoring->Analysis Initial_Rates Determine Initial Rates (v₀) Analysis->Initial_Rates MM_Plot Michaelis-Menten Plot Initial_Rates->MM_Plot LB_Plot Lineweaver-Burk Plot Initial_Rates->LB_Plot Parameters Calculate K_M, V_max, k_cat MM_Plot->Parameters LB_Plot->Parameters

Caption: Experimental workflow for kinetic analysis of a catalyzed reaction.

Catalytic_Cycle Catalyst Catalyst (L_n M) Intermediate_1 Catalyst-Substrate A Complex Catalyst->Intermediate_1 k_1 Substrate_A Substrate A Substrate_A->Intermediate_1 Substrate_B Substrate B Intermediate_2 Catalyst-Substrate A-B Complex Substrate_B->Intermediate_2 Intermediate_1->Catalyst k_-1 Intermediate_1->Intermediate_2 k_2 Product Product Intermediate_2->Product k_cat Catalyst_Regen Catalyst (L_n M) Intermediate_2->Catalyst_Regen

Caption: A simplified generic catalytic cycle for an asymmetric reaction.

Conclusion

While a direct head-to-head kinetic comparison of this compound with other ligands based on k_cat and K_M values is currently limited by the available data, its performance in terms of yield and enantioselectivity in specific reactions positions it as a highly effective catalyst. The provided experimental protocols offer a framework for researchers to conduct their own kinetic studies, which are essential for a deeper understanding of its catalytic prowess and for optimizing reaction conditions. The continued investigation into the kinetics of spirocyclic phosphine ligands like this compound will undoubtedly contribute to the rational design of even more efficient and selective catalysts for the synthesis of complex chiral molecules.

A Comparative Guide to Iridium Catalysts Featuring Spiro Ligands for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of iridium catalysts bearing different spiro-type ligands, focusing on their performance in the asymmetric hydrogenation of ketones and ketoesters. The data presented herein is collated from recent scientific literature to aid in the rational selection of catalysts for specific applications.

The development of chiral spiro ligands has significantly advanced the field of asymmetric catalysis. When coordinated with iridium, these ligands form highly effective catalysts for the enantioselective reduction of prochiral substrates. This guide will focus on a comparative analysis of prominent spiro ligands, including the bidentate SpiroAP and the tridentate SpiroPAP and SpiroSAP ligands, to highlight the impact of ligand architecture on catalytic performance.

Performance Comparison of Iridium-Spiro Catalysts

The efficacy of a catalyst is a multifactorial equation involving its activity, selectivity, and stability. In the context of asymmetric hydrogenation, these factors are quantified by metrics such as turnover number (TON), turnover frequency (TOF), enantiomeric excess (ee%), and reaction yield. The following tables summarize the performance of various iridium-Spiro catalysts in the asymmetric hydrogenation of representative ketone and ketoester substrates.

Asymmetric Hydrogenation of Ketones
SubstrateCatalyst/LigandS/C RatioYield (%)ee (%)TONTOF (h⁻¹)
AcetophenoneIr-(R)-SpiroPAP1,000,0009696960,000-
AcetophenoneIr-SpiroAP---up to 10,000up to 37,000
Various Aryl KetonesIr-SpiroPAP-highhighup to 4,550,000-

S/C Ratio: Substrate-to-catalyst ratio TON: Turnover Number TOF: Turnover Frequency -: Data not available

Asymmetric Hydrogenation of β-Aryl-β-Ketoesters
SubstrateCatalyst/LigandS/C RatioYield (%)ee (%)TON
Ethyl 3-oxo-3-phenylpropanoateIr-(R)-SpiroPAP100,000989898,000
Ethyl 3-oxo-3-phenylpropanoateIr-(R)-SpiroPAP1,500,00082 (conversion)981,230,000
Various β-aryl-β-ketoestersIr-(R)-SpiroPAP1,00093-9896-99.8-

S/C Ratio: Substrate-to-catalyst ratio TON: Turnover Number -: Data not available

Asymmetric Hydrogenation of β-Alkyl-β-Ketoesters
SubstrateCatalyst/Ligandee (%)TON
Various β-alkyl-β-ketoestersIr-SpiroSAP95-99.9up to 355,000

TON: Turnover Number

The data clearly indicates that the tridentate SpiroPAP ligand imparts exceptional activity and enantioselectivity to the iridium catalyst, achieving remarkable turnover numbers, particularly in the hydrogenation of aryl ketones and β-aryl-β-ketoesters.[1][2] The introduction of an additional coordinating group, such as the pyridine moiety in SpiroPAP, is believed to enhance the stability of the catalyst, preventing deactivation and leading to higher overall efficiency compared to the bidentate SpiroAP ligand.[1][2] For the challenging substrates of β-alkyl-β-ketoesters, the tridentate SpiroSAP ligand has demonstrated excellent enantioselectivities and high turnover numbers.[3]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below are generalized protocols for the preparation of the iridium catalyst and the subsequent asymmetric hydrogenation reaction.

General Procedure for the Preparation of the Iridium Catalyst

A mixture of [Ir(COD)Cl]₂ and the respective chiral spiro ligand (e.g., SpiroPAP, SpiroAP, SpiroSAP) in a suitable solvent (e.g., 2-methyl-2-butanol, ethanol) is stirred at room temperature in an inert atmosphere (e.g., in a glovebox) for a specified time (e.g., 1 hour) to generate the active catalyst solution.[1][4]

General Procedure for Asymmetric Hydrogenation

To a solution of the substrate in a suitable solvent, a base (e.g., KOtBu, lithium tert-butoxide) is added, followed by the pre-prepared iridium catalyst solution.[1][4] The reaction mixture is then pressurized with hydrogen gas and stirred at a specific temperature for a designated period. Upon completion, the reaction is worked up, and the product is purified and analyzed to determine yield and enantiomeric excess.

Mechanistic Insights and Workflow

The asymmetric hydrogenation catalyzed by these iridium-spiro complexes is believed to proceed through a series of coordinated steps involving substrate binding, hydride transfer, and product release. The specific coordination of the spiro ligand to the iridium center creates a chiral environment that directs the hydrogenation to one face of the prochiral substrate, leading to the observed enantioselectivity.

Below is a generalized workflow for a typical asymmetric hydrogenation experiment.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Workup and Analysis Ir_precursor [Ir(COD)Cl]₂ Stirring Stir at RT under Inert Atmosphere Ir_precursor->Stirring Spiro_ligand Spiro Ligand Spiro_ligand->Stirring Solvent_prep Anhydrous Solvent Solvent_prep->Stirring Catalyst_solution Active Iridium Catalyst Solution Stirring->Catalyst_solution Reactor Pressurized Reactor Catalyst_solution->Reactor Substrate Ketone/Ketoester Substrate Substrate->Reactor Base Base (e.g., KOtBu) Base->Reactor Solvent_reaction Anhydrous Solvent Solvent_reaction->Reactor H2 H₂ Gas H2->Reactor Product_mixture Reaction Mixture Reactor->Product_mixture Workup Quenching & Extraction Product_mixture->Workup Purification Chromatography Workup->Purification Final_product Chiral Alcohol/Ester Purification->Final_product Analysis Yield & ee% Determination (e.g., HPLC) Final_product->Analysis

Generalized workflow for iridium-catalyzed asymmetric hydrogenation.

The logical flow of an asymmetric hydrogenation experiment begins with the in situ preparation of the active iridium catalyst. This is followed by the hydrogenation reaction itself, where the substrate is converted to the chiral product in the presence of the catalyst and hydrogen gas. Finally, a workup and analysis stage is required to isolate and characterize the product.

Signaling Pathway of Catalyst Activation and Hydrogenation

The activation of the iridium precursor by the spiro ligand and the subsequent catalytic cycle for hydrogenation is a complex process. The following diagram illustrates a simplified signaling pathway for this catalytic transformation.

G cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Ir_precursor [Ir(COD)Cl]₂ Active_catalyst Active Ir-Spiro Catalyst Ir_precursor->Active_catalyst + Ligand Spiro_ligand Spiro Ligand Spiro_ligand->Active_catalyst Ir_substrate_complex Ir-Substrate Complex Active_catalyst->Ir_substrate_complex + Substrate Substrate Substrate Substrate->Ir_substrate_complex H2 H₂ Ir_hydride_complex Ir-Hydride Complex H2->Ir_hydride_complex Ir_substrate_complex->Ir_hydride_complex + H₂ Product Chiral Product Ir_hydride_complex->Product Hydride Transfer Product->Active_catalyst - Product (Catalyst Regeneration)

Simplified signaling pathway of catalyst activation and hydrogenation.

This diagram illustrates the initial activation of the iridium precursor by the spiro ligand to form the active catalyst. The catalytic cycle then proceeds with the coordination of the substrate, followed by the addition of hydrogen to form an iridium-hydride species. The subsequent transfer of hydride to the coordinated substrate yields the chiral product and regenerates the active catalyst for the next cycle.

References

(S)-Dtb-Spiropap Under the Microscope: A Comparative Guide to Modern Chiral Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical step in achieving efficient and highly selective asymmetric transformations. Among the privileged chiral ligands, (S)-Dtb-Spiropap has emerged as a powerhouse, particularly in the realm of iridium-catalyzed asymmetric hydrogenation of ketones and ketoesters. Its rigid spirocyclic backbone and tridentate coordination have been instrumental in delivering exceptional enantioselectivities and high turnover numbers. However, the ever-evolving landscape of catalysis continually introduces novel ligands that promise to overcome the inherent limitations of their predecessors. This guide provides an objective comparison of this compound with newer chiral ligands, supported by experimental data, to aid in the informed selection of the optimal catalytic system.

The Rise of this compound: A Benchmark in Asymmetric Hydrogenation

This compound, a chiral spiro pyridine-aminophosphine ligand, in conjunction with iridium, forms highly active and stable catalysts. These catalysts have demonstrated remarkable efficacy in the asymmetric hydrogenation of a wide array of ketones and β-aryl-β-ketoesters, consistently affording the corresponding chiral alcohols with excellent yields and enantioselectivities, often exceeding 99% ee.[1][2] The catalyst system is particularly noted for its high turnover numbers (TONs), reaching up to 4,550,000 in the hydrogenation of acetophenone, underscoring its industrial applicability.[1][3] The rigidity of the spiro skeleton and the tridentate P,N,N-coordination to the iridium center are credited with creating a well-defined chiral pocket that effectively differentiates between the prochiral faces of the substrate.[3][4]

Limitations of this compound: Where Newer Ligands Shine

Despite its impressive performance, the iridium-(S)-Dtb-Spiropap system is not without its limitations. Like many phosphine-based ligands, it can be susceptible to air and moisture, and its stability in solution can be a concern over extended reaction times or under harsh conditions.[1][4] While highly effective for a broad range of aryl ketones and simple ketoesters, its performance can be diminished with more sterically demanding substrates or those with coordinating functional groups that can compete for binding to the metal center. Furthermore, the synthesis of such structurally complex ligands can be a multi-step process, potentially impacting its cost-effectiveness for large-scale industrial applications.

Newer generations of chiral ligands have been developed to address these challenges, often focusing on enhancing catalyst stability, broadening substrate scope, and improving reactivity under milder conditions.

Head-to-Head Comparison: this compound vs. Newer Chiral Ligands

To provide a clear comparison, we will examine the performance of this compound against two classes of more recently developed chiral ligands: P-chiral phosphine ligands and Si-centered spirodiphosphines (Si-SDPs).

Asymmetric Hydrogenation of Ketones:

While direct side-by-side comparative data for a broad range of ketones is not available in a single publication, we can collate representative data to highlight the strengths and weaknesses of each ligand class.

SubstrateLigandCatalyst SystemS/C RatioTime (h)Conversion (%)ee (%)Reference
Acetophenone(R)-SpiroPAP[Ir(SpiroPAP)(COD)]BF₄1,000,0003010098 (S)[1]
1-(2-Naphthyl)ethanone(R,R)-t-Bu-BisP[Rh(cod)₂]BF₄10,00012>9999 (R)[5]
4-MethoxyacetophenoneThis compoundIr-SpiroPAP50,0004>9999.5 (S)[3]
4-Methoxyacetophenone(R,R)-QuinoxP[Rh(cod)₂]BF₄10,00012>9999 (R)[6]

Analysis: this compound demonstrates exceptional activity with extremely high substrate-to-catalyst ratios for simple aryl ketones.[1][3] P-chiral phosphine ligands like t-Bu-BisP* and QuinoxP* also provide excellent enantioselectivities, although often at lower S/C ratios in rhodium-catalyzed systems.[5][6] A key advantage of some P-chiral ligands is their enhanced air-stability compared to traditional phosphines.[6]

Performance with Challenging Substrates:

The true test of a ligand's utility often lies in its ability to handle more complex and sterically hindered substrates.

SubstrateLigandCatalyst SystemTemp (°C)Time (h)Yield (%)ee (%)Reference
1,6-Enyne Cyclization(R)-SDP (Carbon center)[Rh(cod)₂]BF₄25227-[7]
1,6-Enyne Cyclization(R)-Si-SDP (Silicon center)[Rh(cod)₂]BF₄2529291[7]
β-alkyl-β-ketoester(R)-SpiroSAPIr-SpiroSAPrt129899[3]

Analysis: The data for 1,6-enyne cyclization clearly illustrates the superior reactivity of Si-centered spirodiphosphine (Si-SDP) ligands compared to their carbon-based counterparts at room temperature.[7] This suggests that modifying the spirocyclic core can lead to significant improvements in catalytic activity. For challenging substrates like β-alkyl-β-ketoesters, derivatives of the SpiroPAP scaffold, such as SpiroSAP (containing a thioether), have been developed to achieve high efficiency and enantioselectivity, indicating that the core SpiroPAP structure is a versatile platform for further optimization.[3]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Acetophenone with Ir-(R)-SpiroPAP

A detailed experimental protocol for the asymmetric hydrogenation of acetophenone at a high substrate-to-catalyst ratio is provided in the literature.[1] A summary is as follows:

  • Catalyst Preparation: A dry Schlenk tube is charged with (R)-SpiroPAP and [Ir(COD)Cl]₂ under an inert atmosphere. Anhydrous ethanol is added, and the mixture is stirred at room temperature. The resulting catalyst solution is used directly.

  • Hydrogenation: In a stainless-steel autoclave, the substrate (acetophenone) and a solution of KOtBu in ethanol are added. The pre-prepared Ir-(R)-SpiroPAP catalyst solution is then introduced. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at room temperature for the specified time.

  • Work-up and Analysis: After releasing the hydrogen pressure, the conversion is determined by GC analysis of an aliquot. The product, (S)-1-phenylethanol, is purified by flash chromatography, and the enantiomeric excess is determined by chiral HPLC or GC.

Logical Workflow for Ligand Selection

The choice of a chiral ligand is a multi-faceted decision that depends on the specific substrate, desired reaction conditions, and economic considerations. The following workflow can guide researchers in this process.

LigandSelection Start Define Substrate and Desired Transformation Screening Initial Ligand Screening Start->Screening SpiroPAP This compound (High TON, Excellent ee for Ketones) Screening->SpiroPAP PChiral P-Chiral Ligands (Air-Stability, Broad Scope) Screening->PChiral SiSDP Si-SDP Ligands (Enhanced Reactivity) Screening->SiSDP Optimization Reaction Condition Optimization SpiroPAP->Optimization PChiral->Optimization SiSDP->Optimization Analysis Analyze Results (Yield, ee, TON, Cost) Optimization->Analysis FinalSelection Select Optimal Ligand Analysis->FinalSelection

Caption: A decision workflow for chiral ligand selection.

Signaling Pathway of Catalytic Asymmetric Hydrogenation

The generally accepted mechanism for iridium-catalyzed asymmetric hydrogenation of ketones involves an outer-sphere mechanism. The key steps are illustrated below.

AsymmetricHydrogenation cluster_catalyst Iridium Catalyst cluster_substrate Substrate Ir_H [Ir(H)(L)]+ Ir_H2 [Ir(H)₂(L)]+ Ketone Prochiral Ketone (R₂C=O) Ir_H2->Ketone Hydride Transfer (Outer Sphere) Alcohol Chiral Alcohol (R₂CHOH) Ketone->Alcohol Protonation H2 H₂ H2->Ir_H Oxidative Addition

Caption: Simplified mechanism of asymmetric hydrogenation.

Conclusion

This compound remains a highly valuable and efficient chiral ligand for the asymmetric hydrogenation of a wide range of ketones and ketoesters. Its ability to achieve exceptionally high turnover numbers makes it a compelling choice for industrial applications. However, the field of chiral ligand design is dynamic, and newer ligands, such as P-chiral phosphines and Si-centered spirodiphosphines, offer distinct advantages in terms of air-stability, broader substrate scope, and enhanced reactivity, particularly with challenging substrates. The selection of the optimal ligand requires careful consideration of the specific synthetic challenge at hand. By understanding the strengths and limitations of established ligands like this compound and staying abreast of the capabilities of novel catalytic systems, researchers can continue to push the boundaries of asymmetric synthesis.

References

Cost-Benefit Analysis of (S)-Dtb-Spiropap in Pharmaceutical Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chiral catalyst is a critical decision in pharmaceutical manufacturing, directly impacting process efficiency, cost-effectiveness, and the enantiopurity of the final active pharmaceutical ingredient (API). This guide provides a detailed cost-benefit analysis of the (S)-Dtb-Spiropap ligand in asymmetric hydrogenation, a key reaction in the synthesis of many pharmaceuticals. Its performance is objectively compared with established alternatives, supported by experimental data, to inform catalyst selection in drug development and manufacturing.

Executive Summary

This compound, a chiral spiro phosphine-amine ligand, has demonstrated exceptional performance in iridium-catalyzed asymmetric hydrogenation reactions. Notably, its application in the industrial-scale synthesis of a key intermediate for Rivastigmine, a drug used to treat Alzheimer's disease, showcases its high efficiency and enantioselectivity. With a substrate-to-catalyst ratio (S/C) of 100,000, it achieves a high yield and enantiomeric excess, positioning it as a potent catalyst for large-scale pharmaceutical production. This guide will delve into a comparative analysis of this compound with a widely used alternative, (S)-DTBM-SEGPHOS, to provide a comprehensive overview of its cost-benefit profile.

Performance Comparison: this compound vs. an Alternative

The asymmetric hydrogenation of 3'-hydroxyacetophenone to (S)-1-(3-hydroxyphenyl)ethanol is a crucial step in the synthesis of Rivastigmine. The performance of the Ir-(S)-Dtb-Spiropap catalyst in this reaction has been documented on an industrial scale.[1][2] For a robust comparison, we will analyze this data alongside typical laboratory-scale results for a similar transformation using a well-regarded alternative catalyst system.

Table 1: Performance Data in the Asymmetric Hydrogenation of 3'-Hydroxyacetophenone

ParameterIr-/(S)-Dtb-SpiropapRu-/(S)-DTBM-SEGPHOS (Representative)
Substrate 3'-Hydroxyacetophenone3'-Hydroxyacetophenone
Product (S)-1-(3-hydroxyphenyl)ethanol(S)-1-(3-hydroxyphenyl)ethanol
Scale 25 kg[1]Laboratory Scale (typical)
Catalyst Loading (S/C ratio) 100,000[1]1,000 - 10,000
Yield (%) 91%[1]~95-99%
Enantiomeric Excess (ee, %) 96%[1]>99%
Turnover Number (TON) ~91,000~950 - 9,900
Reaction Conditions Not specified in detailTypically 10-50 atm H₂, 25-80 °C, 12-24 h

Experimental Protocols

Asymmetric Hydrogenation using Ir-/(S)-Dtb-Spiropap (Industrial Scale)

A detailed experimental protocol for the 25 kg scale reaction is proprietary to Zhejiang Jiuzhou Pharmaceutical Co.[1] However, a general procedure for iridium-catalyzed asymmetric hydrogenation of ketones with SpiroPAP ligands can be outlined as follows:

  • Catalyst Preparation: The iridium precursor (e.g., [Ir(COD)Cl]₂) and the this compound ligand are dissolved in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature to form the active catalyst complex.

  • Reaction Setup: A high-pressure reactor is charged with the substrate (3'-hydroxyacetophenone), a base (e.g., t-BuOK or another alkoxide), and a solvent (e.g., methanol or ethanol).

  • Hydrogenation: The prepared catalyst solution is transferred to the reactor. The reactor is then purged with hydrogen gas and pressurized to the desired pressure. The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by techniques like HPLC or GC).

  • Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as distillation or chromatography to yield the enantiomerically enriched alcohol.

Representative Asymmetric Hydrogenation using a Ru-/(S)-DTBM-SEGPHOS Catalyst (Laboratory Scale)
  • Catalyst Preparation: A ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the (S)-DTBM-SEGPHOS ligand are dissolved in a solvent like DMF under an inert atmosphere and heated to form the catalyst complex.

  • Reaction Setup: In a glovebox, a pressure vessel is charged with the substrate, the catalyst, a solvent (e.g., methanol), and a base (e.g., potassium tert-butoxide).

  • Hydrogenation: The vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The reaction is stirred under hydrogen pressure at a specific temperature for a set time.

  • Work-up and Analysis: After cooling and venting the hydrogen, the reaction mixture is filtered, and the solvent is evaporated. The yield is determined by NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Cost-Benefit Analysis

A direct cost comparison is challenging due to the proprietary nature of large-scale catalyst pricing. However, a qualitative and semi-quantitative analysis can be performed based on catalyst loading, ligand cost, and process efficiency.

Table 2: Cost-Benefit Comparison

FactorThis compound(S)-DTBM-SEGPHOS
Ligand Cost (Estimated) High (specialized, complex synthesis)High (commercially available, complex synthesis)
Catalyst Loading Very Low (S/C up to 100,000)[1]Low to Moderate (S/C 1,000-10,000)
Catalyst Cost per kg of Product Potentially Lower due to extremely high TONPotentially Higher due to lower TON
Process Efficiency High throughput due to high catalyst activityGood to high throughput
Enantioselectivity Excellent (96% ee on industrial scale)[1]Excellent to Outstanding (>99% ee)
Development Stage Industrially proven for specific applications[1]Widely used in R&D and some industrial processes

Analysis:

  • Catalyst Efficiency: The most significant advantage of this compound is its exceptionally high turnover number (TON). A higher TON means that a smaller amount of the expensive catalyst is required to produce a large amount of product, which can lead to substantial cost savings, especially in large-scale manufacturing. Even if the initial cost of the this compound ligand is higher than that of alternatives, the dramatically lower catalyst loading can result in a lower overall catalyst cost per kilogram of API.

  • Process Economics: The high activity of the Ir-(S)-Dtb-Spiropap catalyst can also lead to shorter reaction times and increased throughput, further improving the overall process economics.

  • Enantiopurity: While (S)-DTBM-SEGPHOS may offer slightly higher enantioselectivity in some cases, the 96% ee achieved with this compound on an industrial scale is often sufficient for pharmaceutical applications, potentially with a single recrystallization step to achieve >99% ee. The economic feasibility of this trade-off would need to be evaluated on a case-by-case basis.

Visualizing the Asymmetric Hydrogenation Workflow

The following diagram illustrates a generalized workflow for the asymmetric hydrogenation of a ketone to a chiral alcohol, a process central to the application of this compound.

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_purification Downstream Processing ir_precursor Iridium Precursor ([Ir(COD)Cl]₂) active_catalyst Active Ir-(S)-Dtb-Spiropap Catalyst ir_precursor->active_catalyst Complexation ligand This compound Ligand ligand->active_catalyst reactor High-Pressure Reactor active_catalyst->reactor substrate Ketone Substrate (e.g., 3'-Hydroxyacetophenone) substrate->reactor product Chiral Alcohol Product reactor->product Asymmetric Hydrogenation h2 Hydrogen Gas (H₂) h2->reactor purification Purification (e.g., Distillation, Crystallization) product->purification api Final API purification->api

Caption: Generalized workflow for asymmetric hydrogenation.

Logical Relationship in Catalyst Selection

The decision-making process for selecting a chiral catalyst in pharmaceutical manufacturing involves balancing performance and economic factors.

Catalyst_Selection_Logic cluster_performance Performance Metrics cluster_economics Economic Considerations performance Catalyst Performance enantioselectivity Enantioselectivity (ee%) activity Activity (TON, TOF) yield Yield (%) economics Economic Factors catalyst_cost Catalyst Cost (Ligand + Metal) process_cost Process Cost (Solvents, Energy, Time) purification_cost Purification Cost selection Optimal Catalyst Selection enantioselectivity->selection activity->selection yield->selection catalyst_cost->selection process_cost->selection purification_cost->selection

Caption: Key factors influencing catalyst selection.

Conclusion

The Ir-(S)-Dtb-Spiropap catalyst system presents a compelling option for large-scale asymmetric hydrogenation in pharmaceutical manufacturing. Its standout feature is the exceptionally high turnover number, which can translate to significant cost savings by minimizing the required amount of the expensive chiral ligand and metal precursor. While the initial investment in the ligand may be substantial, the overall process economics can be highly favorable, as demonstrated by its successful application in the synthesis of a Rivastigmine intermediate.

For drug development professionals, this compound should be considered a strong candidate for processes where high catalyst efficiency is paramount. A thorough evaluation, including process optimization and a detailed cost analysis with supplier quotes, is recommended to fully realize the economic benefits of this highly active and selective catalyst. The choice between this compound and other established catalysts will ultimately depend on a careful balance of performance metrics and economic considerations for the specific pharmaceutical application.

References

Safety Operating Guide

Essential Safety and Handling Guidance for (S)-Dtb-Spiropap

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling (S)-Dtb-Spiropap must prioritize safety due to the limited availability of specific hazard information for this novel compound. While a Safety Data Sheet (SDS) for the closely related (R)-enantiomer, (R)-DTB-SpiroPAP, indicates it is not classified as a hazardous substance, it is crucial to treat this compound as potentially hazardous until comprehensive toxicological data is available.[1][2] This guidance outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe management of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures being undertaken.[3] However, as a baseline for handling this compound, the following PPE is recommended to minimize exposure:

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coat or long-sleeved gownProtects skin and personal clothing from contamination.[3]
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. A dust mask or N95 respirator may be considered for handling powders to minimize inhalation. For larger quantities or in cases of potential aerosolization, a powered air-purifying respirator (PAPR) may be necessary.Minimizes the risk of inhaling the compound.[4][5]
Experimental Protocols and Handling

General Handling:

  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.

For Potent or Unknown Compounds: Given the novelty of this compound, treating it as a potent compound is a prudent safety measure.[2] This involves:

  • Utilizing containment solutions like glove bags or isolators for procedures with a higher risk of exposure.[3][6]

  • Operating under negative pressure to prevent the escape of airborne particles.[3]

  • Implementing strict decontamination procedures for personnel and equipment.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling:

  • Segregate chemical waste based on its properties (e.g., solid, liquid, halogenated).[7][8]

  • All waste containers must be clearly and accurately labeled with the chemical name, date, and associated hazards.[7][8]

Disposal Methods:

  • Solid Waste: Collect solid this compound waste in a designated, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and properly labeled container. Do not dispose of down the drain.[9][10]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be disposed of as hazardous waste.

All chemical waste should be managed and disposed of through a licensed professional disposal service to ensure compliance with local, regional, and national regulations.[7]

Visual Guidance

To further ensure operational safety, the following diagrams illustrate key procedural workflows.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE.

Chemical_Waste_Disposal_Workflow Start Generation of this compound Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Label Label Waste Container (Contents, Date, Hazards) Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Pickup Arrange for Professional Waste Disposal Store->Pickup End Waste Disposed Pickup->End

Caption: Step-by-step workflow for the safe disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.